(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4S)-2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-13(2)15-10-12(16-13)9-14-8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFDSKSLTCMIPB-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)COCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane chemical properties
An In-depth Technical Guide to (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane: Properties, Synthesis, and Applications
Introduction
This compound is a versatile chiral building block extensively utilized in synthetic organic chemistry and pharmaceutical development.[1] Derived from the "chiral pool," specifically from (S)-glyceraldehyde or L-serine, this compound offers a stereochemically defined framework that is invaluable for the construction of complex, enantiomerically pure molecules. Its structure incorporates two key protecting groups—a benzyl ether and an acetonide (isopropylidene ketal)—masking a glycerol backbone. This arrangement allows for sequential, regioselective deprotection and functionalization, making it a preferred choice for chemists aiming to streamline synthetic pathways and enhance yields in both academic and industrial settings.[1]
This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the chemical properties, synthesis, and strategic applications of this important chiral synthon.
Physicochemical and Spectroscopic Properties
The unique structure of this compound dictates its physical characteristics and spectroscopic signature. It is commonly supplied as a stable, colorless to slightly yellow liquid, which simplifies handling and dispensing in a laboratory setting.[1]
Chemical and Physical Data
The fundamental properties of the compound are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Reference(s) |
| CAS Number | 16495-03-7 | [1][2] |
| Molecular Formula | C₁₃H₁₈O₃ | [1][3] |
| Molecular Weight | 222.28 g/mol | [1][3] |
| IUPAC Name | (4S)-2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolane | [3] |
| Appearance | Colorless or slightly yellow clear liquid | [1][4] |
| Density | 1.050 g/mL at 20 °C | [1][2] |
| Boiling Point | 79-80 °C at 0.05 mm Hg | [2][5] |
| Refractive Index (n20/D) | 1.49 - 1.496 | [1][5] |
| Optical Rotation ([α]20/D) | +18° to +21° (neat) | [1][4] |
| Storage Conditions | 2-8 °C, sealed in a dry environment | [1][5] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of this compound. The expected spectral features are outlined below.
-
¹H NMR: The proton NMR spectrum provides a clear map of the molecule. Key expected signals include:
-
Two singlets around δ 1.3-1.5 ppm for the two diastereotopic methyl groups of the acetonide.
-
A multiplet for the chiral proton at the C4 position of the dioxolane ring.
-
A characteristic AB quartet or two distinct singlets for the benzylic protons (-O-CH₂-Ph) around δ 4.5 ppm.
-
A multiplet for the protons of the benzyloxymethyl group (-CH₂-O-Bn).
-
A multiplet corresponding to the aromatic protons of the benzyl group between δ 7.2-7.4 ppm.
-
-
¹³C NMR: The carbon spectrum will confirm the carbon framework. Expected signals include:
-
Two distinct signals for the acetonide methyl carbons.
-
A signal for the quaternary carbon of the acetonide (C2) typically above δ 100 ppm.
-
Signals for the carbons of the dioxolane ring and the benzyloxymethyl side chain.
-
Signals in the aromatic region (δ 127-138 ppm) for the benzyl group carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying functional groups. Key absorptions include:
-
C-H stretching vibrations (aliphatic and aromatic).
-
Strong C-O stretching bands characteristic of the ether and acetal functionalities, typically in the 1050-1250 cm⁻¹ region.
-
C=C stretching vibrations from the aromatic ring around 1600 cm⁻¹ and 1450 cm⁻¹.
-
-
Mass Spectrometry (MS): ESI-MS would typically show the molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of 222.28 g/mol .[3]
Synthesis and Purification
The most common and efficient synthesis of this compound starts from the commercially available chiral precursor, (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, often referred to as (S)-Solketal. The synthesis involves a standard Williamson ether synthesis.
Caption: Synthesis workflow for the target compound.
Experimental Protocol: Synthesis
Objective: To synthesize this compound via Williamson ether synthesis.
Materials:
-
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((S)-Solketal)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr) or Benzyl chloride (BnCl)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents). The mineral oil is removed by washing with anhydrous hexanes under nitrogen, followed by careful decantation.
-
Solvent Addition: Anhydrous THF is added to the flask to create a suspension of NaH. The suspension is cooled to 0 °C in an ice bath.
-
Deprotonation: A solution of (S)-Solketal (1.0 equivalent) in anhydrous THF is added dropwise to the NaH suspension via the dropping funnel. The reaction is allowed to stir at 0 °C for 30 minutes and then warmed to room temperature for 1 hour, or until hydrogen gas evolution ceases. This step forms the sodium alkoxide intermediate.
-
Causality Insight: Sodium hydride is a strong, non-nucleophilic base, making it ideal for deprotonating the primary alcohol without competing in the subsequent Sₙ2 reaction. The reaction is performed at 0 °C initially to control the exothermic reaction and the rate of hydrogen evolution.
-
-
Alkylation: The reaction mixture is cooled back to 0 °C, and benzyl bromide (1.1 equivalents) is added dropwise. The mixture is then allowed to warm to room temperature and stirred overnight.
-
Trustworthiness: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.
-
-
Quenching and Workup: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH. The mixture is transferred to a separatory funnel and diluted with water and ethyl acetate. The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate.
-
Washing: The combined organic layers are washed sequentially with water and then brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude residual oil is purified by vacuum fractional distillation to yield the final product as a clear liquid.[2][6]
Core Applications in Asymmetric Synthesis
The utility of this compound lies in its dual-protected chiral structure, which can be unmasked in a controlled manner.
Caption: Selective deprotection pathways.
The Benzyl Ether as a Hydroxyl Protecting Group
The benzyl (Bn) group is a robust protecting group for the primary alcohol. It is stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. This stability allows for extensive chemical modifications on other parts of a molecule without affecting the protected hydroxyl group.
Deprotection Protocol: Hydrogenolysis The most common method for removing a benzyl ether is catalytic hydrogenation.
-
Setup: The benzyl-protected compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a flask designed for hydrogenation.
-
Catalyst: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.
-
Expertise Insight: The choice of catalyst loading and solvent can influence reaction rates. For substrates sensitive to acid, a neutralized support (e.g., by washing the Pd/C with a base) can be used to prevent acid-catalyzed side reactions like acetonide cleavage.
-
-
Reaction: The flask is evacuated and backfilled with hydrogen gas (H₂) several times before being left to stir under a hydrogen atmosphere (from a balloon or a pressurized vessel) at room temperature.
-
Monitoring and Workup: The reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the deprotected alcohol.
The Acetonide as a Diol Protecting Group
The isopropylidene acetal (acetonide) protects the 1,2-diol moiety derived from the original glycerol backbone. It is stable to basic, nucleophilic, and reductive conditions but is readily cleaved under acidic conditions.[7]
Deprotection Protocol: Acidic Hydrolysis Mild acidic conditions are sufficient to hydrolyze the acetonide, liberating the diol.
-
Setup: The acetonide-protected compound is dissolved in a protic solvent mixture, typically methanol/water or THF/water.
-
Acid Catalyst: A catalytic amount of a strong acid, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or p-toluenesulfonic acid (TsOH), is added.
-
Expertise Insight: The concentration and choice of acid are crucial. For sensitive substrates, milder acids like pyridinium p-toluenesulfonate (PPTS) or acetic acid can be used to achieve selective cleavage without affecting other acid-labile groups.
-
-
Reaction: The reaction is stirred at room temperature and monitored by TLC.
-
Workup: Upon completion, the reaction is neutralized by the addition of a weak base (e.g., saturated aqueous sodium bicarbonate). The organic solvent is removed under reduced pressure, and the remaining aqueous solution is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried and concentrated to yield the diol.
Safety and Handling
This compound is considered harmful if swallowed, in contact with skin, or if inhaled.[8] Standard laboratory safety precautions should be strictly followed.
| Hazard Category | Precautionary Measures | Reference(s) |
| Exposure Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. Wear protective gloves, clothing, and eye/face protection. | [8] |
| Handling | Avoid breathing vapors or mist. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. | [8] |
| Storage | Keep container tightly closed. Store in a cool, well-ventilated place at 2-8 °C, away from incompatible materials such as strong acids and oxidizing agents. | [1][5][8] |
| First Aid | Skin: Wash with plenty of soap and water. Eyes: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth and seek medical attention. Inhalation: Move to fresh air. | [8] |
Conclusion
This compound is a high-value chiral synthon that provides a reliable and versatile platform for asymmetric synthesis. Its well-differentiated protecting groups, the benzyl ether and the acetonide, can be selectively cleaved under orthogonal conditions, enabling complex and elegant synthetic strategies. For researchers in pharmaceutical and materials science, a thorough understanding of its properties, handling, and reaction protocols is essential for leveraging its full potential in the creation of novel, enantiomerically pure molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 16495-03-7 [m.chemicalbook.com]
- 3. This compound | C13H18O3 | CID 10878747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 16495-03-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound | 16495-03-7 [amp.chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. keyorganics.net [keyorganics.net]
(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane CAS number 16495-03-7
An In-Depth Technical Guide to (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane
Introduction: A Cornerstone of Asymmetric Synthesis
This compound (CAS No. 16495-03-7) is a versatile chiral building block integral to modern synthetic organic chemistry and pharmaceutical development.[1][2] As a derivative of (S)-Solketal, which is readily available from the chiral pool (e.g., D-mannitol or glycerol), it provides a synthetically convenient and stereochemically defined C3 synthon.[3] Its structure incorporates a protected diol in the form of an isopropylidene acetal and a benzylated primary alcohol. This arrangement makes it an invaluable intermediate for the synthesis of complex, stereochemically rich molecules, including bioactive compounds, pharmaceuticals, and agrochemicals.[1][2]
The primary utility of this compound lies in its ability to act as a stable, protected form of (S)-glycerol. The benzyl ether and the dioxolane ring serve as robust protecting groups that can be selectively removed under different conditions, allowing for sequential, site-specific modifications. This guide offers a comprehensive overview of its properties, a field-proven synthesis protocol, key applications, and essential safety information for researchers and drug development professionals.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Profile
Accurate characterization is the foundation of reproducible science. The following table summarizes the key physical and chemical properties of the title compound, compiled from reliable supplier and database sources.
| Property | Value | Source(s) |
| CAS Number | 16495-03-7 | [1][4][5][6] |
| Molecular Formula | C₁₃H₁₈O₃ | [1][7] |
| Molecular Weight | 222.28 g/mol | [1][7] |
| Appearance | Colorless or slightly yellow clear liquid | [1][5] |
| Density | 1.05 g/mL | [1][8] |
| Boiling Point | 79-80 °C at 0.05 mm Hg | [8] |
| Refractive Index (n20/D) | 1.49 | [1][5] |
| Optical Rotation ([α]20/D) | +18° to +21° (neat) | [1][9] |
| Purity | ≥ 98% (GC) | [1][5] |
| Storage Conditions | Store at 2 - 8 °C, Air & Heat Sensitive | [1][5] |
Synthesis Protocol: A Validated Approach
The most common and efficient synthesis of this compound involves the benzylation of the commercially available (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, also known as (S)-Solketal. The following protocol is based on a standard Williamson ether synthesis.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the primary alcohol of Solketal, forming a sodium alkoxide. NaH is ideal as the only byproduct is hydrogen gas, which is easily removed from the reaction, driving the equilibrium forward.
-
Anhydrous Solvent (THF/Toluene): NaH reacts violently with water. Therefore, an anhydrous aprotic solvent is critical for safety and to prevent quenching the base. Toluene or THF are excellent choices due to their inertness and appropriate boiling points.[10]
-
Benzyl Chloride/Bromide: This is the electrophile that reacts with the nucleophilic alkoxide. Benzyl bromide is generally more reactive than benzyl chloride, but both are effective.
-
Temperature Control: The initial deprotonation is often performed at 0 °C to control the exothermic reaction and hydrogen evolution. The subsequent substitution reaction is typically heated to reflux to ensure a reasonable reaction rate.[10]
Caption: Synthesis via Williamson Etherification.
Step-by-Step Methodology
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in dry toluene.[10]
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of (S)-Solketal (1.0 equivalent) in dry toluene dropwise via a dropping funnel over 30 minutes.
-
Reaction Initiation: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. The evolution of hydrogen gas should be observed. Continue refluxing until hydrogen evolution ceases (typically 1-2 hours).[10]
-
Benzylation: Add benzyl chloride (1.1 equivalents) dropwise to the refluxing solution. Continue heating under reflux for an additional 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]
-
Work-up: Cool the reaction mixture to room temperature. Cautiously quench the excess NaH by the slow, dropwise addition of ethanol, followed by water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude oil is then purified by fractional distillation under high vacuum (e.g., 80° C at 0.2 mm Hg) to yield the pure product as a colorless oil.[10]
Core Applications in Drug Development
The true value of this compound lies in its role as a versatile chiral precursor.[4][11] The two protecting groups can be orthogonally or sequentially cleaved to unmask reactive functionalities at specific positions with preserved stereochemistry.
-
As a Protected (S)-Glycerol Equivalent: The most frequent application involves the acid-catalyzed hydrolysis of the isopropylidene group to reveal a chiral 1,2-diol. This diol is a critical intermediate in the synthesis of glycerophospholipids, β-blockers, and other pharmaceuticals where the stereochemistry of the glycerol backbone is crucial for biological activity.[12][13]
-
Synthesis of Chiral Epoxides: The revealed diol can be selectively tosylated at the primary alcohol, followed by base-induced cyclization to form (R)-benzyl glycidyl ether, another highly valuable chiral epoxide intermediate.
Workflow: Deprotection to a Chiral Diol Intermediate
The following workflow illustrates the standard procedure for removing the isopropylidene ketal to access the chiral diol, a gateway to numerous complex molecules.
Caption: Experimental workflow for acidic deprotection.
Protocol Detail: Ketal Hydrolysis
-
Dissolution: Dissolve this compound (1.0 equivalent) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Acidification: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or an acidic resin like Dowex® 50WX8. The use of a resin simplifies work-up as it can be removed by simple filtration.
-
Reaction: Stir the solution at room temperature for 2-6 hours. Monitor the disappearance of the starting material by TLC.
-
Neutralization: Upon completion, if a soluble acid was used, neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. If a resin was used, simply filter it off.
-
Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude diol can be purified by silica gel column chromatography if necessary.
Safety and Handling
While not acutely toxic, proper laboratory hygiene and safety protocols are paramount when handling any chemical.
-
General Handling: Handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]
-
Hazards: The compound is classified as a combustible liquid.[14][16] It may cause eye irritation.[14] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][15] Keep away from heat, sparks, and open flames.[14][15] The material is noted to be air and heat sensitive.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[15][16]
Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[14][15]
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for the precise construction of complex chiral molecules. Its predictable reactivity, stereochemical integrity, and the orthogonal nature of its protecting groups make it a reliable and valuable asset in the arsenal of synthetic chemists, particularly those in the field of pharmaceutical discovery and development. Understanding the causality behind its synthesis and application protocols allows researchers to deploy it with confidence and efficiency in their synthetic campaigns.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. preprints.org [preprints.org]
- 4. 16495-03-7|(S)-4-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxolane|BLD Pharm [bldpharm.com]
- 5. labproinc.com [labproinc.com]
- 6. arctomsci.com [arctomsci.com]
- 7. This compound | C13H18O3 | CID 10878747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 16495-03-7 [m.chemicalbook.com]
- 9. This compound | 16495-03-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 10. prepchem.com [prepchem.com]
- 11. This compound | 16495-03-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. Solketal - Wikipedia [en.wikipedia.org]
- 13. EP1413627A1 - Enzymatic synthesis of (S)-1,2-O-isopropylidene glycerol - Google Patents [patents.google.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane molecular weight
An In-Depth Technical Guide to (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal chiral building block in modern organic synthesis and drug development. The document elucidates its core physicochemical properties, including its precise molecular weight, and delves into the mechanistic principles behind its synthesis and application. Detailed, field-tested protocols for its preparation via the Williamson ether synthesis are provided, alongside an exploration of its role as a derivative of the "chiral pool." This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a deep, practical understanding of this versatile compound.
Introduction: The Strategic Importance of Chiral Building Blocks
In the landscape of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. This compound emerges from the "chiral pool," a collection of abundant, naturally occurring chiral molecules that serve as cost-effective starting materials for asymmetric synthesis.[1][2] Its utility lies in its dual-functionality: the dioxolane ring acts as a protecting group for a diol, while the benzyloxymethyl group provides a handle for further synthetic transformations. This guide will unpack the essential technical details of this compound, providing actionable insights for its application in research and development.
Core Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is critical for its effective use in synthesis. This compound is a colorless to slightly yellow, clear liquid under standard conditions.[3] Its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 222.28 g/mol | [3][4][5] |
| Molecular Formula | C₁₃H₁₈O₃ | [3][4][5] |
| CAS Number | 16495-03-7 | [3][4] |
| Density | 1.05 g/mL at 20 °C | [3][4] |
| Boiling Point | 79-80 °C at 0.05 mm Hg | [4] |
| Refractive Index | n20/D 1.496 | [4] |
| Optical Rotation | [α]20/D = +18 to +21° (neat) | [3] |
| Solubility | Chloroform, Ethyl Acetate | [4] |
These properties inform handling, reaction setup, and purification procedures. The high boiling point necessitates vacuum distillation for purification, and its solubility profile dictates appropriate solvent systems for reactions and chromatography.
Synthesis and Mechanistic Insights: The Williamson Ether Synthesis
The most common and efficient method for preparing this compound is through the Williamson ether synthesis.[6][7][8] This reaction is a cornerstone of organic chemistry for the formation of ethers and proceeds via an Sɴ2 (bimolecular nucleophilic substitution) mechanism.[9][10]
The Causality Behind the Williamson Approach
The synthesis begins with (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, also known as (S)-Solketal. This starting material is readily available and is derived from glycerol, a byproduct of biodiesel production, making it a sustainable choice.[11][12] The core of the Williamson synthesis involves two key steps:
-
Deprotonation: The hydroxyl group of (S)-Solketal is deprotonated by a strong base to form a potent nucleophile, an alkoxide.
-
Nucleophilic Attack: The resulting alkoxide attacks an alkyl halide (in this case, benzyl chloride or benzyl bromide) in an Sɴ2 fashion, displacing the halide and forming the ether linkage.
The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without competing side reactions. Sodium hydride (NaH) is an excellent choice because the byproduct of the deprotonation is hydrogen gas, which simply bubbles out of the reaction mixture and does not interfere with the subsequent Sɴ2 reaction.[7]
Visualizing the Synthesis Workflow
The logical flow of the synthesis can be represented as follows:
Caption: Workflow for the Williamson ether synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system, designed for high yield and purity. Adherence to anhydrous conditions is critical for success.
Materials:
-
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((S)-Solketal)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl chloride (or bromide)
-
Anhydrous Toluene (or THF/DMF)
-
Water (H₂O)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in dry toluene.
-
Alkoxide Formation: Slowly add a solution of (S)-Solketal (1.0 equivalent) in dry toluene dropwise to the stirred suspension of NaH at 0 °C (ice bath). After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux until the evolution of hydrogen gas ceases (typically 1-2 hours). This indicates the complete formation of the alkoxide.
-
Sɴ2 Reaction: Cool the reaction mixture back to 0 °C. Add benzyl chloride (1.1 equivalents) dropwise via the dropping funnel. After the addition, heat the solution to reflux for 3-4 hours.[13] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of water to destroy any unreacted NaH. Transfer the mixture to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation (e.g., at 0.2 mm Hg) to yield the pure product as a colorless liquid.[13]
Applications in Drug Development and Asymmetric Synthesis
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[3] Its stereocenter, derived from the chiral pool, is often incorporated into the final target molecule.
-
Chiral Building Block: It serves as a precursor for the synthesis of complex chiral molecules, including pharmaceuticals and agrochemicals.[3] The defined stereochemistry at the C4 position of the dioxolane ring allows for the construction of stereospecific targets.
-
Protecting Group: The dioxolane moiety is an acetal, which serves as a robust protecting group for the 1,2-diol of the original glycerol backbone. This group is stable to a wide range of reaction conditions (e.g., basic, organometallic) but can be readily removed under acidic conditions to reveal the diol when needed.
-
Pharmaceutical Intermediates: The compound is used in the preparation of analogs of drugs like Dexoxadrol and Etoxadrol.[4] Furthermore, the broader class of 1,3-dioxolanes has been investigated for a range of biological activities, including antibacterial, antifungal, and as modulators to overcome multidrug resistance in cancer therapy.[14][15]
Conclusion
This compound, with a molecular weight of 222.28 g/mol , is more than just a chemical compound; it is a strategic tool for the stereocontrolled synthesis of complex organic molecules. Its origins in the chiral pool provide an economical and sustainable starting point for asymmetric synthesis. The reliability of the Williamson ether synthesis for its preparation, coupled with its stability and versatile reactivity, ensures its continued importance in both academic research and the industrial development of new pharmaceuticals. This guide has provided the foundational knowledge, mechanistic rationale, and practical protocols necessary for its successful application.
References
- 1. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral pool-engineered homochiral covalent organic frameworks for catalytic asymmetric synthesis of drug intermediate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound CAS#: 16495-03-7 [m.chemicalbook.com]
- 5. This compound | C13H18O3 | CID 10878747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. prepchem.com [prepchem.com]
- 14. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of a Protected Chiral Synthon
An In-Depth Technical Guide to (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane: A Cornerstone Chiral Building Block
In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and agrochemical development, the efficient construction of enantiomerically pure molecules is paramount. This compound stands out as a pivotal chiral building block, derived from the readily available chiral pool.[1][2] This versatile compound is, in essence, a doubly protected form of (S)-glycerol, where the 1,2-diol is masked as an isopropylidene ketal (acetonide) and the primary hydroxyl group is protected as a benzyl ether.[3]
This dual-protection strategy imparts significant stability and allows for selective deprotection, offering chemists precise control in multi-step synthetic pathways.[1] Its utility lies in its ability to introduce a reliable C3 chiral fragment, streamlining the synthesis of complex, high-value molecules and making it an invaluable asset in both academic and industrial research.[1] This guide provides a comprehensive overview of its properties, synthesis, characterization, and strategic applications for researchers and drug development professionals.
Physicochemical and Structural Properties
The compound is a colorless or slightly yellow, clear liquid under standard conditions.[1] Its key physical and chemical properties are summarized below, providing essential data for experimental design and execution.
| Property | Value |
| CAS Number | 16495-03-7[1] |
| Molecular Formula | C₁₃H₁₈O₃[1][4] |
| Molecular Weight | 222.28 g/mol [1][4] |
| Appearance | Colorless to light yellow clear liquid/oil[1][5] |
| Density | 1.050 g/mL at 20 °C[5][6] |
| Boiling Point | 79-80 °C at 0.05 mm Hg[5][6] |
| Refractive Index (n20/D) | ~1.49[1] |
| Specific Rotation ([α]20/D) | +18° to +21° (neat)[1] |
| Solubility | Soluble in Chloroform, Ethyl Acetate[5] |
| Storage Conditions | 2-8°C, Sealed in a dry place[1][5] |
Synthesis: A Protocol Grounded in Mechanistic Understanding
The most common and efficient synthesis of this compound starts from the commercially available chiral precursor, (S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, also known as (S)-Solketal. The transformation is a classic Williamson ether synthesis, a robust and well-understood reaction.
Conceptual Synthesis Pathway
The synthesis involves the deprotonation of the primary alcohol of (S)-Solketal to form a nucleophilic alkoxide, which then undergoes an Sₙ2 reaction with benzyl chloride to form the desired benzyl ether.
Caption: Williamson ether synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Williamson ether synthesis.[7]
Materials:
-
(S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((S)-Solketal)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl chloride (BnCl), freshly distilled
-
Anhydrous Toluene (or THF/DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, nitrogen/argon line
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is dried and flushed with an inert atmosphere (nitrogen or argon).
-
Dispersion Wash (Causality): The required amount of sodium hydride dispersion is added to the flask. This step is critical for safety and reactivity. The mineral oil protects NaH from air but can interfere with the reaction. It must be removed. Add anhydrous toluene via cannula, stir the suspension, stop stirring, allow the NaH to settle, and carefully remove the toluene supernatant. Repeat this wash 2-3 times.
-
Alkoxide Formation: Add fresh anhydrous toluene to the washed NaH to create a stirrable suspension (e.g., 150 mL for 10g of starting material).[7] Begin stirring and add a solution of (S)-Solketal dropwise from the dropping funnel. Hydrogen gas will evolve. The controlled addition is crucial to manage the exothermic reaction and the rate of hydrogen evolution.
-
Reaction Completion: After the addition is complete, gently heat the mixture to reflux until hydrogen evolution ceases, indicating the complete formation of the sodium alkoxide.[7]
-
Benzylation: Cool the reaction mixture slightly below reflux. Add benzyl chloride dropwise over 15-20 minutes.[7] A rapid addition can lead to an uncontrolled exotherm and side reactions. After the addition, return the mixture to reflux for 3-4 hours to drive the Sₙ2 reaction to completion.[7]
-
Workup and Quenching: Cool the reaction to room temperature. This is a critical safety step. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (3 x 30 mL) and then with brine.[7] The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[7]
-
Purification: The resulting crude oil is purified by fractional distillation under high vacuum (e.g., 0.2 mm Hg) to yield the final product as a colorless liquid.[7]
Structural Characterization and Validation
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals include: δ ~7.3 ppm (m, 5H, aromatic protons of benzyl group), δ 4.5 ppm (s, 2H, benzylic -CH₂-), δ 3.5-4.3 ppm (m, 5H, dioxolane and C4-CH₂ protons), δ 1.4 and 1.3 ppm (2 x s, 6H, two diastereotopic methyl groups of the isopropylidene). The presence of the singlet at ~4.5 ppm and the disappearance of the starting alcohol proton are key indicators of success.
-
¹³C NMR (CDCl₃, 100 MHz): Key resonances are expected around: δ ~138 ppm (quaternary aromatic C), δ ~128 ppm (aromatic CH), δ ~109 ppm (quaternary C of ketal), δ ~75 ppm (dioxolane CH), δ ~73 ppm (benzylic CH₂), δ ~70 ppm (C4-CH₂O), δ ~67 ppm (dioxolane CH₂), δ ~26, 25 ppm (ketal methyl carbons).
-
Mass Spectrometry (ESI-MS): The analysis should confirm the molecular weight, typically showing the [M+H]⁺ or [M+Na]⁺ adduct.[8]
-
Optical Rotation: The specific rotation must be measured and compared to the literature value (+18° to +21°) to confirm that the stereochemical integrity at the C4 center was maintained throughout the synthesis.[1]
Strategic Applications in Asymmetric Synthesis
The primary value of this compound is its role as a versatile chiral intermediate. The differential stability of the two protecting groups is the key to its utility.
-
Isopropylidene Ketal: Acid-labile. Can be removed under mild acidic conditions (e.g., p-toluenesulfonic acid in methanol) to unmask the 1,2-diol.[3]
-
Benzyl Ether: Stable to a wide range of conditions but can be cleaved via catalytic hydrogenolysis (e.g., H₂, Pd/C) to reveal the primary alcohol.
This orthogonality allows for selective manipulation at different points in a synthetic route, as illustrated below.
Caption: Strategic utility via orthogonal deprotection pathways.
This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.[1] For example, it is used in the preparation of analogs of dioxolane-based agents like Dexoxadrol and Etoxadrol, which are potential phencyclidine-like agents.[6] Its application extends to the synthesis of specialty polymers and other advanced materials.[9]
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. While this specific compound has limited detailed public toxicology data, information can be extrapolated from related structures like Solketal and general dioxolanes.
-
Hazards: May cause eye irritation.[10] Related compounds are combustible liquids and may be suspected of damaging fertility or an unborn child.[10][11]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12] Avoid contact with skin and eyes and inhalation of vapors.[10]
-
Storage: Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[1][12] The recommended storage temperature is between 2-8°C.[5] Keep the container tightly sealed to prevent moisture contamination and potential degradation.[12]
-
Incompatibilities: Avoid strong oxidizing agents and strong acids.[12]
Conclusion
This compound is more than just a stable chemical; it is a strategic tool for asymmetric synthesis. Its robust nature, combined with the orthogonal protecting groups, provides chemists with a reliable and versatile platform for constructing complex chiral molecules. Understanding its synthesis, properties, and reactivity allows research and development professionals to leverage this building block to its fullest potential, accelerating the discovery and production of next-generation pharmaceuticals and functional materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 16495-03-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Solketal - Wikipedia [en.wikipedia.org]
- 4. This compound | C13H18O3 | CID 10878747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 16495-03-7 [amp.chemicalbook.com]
- 6. This compound CAS#: 16495-03-7 [m.chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
A Senior Application Scientist's Technical Guide to (S)-4-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane: A Cornerstone Chiral Building Block
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-4-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane stands as a pivotal chiral building block in modern asymmetric synthesis. Derived from the chiral pool, this versatile reagent provides a stereochemically defined three-carbon glycerol synthon, equipped with orthogonal protecting groups that allow for selective manipulation and elaboration. Its principal value lies in the predictable transfer of its (S)-stereochemistry into complex target molecules, making it an invaluable asset in the synthesis of pharmaceuticals, agrochemicals, and natural products.[1] This guide offers an in-depth exploration of its nomenclature, physicochemical properties, synthesis, and strategic application, providing both the theoretical underpinnings and field-proven protocols essential for its effective use in a research and development setting.
Nomenclature and Physicochemical Properties
Precise identification of a chemical entity is fundamental to reproducible science. While commonly referred to by its trivial name, the official IUPAC designation for this compound is (4S)-2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolane .[2] It is also known by synonyms such as (S)-1-Benzyl-2,3-O-isopropylidene Glycerol.[2]
The molecule's structure features two key protecting groups: an acid-labile acetonide (isopropylidene ketal) protecting a 1,2-diol and a robust benzyl (Bn) ether protecting a primary alcohol. This dual protection scheme is the source of its synthetic utility, allowing for selective deprotection and sequential reaction at different sites.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (4S)-2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolane | PubChem[2] |
| CAS Number | 16495-03-7 | ChemicalBook[3] |
| Molecular Formula | C₁₃H₁₈O₃ | PubChem[2] |
| Molecular Weight | 222.28 g/mol | PubChem[2] |
| Appearance | Colorless to light yellow clear liquid | Chem-Impex[1] |
| Density | 1.050 g/mL at 20 °C | ChemicalBook[3] |
| Boiling Point | 79-80 °C at 0.05 mm Hg | ChemicalBook[3] |
| Refractive Index (n20/D) | ~1.496 | ChemicalBook[3] |
| Optical Rotation ([α]20/D) | +18° to +21° (neat) | Chem-Impex[1] |
| Storage Conditions | 2-8°C, Sealed in dry environment | ChemicalBook[3] |
Synthesis: The Williamson Ether Synthesis Approach
The most reliable and widely adopted method for preparing (S)-4-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane is the Williamson ether synthesis .[4][5][6] This venerable SN2 reaction provides a high-yielding pathway from its readily available precursor, (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (commonly known as (R)-(-)-Solketal).
Causality of Reagent Selection
-
Starting Material: (R)-Solketal is chosen because its stereocenter is inverted during the conceptual synthesis from D-mannitol, but the reaction to form the target molecule proceeds at the primary hydroxyl group, thus retaining the stereochemistry of the chiral center. The final product has an (S) configuration based on Cahn-Ingold-Prelog priority rules.
-
Base: Sodium hydride (NaH) is the base of choice. As a strong, non-nucleophilic base, it quantitatively deprotonates the primary alcohol to form a sodium alkoxide.[6] This irreversibility, evidenced by the cessation of hydrogen gas evolution, drives the reaction to completion. Using a weaker base could lead to an equilibrium, reducing yield, while a nucleophilic base could compete in reacting with the benzyl halide.
-
Electrophile: Benzyl bromide (BnBr) is an excellent electrophile for this SN2 reaction. The bromine is a good leaving group, and the benzylic carbon is highly susceptible to backside attack by the nucleophilic alkoxide.[7]
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal.[6] They effectively solvate the sodium cation without interfering with the nucleophilicity of the alkoxide, thereby accelerating the SN2 reaction.
Synthesis Workflow Diagram
Caption: Workflow for the Williamson ether synthesis of the title compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize (S)-4-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane from (R)-Solketal.
Materials:
-
(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((R)-Solketal)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes, Ethyl Acetate (for chromatography)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (1.1 eq.). Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Alkoxide Formation: Dissolve (R)-Solketal (1.0 eq.) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 30 minutes. Self-Validation Check: Observe the evolution of hydrogen gas. Allow the reaction to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional hour until gas evolution ceases, indicating complete formation of the alkoxide.
-
SN2 Reaction: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 eq.) dropwise. After addition, allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Quenching: Cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product as a colorless oil.
Strategic Deprotection and Synthetic Utility
The strategic value of this building block lies in the orthogonal nature of its two protecting groups.[1] The acetonide is labile under acidic conditions, while the benzyl ether is stable to acid and base but is readily cleaved by catalytic hydrogenolysis.[8][9] This allows for selective unmasking of either the 1,2-diol or the primary alcohol.
Deprotection Strategies Diagram
References
- 1. chemimpex.com [chemimpex.com]
- 2. (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane | C13H18O3 | CID 10878747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 16495-03-7 [m.chemicalbook.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
A Spectroscopic Guide to (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane: A Key Chiral Building Block
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane, a derivative of (S)-glycerol, is a versatile chiral building block of significant interest in synthetic organic chemistry and pharmaceutical development.[1] Its rigid dioxolane structure, derived from the protection of two hydroxyl groups of glycerol as an acetonide, coupled with the benzyloxymethyl side chain, makes it a valuable synthon for the enantioselective synthesis of complex molecules. The precise three-dimensional arrangement of atoms in such chiral molecules is paramount, as it often dictates their biological activity and pharmacological properties.[2]
A thorough structural elucidation and confirmation of purity are critical steps in the utilization of this chiral building block. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive analytical toolkit for this purpose. This guide offers a detailed examination of the spectral data of this compound, providing insights into the interpretation of its characteristic spectral features and outlining the experimental protocols for data acquisition.
Molecular Structure and Spectroscopic Correlation
A foundational understanding of the molecule's structure is essential for the interpretation of its spectral data. The following diagram illustrates the structure of this compound with atom numbering that will be referenced in the spectral analysis.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, their connectivity, and stereochemistry.
Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring NMR spectra of small organic molecules is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0 ppm.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]
-
¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30° or 90° pulse angle, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25-7.35 | m | 5H | Ar-H (Phenyl) |
| 4.57 | s | 2H | Ph-CH ₂-O |
| 4.25-4.35 | m | 1H | CH (dioxolane ring) |
| 4.06 | dd | 1H | O-CH ₂ (dioxolane ring) |
| 3.72 | dd | 1H | O-CH ₂ (dioxolane ring) |
| 3.55 | d | 2H | CH ₂-O-Bn |
| 1.42 | s | 3H | C(CH ₃)₂ |
| 1.36 | s | 3H | C(CH ₃)₂ |
Interpretation of the ¹H NMR Spectrum:
-
The multiplet between 7.25-7.35 ppm corresponds to the five aromatic protons of the benzyl group.
-
The sharp singlet at 4.57 ppm is characteristic of the two benzylic protons (Ph-CH ₂-O). Their equivalence indicates free rotation around the adjacent bonds.
-
The multiplet at 4.25-4.35 ppm is assigned to the single proton on the chiral center of the dioxolane ring.
-
The two doublets of doublets at 4.06 ppm and 3.72 ppm correspond to the two diastereotopic protons of the CH₂ group in the dioxolane ring.
-
The doublet at 3.55 ppm represents the two protons of the CH₂ group attached to the benzyloxy moiety.
-
The two singlets at 1.42 ppm and 1.36 ppm are assigned to the six protons of the two methyl groups of the acetonide. Their distinct chemical shifts indicate that they are diastereotopic due to the adjacent chiral center.
¹³C NMR Spectral Data
The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 138.2 | C (quaternary, Phenyl) |
| 128.4 | C H (Phenyl) |
| 127.7 | C H (Phenyl) |
| 127.6 | C H (Phenyl) |
| 109.5 | C (CH₃)₂ |
| 77.2 | C H (dioxolane ring) |
| 73.5 | Ph-C H₂-O |
| 72.1 | C H₂-O-Bn |
| 67.0 | O-C H₂ (dioxolane ring) |
| 26.8 | C(C H₃)₂ |
| 25.5 | C(C H₃)₂ |
Interpretation of the ¹³C NMR Spectrum:
-
The signals in the aromatic region (127.6-138.2 ppm ) correspond to the six carbons of the phenyl ring. The quaternary carbon is observed at the lowest field (138.2 ppm).
-
The signal at 109.5 ppm is characteristic of the quaternary carbon of the acetonide group.
-
The methine carbon of the dioxolane ring appears at 77.2 ppm .
-
The benzylic carbon (Ph-C H₂-O) is observed at 73.5 ppm .
-
The methylene carbon adjacent to the benzyloxy group ( C H₂-O-Bn) resonates at 72.1 ppm .
-
The methylene carbon within the dioxolane ring (O-C H₂) is found at 67.0 ppm .
-
The two distinct signals for the methyl carbons at 26.8 ppm and 25.5 ppm confirm their diastereotopic nature.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.
Experimental Protocol: FT-IR Spectroscopy
For a liquid sample like this compound, the following Attenuated Total Reflectance (ATR) FT-IR protocol is commonly used:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This is essential to subtract any signals from the atmosphere (e.g., CO₂, water vapor).
-
Sample Application: Place a small drop of the neat liquid sample onto the ATR crystal.[]
-
Data Acquisition: Acquire the IR spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.[2]
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | C-H stretch (aromatic) |
| 2980-2850 | Strong | C-H stretch (aliphatic) |
| 1495, 1450 | Medium | C=C stretch (aromatic ring) |
| 1380, 1370 | Medium | C-H bend (gem-dimethyl) |
| 1250-1050 | Strong | C-O stretch (ether and acetal) |
| 740, 700 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |
Interpretation of the IR Spectrum:
-
The absorptions in the 3050-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of the aromatic ring.
-
The strong bands between 2980-2850 cm⁻¹ are due to the C-H stretching of the various aliphatic groups (CH, CH₂, and CH₃).
-
The peaks at 1495 cm⁻¹ and 1450 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the phenyl ring.
-
The characteristic doublet around 1380 cm⁻¹ and 1370 cm⁻¹ is a hallmark of the gem-dimethyl group of the acetonide.
-
The very strong and broad absorption region between 1250-1050 cm⁻¹ is dominated by the C-O stretching vibrations of the ether linkage and the acetal group.
-
The strong bands at 740 cm⁻¹ and 700 cm⁻¹ are due to the out-of-plane C-H bending vibrations of the monosubstituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.
Experimental Protocol: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of volatile and thermally stable compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject a small volume of the solution into the GC system. The compound will be separated from the solvent and any impurities on a capillary column. The oven temperature program is optimized to ensure good separation.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Mass Spectral Data
The mass spectrum of this compound would exhibit a molecular ion peak (M⁺) and several characteristic fragment ions.
| m/z | Proposed Fragment |
| 222 | [M]⁺ |
| 207 | [M - CH₃]⁺ |
| 101 | [C₅H₉O₂]⁺ (dioxolane fragment) |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Interpretation of the Mass Spectrum:
-
The molecular ion peak at m/z 222 corresponds to the molecular weight of the compound (C₁₃H₁₈O₃).
-
A peak at m/z 207 results from the loss of a methyl group ([M - 15]⁺), a common fragmentation for compounds containing a gem-dimethyl group.
-
A prominent peak at m/z 101 is characteristic of the cleavage of the benzyloxymethyl side chain, leaving the stable 2,2-dimethyl-1,3-dioxolanylmethyl cation.
-
The base peak is often observed at m/z 91 , corresponding to the highly stable tropylium ion, which is formed from the benzyl group.
The following diagram illustrates a plausible fragmentation pathway:
Caption: Plausible mass spectral fragmentation of this compound.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. Each technique offers complementary information that, when integrated, confirms the molecular structure, the presence of key functional groups, and the overall purity of this important chiral building block. This detailed spectroscopic analysis is an indispensable component of quality control and is fundamental to ensuring the successful application of this synthon in the development of new chemical entities.
References
An In-Depth Technical Guide to the Optical Rotation of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the optical rotation of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. We will delve into the fundamental principles of chirality and polarimetry, culminating in a detailed, field-proven protocol for the accurate measurement of this compound's specific rotation. This document is designed to equip researchers and drug development professionals with both the theoretical underpinnings and practical expertise required to confidently assess the enantiomeric purity and stereochemical integrity of this important synthetic intermediate.
The Critical Role of Chirality in Drug Development
In the realm of pharmaceuticals, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very basis of therapeutic efficacy and patient safety. Many drug molecules are chiral, meaning they exist as a pair of non-superimposable mirror images known as enantiomers. While physically and chemically similar in an achiral environment, enantiomers can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.
This compound is a widely utilized chiral building block in the synthesis of complex, stereochemically-defined active pharmaceutical ingredients (APIs).[1] Its rigid dioxolane structure provides a stable scaffold for the introduction of further chirality, making it an invaluable tool for asymmetric synthesis. The stereochemical purity of this starting material is paramount, as any contamination with its corresponding (R)-enantiomer can propagate through a synthetic sequence, leading to a final API with undesirable isomeric impurities.
Fundamentals of Optical Rotation and Polarimetry
Optical activity is the intrinsic property of chiral molecules to rotate the plane of plane-polarized light. This phenomenon, first observed by Jean-Baptiste Biot in the early 19th century, provides a non-destructive method for distinguishing between enantiomers.[2]
A polarimeter is the instrument used to measure the angle of this rotation.[3] The basic components and workflow of a polarimeter are illustrated below.
References
An In-depth Technical Guide to the Solubility of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane, a versatile chiral building block, is of paramount importance in modern organic synthesis and pharmaceutical development. Its utility as a protecting group and a key intermediate necessitates a thorough understanding of its solubility characteristics to ensure optimal reaction conditions, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound, blending theoretical principles with practical experimental methodologies. We delve into the molecular characteristics governing its solubility, offer predictive insights using Hansen Solubility Parameters (HSP), and provide detailed protocols for empirical solubility determination. This document is intended to be an essential resource for researchers, enabling informed solvent selection and efficient process development.
Introduction: The Significance of Solubility in a Key Chiral Building Block
This compound is a widely utilized intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] Its chiral nature makes it an invaluable asset in asymmetric synthesis. A comprehensive understanding of its solubility in various organic solvents is crucial for several aspects of its application, including:
-
Reaction Kinetics: The rate and efficiency of chemical reactions are often dictated by the solubility of the reactants in the chosen solvent system.
-
Purification: Processes such as crystallization and chromatography rely heavily on differential solubility to isolate the desired compound from impurities.
-
Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) or its precursors is a critical determinant of its bioavailability and the feasibility of different dosage forms.
This guide aims to provide a detailed technical overview of the solubility of this compound, empowering researchers to make informed decisions in their synthetic and developmental endeavors.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₃ | [1][2] |
| Molecular Weight | 222.28 g/mol | [1][2] |
| Appearance | Colorless to slightly yellow clear liquid | [1] |
| Density | 1.05 g/mL at 20 °C | [3] |
| Refractive Index (n20/D) | 1.496 | [3] |
| Boiling Point | 79-80 °C at 0.05 mm Hg | [3] |
| Flash Point | 100 °C | [3] |
| SMILES | CC1(OC--INVALID-LINK--COCC2=CC=CC=C2)C | [2] |
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" provides a qualitative understanding of solubility. A more quantitative and predictive approach can be achieved through the application of Hansen Solubility Parameters (HSP). HSP theory decomposes the total cohesive energy of a substance into three components:
-
δd (Dispersion): Arising from van der Waals forces.
-
δp (Polar): Stemming from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.
A solvent is predicted to be a good solvent for a particular solute if their HSP values are similar. The "distance" (Ra) between the HSPs of a solvent and a solute in the three-dimensional Hansen space can be calculated using the following equation:
Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²
A smaller Ra value indicates a higher likelihood of solubility.
Predicted Hansen Solubility Parameters for this compound
It is crucial to note that these are in silico predictions and should be validated experimentally.
Logical Workflow for Solubility Prediction
The following diagram illustrates the logical workflow for predicting the solubility of this compound in a given solvent using the HSP approach.
Caption: Workflow for predicting solubility using Hansen Solubility Parameters.
Qualitative and Quantitative Solubility
Based on its molecular structure, which includes a non-polar benzyl group and a more polar dioxolane ring with ether linkages, a general solubility profile can be inferred.
Qualitative Assessment:
-
High Solubility: Expected in moderately polar to non-polar organic solvents such as chloroform, ethyl acetate, dichloromethane, and toluene.[3]
-
Moderate Solubility: Likely in polar aprotic solvents like acetone and tetrahydrofuran.
-
Low to Negligible Solubility: Anticipated in highly polar protic solvents like water and in very non-polar aliphatic hydrocarbons like hexane.
Quantitative Data:
To date, comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively published. The following table provides a template for researchers to populate with experimentally determined values.
| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL at 25°C) |
| Water | Polar Protic | Low | |
| Methanol | Polar Protic | Moderate | |
| Ethanol | Polar Protic | Moderate | |
| Isopropanol | Polar Protic | Moderate | |
| Acetone | Polar Aprotic | High | |
| Dichloromethane | Halogenated | High | |
| Ethyl Acetate | Ester | High | |
| Tetrahydrofuran | Ether | High | |
| Toluene | Aromatic | High | |
| Hexane | Non-polar | Low | |
| Chloroform | Halogenated | High |
Experimental Determination of Solubility
Accurate determination of solubility requires rigorous experimental procedures. Below are detailed protocols for both qualitative and quantitative solubility assessment.
Protocol for Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.[5][6]
Materials:
-
This compound
-
A range of test solvents (e.g., water, methanol, hexane, toluene, ethyl acetate)
-
Small test tubes (13x100 mm)
-
Vortex mixer
-
Pipettes
Procedure:
-
Add approximately 0.1 mL of this compound to a clean, dry test tube.
-
Add 1 mL of the test solvent to the test tube.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Visually inspect the solution for clarity. The formation of a single, clear phase indicates solubility. The presence of cloudiness, droplets, or a separate layer indicates insolubility or partial solubility.
-
Record the observations.
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound
-
Selected solvent
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
Procedure:
-
Add an excess amount of this compound to a pre-weighed vial. The excess is to ensure that a saturated solution is formed.
-
Add a known volume or mass of the solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
After equilibration, allow the vial to stand undisturbed for several hours to allow any undissolved material to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved microparticles.
-
Accurately dilute the filtered solution with a known volume of a suitable solvent.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated GC or HPLC method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Caption: Experimental workflow for the shake-flask method.
Influence of Temperature on Solubility
The solubility of organic compounds in organic solvents is generally temperature-dependent. For most solid and liquid solutes, solubility increases with increasing temperature.[7][8][9][10] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the intermolecular forces in both the solute and the solvent.
To investigate the effect of temperature, the quantitative solubility determination protocol can be repeated at various temperatures (e.g., 10 °C, 25 °C, 40 °C). Plotting solubility as a function of temperature can provide valuable thermodynamic insights into the dissolution process.
Safety, Handling, and Storage
As with any chemical, proper safety precautions should be observed when handling this compound and its solutions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[11]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and sources of ignition.[3] Dioxolane derivatives can potentially form peroxides over time, especially when exposed to air and light.[13]
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions with robust experimental protocols, researchers can confidently select appropriate solvent systems to optimize their synthetic and purification processes. The methodologies outlined herein are designed to be both informative for experienced scientists and accessible to those new to the field, ultimately facilitating more efficient and effective research and development involving this critical chiral building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C13H18O3 | CID 10878747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 16495-03-7 [m.chemicalbook.com]
- 4. Using natural language processing (NLP)-inspired molecular embedding approach to predict Hansen solubility parameters - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. scribd.com [scribd.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 11. lobachemie.com [lobachemie.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. nj.gov [nj.gov]
(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane safety and handling
An In-depth Technical Guide to the Safe Handling of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane
Foreword: A Proactive Approach to Chemical Safety
As a Senior Application Scientist, my experience has consistently demonstrated that true laboratory safety transcends mere compliance with regulations. It is a mindset rooted in a deep, mechanistic understanding of the materials we handle. This guide is dedicated to this compound, a chiral building block with significant utility in pharmaceutical and organic synthesis.[1] While this compound is integral to advancing complex synthetic pathways, its safe and effective use demands a comprehensive understanding of its properties and potential hazards.
This document is structured to provide not just protocols, but the scientific rationale behind them. We will delve into the physicochemical properties of the molecule, assess potential hazards based on available data for structurally similar compounds, and establish robust procedures for its handling, storage, and emergency management. The goal is to empower researchers, scientists, and drug development professionals with the knowledge to conduct their work with the highest degree of safety and scientific integrity.
Section 1: Compound Identification and Physicochemical Profile
This compound (CAS RN: 16495-03-7) is a versatile chiral intermediate.[1][2] Its structure, featuring a protected glycerol backbone, makes it a valuable precursor in asymmetric synthesis.[1] A thorough understanding of its physical properties is the foundation of safe handling, influencing everything from storage conditions to the choice of appropriate experimental apparatus.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 16495-03-7 | [1][2][3] |
| Molecular Formula | C₁₃H₁₈O₃ | [1][2][3] |
| Molecular Weight | 222.28 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Density | 1.050 g/mL at 20 °C | [1][3] |
| Flash Point | 100 °C (212 °F) | [3] |
| Boiling Point | 79-80 °C at 0.05 mm Hg | [3] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [3] |
| Storage Temperature | 2-8 °C, Sealed in a dry environment |[1][3] |
Section 2: Hazard Identification and Risk Assessment
The primary analogues for this assessment are other substituted dioxolanes, such as (±)-2,2-Dimethyl-4-hydroxymethyl-1,3-dioxolane (Solketal) and 4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one.
Table 2: Hazard Profile Based on Structural Analogues
| Hazard Classification | GHS Code | Potential Effects & Rationale | Source(s) |
|---|---|---|---|
| Combustible Liquid | H227 | The compound has a flash point of 100°C. While not highly flammable, it can ignite with a sufficient heat source. Vapors may form explosive mixtures with air upon intense heating. | [4][5] |
| Serious Eye Irritation | H319 | Dioxolane-based structures are known to cause serious eye irritation upon contact. | [4][6] |
| Skin Irritation | H315 | May cause skin irritation upon prolonged or repeated contact. | [6] |
| Respiratory Irritation | H335 | Inhalation of vapors or aerosols may cause respiratory tract irritation. | [6] |
| Reproductive Toxicity | H361 | Solketal, a key structural component, is suspected of damaging fertility or the unborn child. This is a significant concern that mandates stringent handling controls. |[4] |
Expert Insight: The Causality of Hazards The toxicological profile can be inferred from the molecule's structure. The dioxolane ring, while relatively stable, can be hydrolyzed under acidic conditions. The ether linkage and the aromatic ring present sites for metabolic activity. The potential for eye and skin irritation is common for organic solvents and intermediates of this nature. The suspected reproductive toxicity associated with the core glycerol acetonide structure is the most significant long-term health risk and must be the primary driver of control measures.[4]
Caption: Workflow for conducting a risk assessment when a specific SDS is unavailable.
Section 3: Exposure Controls & Personal Protection
Based on the risk assessment, a multi-layered approach to exposure control is mandatory. The hierarchy of controls dictates that engineering controls are the first line of defense, supplemented by appropriate Personal Protective Equipment (PPE).
Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation. Local exhaust ventilation should be used for any procedures that might generate higher concentrations of vapor.[7]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[8]
Personal Protective Equipment (PPE): The selection of PPE is not a checklist; it is a system designed to protect against the specific hazards identified.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection | Specification | Rationale & Best Practices |
|---|---|---|
| Eye/Face | Chemical safety goggles (ANSI Z87.1 standard). A face shield should be worn over goggles when there is a significant splash risk. | Protects against splashes that can cause serious eye irritation.[4][5] Goggles provide a seal around the eyes that standard safety glasses do not. |
| Hand | Nitrile or neoprene gloves. | Gloves must be inspected before use. Use proper removal technique to avoid skin contact.[4] Dispose of contaminated gloves immediately. For prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves. |
| Body | Flame-retardant laboratory coat. | Protects skin from accidental contact and provides a barrier. A flame-retardant coat is recommended due to the compound's combustibility. |
| Respiratory | Not required under normal use in a fume hood. | If the fume hood is not available or fails, or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Section 4: Safe Handling and Storage Protocols
Adherence to strict protocols minimizes the risk of exposure and accidents.
Storage Protocol:
-
Container: Keep the container tightly closed and sealed to prevent moisture ingress and vapor escape.[5]
-
Location: Store in a well-ventilated, designated area for chemical reagents, away from heat, sparks, and open flames.[4][5]
-
Incompatibilities: Segregate from strong acids and oxidizing agents to prevent potentially vigorous reactions.[5]
Experimental Protocol: Standard Laboratory Handling (Weighing & Transfer)
-
Preparation: Don all required PPE (goggles, lab coat, gloves) before entering the laboratory. Ensure the chemical fume hood is operational.
-
Staging: Place all necessary equipment (spatulas, weigh paper, secondary containers) inside the fume hood before retrieving the primary chemical container.
-
Equilibration: If the container is refrigerated, allow it to warm to room temperature inside the fume hood before opening to prevent condensation of atmospheric moisture.
-
Transfer: Perform all transfers of the liquid within the fume hood. Use a clean pipette or syringe for liquid transfers. Avoid pouring directly from large containers to small ones to minimize splash risk.
-
Weighing: If weighing is required, tare the receiving vessel on a balance outside the hood, then place it inside the hood for the addition of the chemical. Seal the vessel before re-weighing it outside the hood.
-
Cleanup: After use, securely close the primary container and wipe it down with a damp cloth before returning it to storage. Decontaminate all equipment and the work surface within the fume hood.
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[4]
Section 5: Emergency Procedures
Preparedness is paramount. All personnel must be familiar with these procedures before working with the compound.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Spill Response Protocol:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.
-
Control: Keep away from all sources of ignition.[4]
-
Ventilate: Ensure the area is well-ventilated, working from within a fume hood if possible.
-
Contain: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent (e.g., Chemizorb®).[4]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal. Do not use spark-generating tools.[8]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Caption: A decision-making workflow for responding to a chemical spill.
Firefighting Measures:
-
Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂).[4][5] A water spray can be used to cool fire-exposed containers.[8]
-
Hazards: The substance is combustible. Vapors are heavier than air and can travel to an ignition source.[4] Containers may explode when heated.[5] Hazardous decomposition products include carbon monoxide and carbon dioxide.[5]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.
Section 6: Waste Disposal
All waste containing this compound, including empty containers, absorbent materials from spills, and contaminated PPE, must be treated as hazardous waste.
-
Collection: Collect waste in designated, properly labeled, and sealed containers.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[4] Do not allow the product to enter drains or waterways.[4]
Section 7: References
-
This compound - ChemicalBook. --INVALID-LINK--
-
SAFETY DATA SHEET - Sigma-Aldrich (for (±)-2,2-Dimethyl-4-hydroxymethyl-1,3-dioxolane). --INVALID-LINK--
-
This compound - Chem-Impex. --INVALID-LINK--
-
This compound - PubChem. --INVALID-LINK--
-
This compound | 16495-03-7 - TCI Chemicals. --INVALID-LINK--
-
4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one - Synquest Labs. --INVALID-LINK--
-
SAFETY DATA SHEET - Sigma-Aldrich (for 1,3-Dioxolane). --INVALID-LINK--
-
This compound | 16495-03-7 - TCI Chemicals (APAC). --INVALID-LINK--
-
This compound | 16495-03-7 - TCI Chemicals (Europe). --INVALID-LINK--
-
SAFETY DATA SHEET - Fisher Scientific (for (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol). --INVALID-LINK--
-
16495-03-7|(S)-4-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxolane - BLDpharm. --INVALID-LINK--
-
SAFETY DATA SHEET - Fisher Scientific (for 1,3-Dioxolane). --INVALID-LINK--
-
Safety Data Sheet - Generic. --INVALID-LINK--
-
SAFETY DATA SHEET - FUJIFILM Wako Chemicals. --INVALID-LINK--
-
TCI AMERICA - Tokyo Chemical Industry (for (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane). --INVALID-LINK--
-
(R)-4-BENZYLOXYMETHYL-2,2-DIMETHYL-1,3-DIOXOLANE - ChemicalBook. --INVALID-LINK--
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C13H18O3 | CID 10878747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 16495-03-7 [m.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. fishersci.com [fishersci.com]
- 9. (R)-4-BENZYLOXYMETHYL-2,2-DIMETHYL-1,3-DIOXOLANE - Safety Data Sheet [chemicalbook.com]
What is (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane?
An In-depth Technical Guide to (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane
Authored by Gemini, Senior Application Scientist
Abstract
This compound, a chiral building block derived from the readily available (S)-glycerol, serves as a cornerstone in modern asymmetric synthesis. Its unique structure incorporates two key protecting groups—an isopropylidene ketal (acetonide) for a 1,2-diol and a benzyl ether for a primary alcohol—conferring significant stability and synthetic versatility. This guide provides an in-depth exploration of its physicochemical properties, synthesis, and strategic applications in pharmaceutical and complex molecule synthesis. We will delve into the mechanistic rationale behind its use, provide field-proven experimental protocols, and discuss its role in advancing drug development by enabling the efficient construction of enantiomerically pure molecules.
Introduction: A Versatile Chiral Synthon
In the landscape of organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where stereochemistry dictates biological activity.[1] this compound has emerged as an invaluable chiral intermediate. It is effectively a protected form of (S)-glycerol, a fundamental C3 chiral synthon. The molecule's architecture provides a rigid, predictable scaffold that allows for stereocontrolled reactions at other sites of a developing molecule.
Its utility stems from the orthogonal nature of its protecting groups. The isopropylidene group is sensitive to acidic conditions, while the benzyl ether is robust under many reaction conditions but can be selectively cleaved through hydrogenolysis.[2][3] This differential reactivity allows chemists to unmask the diol and primary alcohol functionalities at will, a critical feature for multi-step synthetic campaigns. This compound is therefore not merely a passive protecting group but an active design element in the synthesis of complex targets, including bioactive natural products, pharmaceuticals, and agrochemicals.[4]
Physicochemical & Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The properties of this compound are well-defined, ensuring its reliable performance in synthetic applications.
Physicochemical Properties
The key physical and chemical identifiers for this compound are summarized below. This data is critical for reaction setup, purification, and safety considerations.
| Property | Value | Reference(s) |
| CAS Number | 16495-03-7 | [4][5] |
| Molecular Formula | C₁₃H₁₈O₃ | [4][6] |
| Molecular Weight | 222.28 g/mol | [4][6] |
| Appearance | Colorless to light yellow clear liquid/oil | [4][7][8] |
| Density | 1.050 g/mL at 20 °C | [4][5][8] |
| Boiling Point | 79-80 °C at 0.05 mmHg | [5][8] |
| Refractive Index (n20/D) | ~1.49 | [4][8] |
| Optical Rotation ([α]20/D) | +18° to +21° (neat) | [4][7] |
| Solubility | Soluble in chloroform, ethyl acetate | [8] |
| Storage Temperature | 2-8 °C, sealed in dry conditions | [4][8] |
Spectroscopic Signature
While full spectra are available in databases, a summary of expected spectroscopic features is invaluable for routine characterization.[9]
-
¹H NMR (CDCl₃): Expect characteristic signals for the aromatic protons of the benzyl group (~7.2-7.4 ppm), a singlet for the benzylic methylene protons (~4.5 ppm), multiplets for the dioxolane ring protons (~3.5-4.3 ppm), and two distinct singlets for the diastereotopic methyl groups of the isopropylidene moiety (~1.3-1.4 ppm).
-
¹³C NMR (CDCl₃): Key signals include those for the aromatic carbons, the benzylic carbon (~73 ppm), the carbons of the dioxolane ring (~67, 75 ppm), the quaternary acetal carbon (~109 ppm), and the two methyl carbons (~25, 27 ppm).[10]
-
IR Spectroscopy: Look for strong C-O ether stretching bands (~1050-1250 cm⁻¹), aromatic C-H stretching (~3030 cm⁻¹), and aliphatic C-H stretching (~2850-2990 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) at m/z 222.28 would be expected, along with characteristic fragmentation patterns such as the loss of a methyl group (M-15) and the tropylium cation (m/z 91).
Synthesis Protocol: A Field-Proven Methodology
The most common and efficient synthesis of the title compound is via the Williamson ether synthesis, starting from the commercially available and relatively inexpensive (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, also known as (S)-Solketal.
Synthesis Workflow
The logical flow of the synthesis is a straightforward two-step, one-pot process involving deprotonation followed by nucleophilic substitution.
Caption: Synthesis of the title compound via Williamson ether synthesis.
Step-by-Step Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints for reaction completion.
Materials:
-
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((S)-Solketal)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr) or Benzyl chloride (BnCl)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and suspend the NaH in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Expert Insight: Using a strong, non-nucleophilic base like NaH is critical. It irreversibly deprotonates the primary alcohol to form the sodium alkoxide without competing in the subsequent Sₙ2 reaction.[2] Anhydrous conditions are essential to prevent quenching the base.
-
-
Deprotonation: Dissolve (S)-Solketal (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Trustworthiness Check: The evolution of hydrogen gas (bubbling) is a visual confirmation that the deprotonation is occurring. The reaction is complete when bubbling ceases.
-
-
Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add benzyl bromide (1.1 equivalents) dropwise via syringe. After the addition is complete, allow the reaction to warm to room temperature and stir overnight (or until TLC analysis indicates complete consumption of the starting material).[11]
-
Expert Insight: Benzyl bromide is more reactive than benzyl chloride and is often preferred for higher yields.[12] Running the reaction overnight ensures it proceeds to completion.
-
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers.
-
Extraction & Drying: Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude residual oil is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by fractional distillation under high vacuum to yield the final product as a clear oil.[11]
Core Applications in Drug Development & Asymmetric Synthesis
The value of this compound lies in its application as a versatile chiral building block.[7] It provides a synthetically stable yet readily cleavable handle to construct complex molecular architectures with high stereochemical fidelity.
Role as a Chiral Auxiliary and Building Block
This compound is a precursor to a chiral C3 unit that can be elaborated into a variety of targets. The general strategy involves using the protected glycerol backbone as a scaffold, performing chemical transformations on other parts of the molecule, and then selectively deprotecting the hydroxyl groups at the appropriate stage. This approach has been used in the synthesis of biologically active molecules where the glycerol motif is a key structural element.[13][14]
Caption: Orthogonal deprotection strategy for synthetic applications.
Benzyl Ether Deprotection Protocol
The removal of the benzyl group is a common and critical step. Catalytic hydrogenolysis is the most widely employed method due to its high efficiency and mild conditions.[15]
Materials:
-
Benzyl-protected substrate
-
Palladium on carbon (Pd/C), 5-10 wt. %
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Setup: Dissolve the benzyl-protected compound in methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add Pd/C catalyst (typically 5-10 mol %) to the solution under an inert atmosphere.
-
Expert Insight: Pd/C is pyrophoric and should be handled with care, especially when dry. Adding it under an inert atmosphere prevents potential ignition with the flammable solvent.
-
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (a balloon is sufficient for small-scale reactions). Stir the suspension vigorously at room temperature.
-
Trustworthiness Check: The reaction progress can be monitored by TLC. The disappearance of the starting material and the appearance of a more polar spot (the alcohol product) indicate a successful reaction. The reaction is typically complete within 2-24 hours.
-
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with methanol.
-
Expert Insight: Filtering through Celite is crucial to remove the fine black palladium catalyst, which can otherwise contaminate the product.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which can often be used without further purification.
Alternative Deprotection: In molecules containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups), standard hydrogenolysis is not suitable. In such cases, oxidative cleavage using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be employed, although this method is more common for p-methoxybenzyl (PMB) ethers.[2][16]
Safety & Handling
As with any chemical reagent, proper handling of this compound is essential for laboratory safety.
-
Hazard Identification: The compound may cause skin and serious eye irritation.[17] It is classified as a combustible liquid.
-
Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat when handling.[18]
-
Handling: Use in a well-ventilated area or a chemical fume hood.[18] Keep away from open flames, hot surfaces, and other sources of ignition.[19] Avoid breathing vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, as recommended at 2-8 °C.[4][8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a testament to the power of protecting group chemistry in enabling complex molecular synthesis. Its robust nature, combined with the predictable and selective removal of its protecting groups, provides chemists with a reliable and versatile tool. For researchers in drug development and natural product synthesis, a thorough understanding of this chiral building block—from its synthesis and handling to its strategic deployment in a synthetic route—is not just beneficial, but essential for innovation and success.
References
- 1. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound CAS#: 16495-03-7 [m.chemicalbook.com]
- 6. This compound | C13H18O3 | CID 10878747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 16495-03-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. This compound | 16495-03-7 [amp.chemicalbook.com]
- 9. This compound(16495-03-7) MS spectrum [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. prepchem.com [prepchem.com]
- 12. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 13. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jk-sci.com [jk-sci.com]
- 16. researchgate.net [researchgate.net]
- 17. (S)-4-((benzyloxy)methyl)-2,2-dimethyl-1,3-dioxolane [sigmaaldrich.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. fishersci.com [fishersci.com]
The Chiral Keystone: A Technical Guide to the Origin and Synthesis of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Chiral Building Block
In the landscape of modern synthetic organic chemistry and pharmaceutical development, the precise control of stereochemistry is paramount. Chiral building blocks, enantiomerically pure molecules that serve as starting materials, are indispensable tools in the construction of complex, biologically active compounds. Among these, (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane stands out as a versatile and valuable synthon. Its rigid dioxolane structure, bearing a protected primary alcohol with a defined (S)-stereocenter, makes it an ideal precursor for the introduction of a chiral C3 unit in the synthesis of a wide array of pharmaceuticals and other bioactive molecules.[1] This guide provides a comprehensive exploration of the origin of chirality in this key molecule, detailing its synthesis from the chiral pool, the underlying mechanistic principles that ensure stereochemical fidelity, and its applications in the synthesis of medicinally relevant compounds.
Tracing the Chirality: A Journey from the Chiral Pool
The stereochemistry of this compound is not the result of an asymmetric reaction but is instead inherited from a naturally occurring chiral molecule. This strategy, known as chiral pool synthesis, leverages the abundance of enantiopure compounds in nature to efficiently construct complex chiral molecules. The ultimate source of chirality for our target molecule is D-mannitol, a readily available and inexpensive sugar alcohol.
The synthetic pathway from D-mannitol to this compound can be logically divided into three key stages:
-
Formation and Cleavage of a Chiral Template: D-mannitol is first converted into a protected, C2-symmetric intermediate, which is then cleaved to yield a chiral three-carbon aldehyde.
-
Stereospecific Reduction: The resulting aldehyde is stereospecifically reduced to the corresponding alcohol, (S)-2,2-dimethyl-1,3-dioxolane-4-methanol, also known as (S)-solketal.
-
Benzylation: The primary alcohol of (S)-solketal is then protected with a benzyl group to afford the final product.
The following sections will provide a detailed, step-by-step experimental protocol for this synthetic sequence, underpinned by a discussion of the mechanistic principles that govern the transfer of chirality.
Experimental Protocols and Mechanistic Insights
Part 1: Synthesis of (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((S)-Solketal) from D-Mannitol
This two-step procedure, adapted from a well-established protocol in Organic Syntheses, outlines the preparation of the key chiral intermediate, (S)-solketal.[2]
Step 1a: Preparation of 1,2:5,6-Di-O-isopropylidene-D-mannitol
This initial step involves the protection of the 1,2- and 5,6-diol pairs of D-mannitol using acetone to form a diacetonide. This not only protects these hydroxyl groups but also sets the stage for the selective cleavage of the central C3-C4 bond.
-
Protocol:
-
To a suspension of D-mannitol (100 g, 0.549 mol) in 1,2-dimethoxyethane (240 mL) and 2,2-dimethoxypropane (160 mL, 1.3 mol), add a catalytic amount of stannous chloride (0.1 g).
-
Heat the mixture to reflux with stirring. The reaction is complete when the solution becomes clear (typically 30-50 minutes), after which reflux is continued for an additional 30 minutes.
-
Cool the reaction mixture to room temperature and add pyridine (200 µL) to quench the catalyst.
-
Concentrate the solution under reduced pressure to yield crude 1,2:5,6-Di-O-isopropylidene-D-mannitol as a solid. This crude product is of sufficient purity for the subsequent step.
-
-
Causality and Expertise: The use of 2,2-dimethoxypropane and a catalytic amount of a Lewis acid like stannous chloride provides a more efficient and milder method for acetal formation compared to using acetone with a stoichiometric amount of a strong acid. This minimizes side reactions and simplifies the workup. The reaction is driven to completion by the formation of the stable five-membered dioxolane rings.
Step 1b: Oxidative Cleavage to (R)-2,3-O-Isopropylidene-D-glyceraldehyde
The central C-C bond of the diacetonide is cleaved using sodium periodate to yield two molecules of the chiral aldehyde, (R)-2,3-O-isopropylidene-D-glyceraldehyde.
-
Protocol:
-
To the crude 1,2:5,6-Di-O-isopropylidene-D-mannitol from the previous step, add dichloromethane (700-800 mL) and heat to reflux with vigorous stirring to digest the solid.
-
Cool the slurry below reflux and add Celite (10 g).
-
Add a saturated aqueous solution of sodium bicarbonate (30-40 mL), followed by the portion-wise addition of sodium metaperiodate (130-140 g, 2.0 mol equiv) while maintaining the temperature below 35°C with a water bath.
-
Stir the mixture for 2 hours, then add magnesium sulfate (35-50 g) and continue stirring for 20 minutes.
-
Filter the slurry and separate the organic layer. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried and concentrated to afford crude (R)-2,3-O-isopropylidene-D-glyceraldehyde.
-
-
Mechanistic Insight and Stereochemical Control: The periodate cleavage of the vicinal diol at C3 and C4 of 1,2:5,6-di-O-isopropylidene-D-mannitol proceeds through a cyclic periodate ester intermediate. The C-C bond is broken, and the chirality at C2 and C5 of the mannitol backbone is directly transferred to the C2 of the two resulting glyceraldehyde molecules. Since the starting material is D-mannitol, the resulting glyceraldehyde has the (R)-configuration.
Step 1c: Reduction to (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((S)-Solketal)
The final step in the synthesis of the key intermediate is the reduction of the aldehyde to a primary alcohol. This reduction proceeds with high stereoselectivity.
-
Protocol:
-
Dissolve the crude (R)-2,3-O-isopropylidene-D-glyceraldehyde in methanol at 0°C.
-
Add sodium borohydride (NaBH₄) portion-wise with stirring. The amount of NaBH₄ should be in slight excess relative to the aldehyde.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the aldehyde is consumed.
-
Quench the reaction by the slow addition of acetone, followed by water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain pure (S)-2,2-dimethyl-1,3-dioxolane-4-methanol.
-
-
Mechanistic Insight and Stereochemical Control: The reduction of the aldehyde with sodium borohydride is a nucleophilic addition of a hydride ion to the carbonyl carbon. The approach of the hydride can theoretically occur from either face of the prochiral carbonyl group. However, due to the steric hindrance imposed by the adjacent chiral center and the dioxolane ring, the hydride preferentially attacks from the less hindered face, leading to the formation of the (S)-alcohol as the major product with high enantiomeric excess. The stereochemistry at the C4 position is thus established in this step, originating from the chirality of the starting D-mannitol.
Quantitative Data for the Synthesis of (S)-Solketal
| Step | Product | Starting Material | Typical Yield | Reference |
| 1a | 1,2:5,6-Di-O-isopropylidene-D-mannitol | D-Mannitol | ~87% | [3] |
| 1b | (R)-2,3-O-Isopropylidene-D-glyceraldehyde | 1,2:5,6-Di-O-isopropylidene-D-mannitol | ~50-56% (crude) | [2] |
| 1c | (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol | (R)-2,3-O-Isopropylidene-D-glyceraldehyde | High | [4] |
Visualizing the Synthetic Pathway: From D-Mannitol to (S)-Solketal
Caption: Synthetic route from D-Mannitol to (S)-Solketal.
Part 2: Benzylation of (S)-Solketal to this compound
The final step is the protection of the primary alcohol of (S)-solketal as a benzyl ether. The Williamson ether synthesis is a classic and reliable method for this transformation.[1]
-
Protocol:
-
Dissolve (S)-2,2-dimethyl-1,3-dioxolane-4-methanol (1.0 equivalent) in dry N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equivalents) portion-wise with careful venting.
-
Add benzyl bromide (BnBr, 1.5-2.0 equivalents) dropwise to the stirring suspension at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed as monitored by TLC.
-
Cool the reaction back to 0°C and quench by the slow addition of water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
-
-
Causality and Expertise: The use of a strong, non-nucleophilic base like sodium hydride is crucial to deprotonate the primary alcohol, forming a reactive alkoxide. DMF is an excellent polar aprotic solvent for this SN2 reaction, as it solvates the sodium cation, leaving a "naked" and highly nucleophilic alkoxide to attack the benzyl bromide. The reaction is typically high-yielding and proceeds with complete retention of the stereochemistry at the C4 position as the chiral center is not directly involved in the reaction.
Visualizing the Benzylation Workflow
Caption: Workflow for the benzylation of (S)-Solketal.
Applications in Drug Development: A Chiral Scaffold for Bioactive Molecules
The utility of this compound as a chiral building block is well-documented in the synthesis of a variety of biologically active molecules. Its defined stereochemistry and orthogonal protecting groups (an acid-labile acetonide and a hydrogenolytically cleavable benzyl ether) allow for selective manipulations at different positions of the molecule.
One notable application is in the synthesis of analogs of dioxolane-based therapeutic agents. For instance, it has been employed in the preparation of analogs of Dexoxadrol and Etoxadrol, which are known for their potential as phencyclidine-like agents.[3] The stereochemistry at the C4 position of the dioxolane ring is crucial for the pharmacological activity of these compounds, and the use of an enantiopure starting material like this compound ensures the synthesis of the desired stereoisomer.
Furthermore, this chiral building block is a precursor to other valuable synthons. For example, cleavage of the benzyl group followed by oxidation of the resulting primary alcohol can provide the corresponding chiral carboxylic acid, which can be used in the synthesis of various other chiral molecules.
Conclusion: A Testament to the Power of Chiral Pool Synthesis
The origin of chirality in this compound is a clear and elegant example of the power and efficiency of chiral pool synthesis. By starting with the readily available and enantiopure natural product D-mannitol, a valuable chiral building block can be synthesized in a straightforward and stereocontrolled manner. The synthetic route, involving protection, oxidative cleavage, stereospecific reduction, and a final protection step, is robust and well-documented, making it a reliable method for accessing this important molecule on a laboratory and potentially industrial scale. For researchers and professionals in drug development, a thorough understanding of the origin and synthesis of such key chiral building blocks is fundamental to the rational design and efficient synthesis of the next generation of stereochemically pure therapeutic agents.
References
Introduction: The Strategic Value of Chiral Building Blocks in Modern Synthesis
An In-Depth Technical Guide to (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane: A Cornerstone Chiral Building Block
In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with one enantiomer potentially exhibiting therapeutic effects while the other is inactive or even harmful. Asymmetric synthesis, the art of selectively producing a single enantiomer, relies heavily on a strategic arsenal of tools and methods. Among the most powerful of these is the "chiral pool" approach, which utilizes readily available, enantiopure natural products as starting materials.
This compound emerges as a quintessential example of a chiral building block derived from this pool. Originating from (S)-glyceraldehyde or glycerol, this compound provides a stable, versatile, and synthetically tractable C3 synthon. Its structure elegantly combines a defined stereocenter with two key protecting groups—an isopropylidene ketal (acetonide) protecting a 1,2-diol and a benzyl ether protecting a primary alcohol. This dual-protection scheme allows for selective deprotection and subsequent functionalization, making it an invaluable intermediate in the synthesis of complex molecular architectures.[1] This guide offers a senior application scientist's perspective on the synthesis, properties, and strategic applications of this pivotal chiral building block.
Core Attributes: Synthesis and Physicochemical Properties
The utility of any building block begins with its accessibility and well-defined characteristics. This compound is prized for its straightforward synthesis from a commercially available precursor and its stable, easily handled liquid form.
Synthesis Pathway: Benzylation of (S)-Solketal
The most common and efficient route to the title compound is the benzylation of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, commonly known as (S)-solketal. This reaction is a classic example of a Williamson ether synthesis.
The causality behind this choice of reaction is rooted in its reliability and high yield. Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the primary alcohol of solketal to form a sodium alkoxide. This highly nucleophilic alkoxide then readily attacks the electrophilic benzyl carbon of benzyl chloride in an SN2 reaction, forming the stable benzyl ether. Dry toluene or THF is used as the solvent to prevent quenching of the highly reactive sodium hydride.
Caption: Williamson Ether Synthesis of the target molecule.
Experimental Protocol: Synthesis
This protocol is a self-validating system, incorporating in-process checks and final characterization to ensure reaction completion and product purity.
Materials:
-
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((S)-solketal)
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl chloride
-
Dry Toluene or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a stirred suspension of sodium hydride (1.2 equivalents) in dry toluene.
-
Alkoxide Formation: Cool the suspension to 0 °C using an ice bath. Slowly add (S)-solketal (1.0 equivalent) dropwise via a syringe. Causality: The slow addition at low temperature controls the exothermic reaction and the evolution of hydrogen gas.
-
Reaction Drive: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases. This indicates the complete formation of the alkoxide.
-
SN2 Reaction: Cool the mixture back to 0 °C and add benzyl chloride (1.1 equivalents) dropwise. After addition, allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting solketal and the appearance of a new, less polar product spot.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.[2]
-
Purification & Validation: The resulting crude oil is purified by fractional distillation under reduced pressure (b.p. 79-80 °C at 0.05 mm Hg) to yield the product as a colorless liquid.[3] The structure and purity are validated by ¹H NMR, ¹³C NMR, and measurement of optical rotation. The successful benzylation is confirmed in the ¹H NMR spectrum by the appearance of aromatic protons (~7.3 ppm) and a benzylic CH₂ singlet (~4.5 ppm).
Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of the title compound, essential data for any researcher planning its use.
| Property | Value | Reference(s) |
| CAS Number | 16495-03-7 | [1][3] |
| Molecular Formula | C₁₃H₁₈O₃ | [1][4] |
| Molecular Weight | 222.28 g/mol | [1][4] |
| Appearance | Colorless to slightly yellow clear liquid | [1][5] |
| Density | 1.050 g/mL at 20 °C | [1][3] |
| Boiling Point | 79-80 °C @ 0.05 mm Hg | [3] |
| Refractive Index (n20/D) | ~1.49 | [1] |
| Optical Rotation ([α]20/D) | +18° to +21° (neat) | [1][5] |
| Storage Conditions | 2-8 °C, Sealed in dry conditions | [1][3] |
Strategic Applications in Asymmetric Synthesis
The true power of this compound lies in its role as a latent chiral diol and primary alcohol. The differential stability of the protecting groups allows for a controlled, stepwise unveiling of functionality, guiding the synthetic pathway with precision.
Orthogonal Deprotection Strategy
The isopropylidene and benzyl groups are considered "orthogonal" as they can be removed under distinct and non-interfering conditions. This is the cornerstone of the building block's versatility.
-
Isopropylidene Group Removal (Revealing the 1,2-Diol): This is achieved under mild acidic conditions (e.g., acetic acid in water, or a catalytic amount of a stronger acid like HCl or p-TsOH in an alcohol/water mixture). The benzyl ether remains intact under these conditions. This is the pathway to chiral 1-O-benzylglycerol.
-
Benzyl Group Removal (Revealing the Primary Alcohol): This is typically accomplished via catalytic hydrogenolysis (H₂ gas with a palladium on carbon catalyst, Pd/C). This reaction is clean and high-yielding, and the isopropylidene group is completely stable to these neutral, reductive conditions. This route leads to (S)-solketal, regenerating the starting alcohol if needed, or more commonly, is performed on a downstream intermediate.
Caption: Orthogonal deprotection pathways for the chiral building block.
Workflow Example: Synthesis of a Chiral Epoxy Alcohol
A common and powerful transformation is the conversion of the building block into a chiral glycidyl derivative, a key intermediate for synthesizing beta-blockers and other pharmaceuticals.[6]
Objective: To synthesize (R)-Glycidyl benzyl ether.
Causality: This multi-step synthesis relies on the initial stereocenter of the starting material to set the stereochemistry of the final epoxide. The workflow showcases the selective deprotection of the acetonide followed by conversion of the resulting diol into an epoxide.
Experimental Protocol: Chiral Epoxide Synthesis
-
Step 1: Acetonide Deprotection.
-
Dissolve this compound (1.0 equiv) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a strong acid, such as concentrated HCl (e.g., 0.1 equiv).
-
Stir the reaction at room temperature, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, neutralize the acid with a mild base (e.g., NaHCO₃) and remove the solvent under reduced pressure to yield crude (S)-3-(Benzyloxy)propane-1,2-diol. This product is often used directly in the next step.
-
Validation: The disappearance of the two methyl singlets of the acetonide group (~1.4 ppm) in the ¹H NMR spectrum confirms deprotection.
-
-
Step 2: Tosylation and Ring Closure.
-
Dissolve the crude diol from Step 1 in pyridine or dichloromethane with a base like triethylamine.
-
Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl) (1.0-1.1 equiv) portion-wise. Causality: The tosyl group is selectively installed on the less sterically hindered primary alcohol.
-
After the reaction is complete (monitored by TLC), add a strong base such as sodium methoxide or potassium carbonate.
-
The base deprotonates the remaining secondary alcohol, which then acts as an intramolecular nucleophile, displacing the tosylate group to form the epoxide ring.
-
Work up the reaction by washing with water and extracting with an organic solvent. Purify by column chromatography or distillation.
-
Validation: The final product, (R)-Glycidyl benzyl ether, can be characterized by NMR and its optical rotation compared with literature values to confirm the inversion of stereochemistry at one center during the SN2 ring closure, resulting in the (R) configuration.
-
Conclusion: A Validated and Versatile Tool for Asymmetric Synthesis
This compound is more than just a chemical intermediate; it is a strategic tool that provides a reliable and versatile solution for introducing chirality into complex molecules. Its value is derived from its accessibility via a robust synthesis and, most critically, the orthogonal nature of its protecting groups. This allows chemists to meticulously plan and execute complex synthetic sequences with a high degree of control.[1] From pharmaceuticals to agrochemicals and specialty polymers, the application of this building block underscores the power of the chiral pool approach in modern organic synthesis.[1] Its continued use in both academic and industrial laboratories is a testament to its proven efficacy and trustworthiness as a cornerstone of asymmetric synthesis.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. prepchem.com [prepchem.com]
- 3. This compound CAS#: 16495-03-7 [m.chemicalbook.com]
- 4. This compound | C13H18O3 | CID 10878747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 16495-03-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. EP1413627A1 - Enzymatic synthesis of (S)-1,2-O-isopropylidene glycerol - Google Patents [patents.google.com]
Methodological & Application
Synthesis of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane from (S)-glycerol: An Application Note and Detailed Protocol
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane, a valuable chiral building block in organic synthesis. The synthesis commences with the readily available and stereochemically defined (S)-glycerol. The procedure involves a two-step sequence: the protection of the 1,2-diol of glycerol as an acetonide, followed by the benzylation of the remaining primary hydroxyl group. This application note details the underlying chemical principles, provides a robust, step-by-step protocol, and offers insights into reaction optimization and troubleshooting.
Introduction: The Strategic Importance of Chiral Building Blocks
In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is of paramount importance. Chiral building blocks, such as this compound, serve as fundamental starting materials for the construction of complex molecular architectures with specific stereochemical configurations. The title compound, often utilized in the synthesis of pharmaceuticals and other biologically active molecules, provides a versatile scaffold with a protected diol and a reactive primary alcohol that has been converted to a benzyl ether. This strategic protection allows for selective transformations at other positions of a molecule without affecting the glycerol backbone.
The synthetic route described herein starts from (S)-glycerol, a naturally derived and inexpensive chiral pool starting material. This approach is not only economically viable but also aligns with the principles of green chemistry by utilizing a renewable feedstock.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound from (S)-glycerol is a well-established and efficient two-step process.
-
Acetonide Protection of (S)-Glycerol: The first step involves the protection of the vicinal diol of (S)-glycerol as an isopropylidene ketal, commonly known as an acetonide. This reaction is typically acid-catalyzed and proceeds with high selectivity for the 1,2-diol over the 1,3-diol due to the formation of a thermodynamically more stable five-membered ring.[1][2] The resulting product is (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, also known as (S)-solketal.[3]
-
Benzylation of (S)-solketal: The second step is the protection of the remaining primary hydroxyl group of (S)-solketal as a benzyl ether. This is a classic Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide or benzyl chloride.[4]
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((S)-Solketal)
Rationale: The acid-catalyzed reaction of glycerol with acetone forms the five-membered ring of solketal.[1] p-Toluenesulfonic acid (p-TSA) is a commonly used catalyst for this transformation due to its effectiveness and ease of handling.[1] The removal of water formed during the reaction drives the equilibrium towards the product.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| (S)-Glycerol | 92.09 | 10.0 g | 0.109 |
| Acetone | 58.08 | 100 mL | - |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.2 g | 0.001 |
| Anhydrous Sodium Sulfate | 142.04 | 5 g | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add (S)-glycerol (10.0 g, 0.109 mol) and acetone (100 mL).
-
Add p-toluenesulfonic acid monohydrate (0.2 g, 0.001 mol) to the mixture.
-
Heat the reaction mixture to reflux. The acetone will act as both a reactant and an azeotroping agent to remove the water produced during the reaction.
-
Continue refluxing until no more water is collected in the Dean-Stark trap (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Neutralize the catalyst by adding anhydrous sodium carbonate or a few drops of triethylamine until the pH is neutral.
-
Filter the mixture to remove the neutralized catalyst and any solid residues.
-
Remove the excess acetone under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol as a colorless liquid.
Expected Yield: 85-95% Boiling Point: 82-84 °C at 10 mmHg
Part 2: Synthesis of this compound
Rationale: The Williamson ether synthesis is a reliable method for forming ethers.[4] Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the primary alcohol of (S)-solketal to form the corresponding alkoxide. The subsequent addition of benzyl bromide results in the formation of the desired benzyl ether. Anhydrous conditions are crucial to prevent quenching of the sodium hydride.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| (S)-Solketal | 132.16 | 10.0 g | 0.076 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 3.3 g | 0.083 |
| Benzyl Bromide | 171.04 | 14.3 g (10.0 mL) | 0.084 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (3.3 g of a 60% dispersion in mineral oil, 0.083 mol).
-
Wash the sodium hydride with anhydrous hexane (2 x 20 mL) to remove the mineral oil, carefully decanting the hexane each time under a stream of nitrogen.
-
Add anhydrous THF (50 mL) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve (S)-solketal (10.0 g, 0.076 mol) in anhydrous THF (50 mL) and add it dropwise to the sodium hydride suspension via the dropping funnel over 30 minutes. Hydrogen gas will be evolved.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (14.3 g, 0.084 mol) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow, dropwise addition of water (10 mL) at 0 °C to destroy any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether and 50 mL of water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by vacuum distillation to afford this compound as a colorless oil.[5][6]
Expected Yield: 80-90% Boiling Point: 110-112 °C at 0.5 mmHg
Troubleshooting and Key Considerations
-
Incomplete Acetonide Formation: If the formation of (S)-solketal is incomplete, ensure that the acetone is dry and that the water is being effectively removed. The reaction can be driven to completion by using a larger excess of acetone or by adding a dehydrating agent like anhydrous copper(II) sulfate to the reaction mixture.[7]
-
Low Yield in Benzylation: The most common issue in the benzylation step is the presence of water, which will quench the sodium hydride. Ensure all glassware is flame-dried and all solvents are anhydrous. The quality of the sodium hydride is also critical.
-
Alternative Benzylation Procedures: For substrates sensitive to strong bases like sodium hydride, alternative benzylation methods can be employed. These include using milder bases such as silver(I) oxide (Ag₂O) with benzyl bromide, although this is a more expensive option.[4]
-
Deprotection: It is important to remember that both the acetonide and the benzyl ether are protecting groups. The acetonide is readily cleaved under acidic aqueous conditions to reveal the diol.[3] The benzyl group is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C), which cleaves the C-O bond to give the alcohol and toluene.[8][9] Other methods for benzyl ether deprotection include using strong acids or oxidative cleavage.[4][10]
Safety Precautions
-
Sodium Hydride: Sodium hydride is a highly flammable solid and reacts violently with water to produce hydrogen gas, which is explosive. Handle it with extreme care in a fume hood and under an inert atmosphere.
-
Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: Acetone, THF, and diethyl ether are flammable. Work in a well-ventilated area away from ignition sources.
Conclusion
The synthesis of this compound from (S)-glycerol is a robust and efficient process that provides access to a valuable chiral building block. By following the detailed protocols and considering the key insights provided in this application note, researchers can reliably produce this compound in high yield and purity, facilitating its use in a wide range of synthetic applications, particularly in the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solketal - Wikipedia [en.wikipedia.org]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. This compound | C13H18O3 | CID 10878747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 16495-03-7: D-alpha,beta-isopropylidene glycerol-gamma… [cymitquimica.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
Title: A Validated Protocol for the Synthesis of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane
An Application Note from the Office of the Senior Application Scientist
Abstract
(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane is a valuable chiral building block extensively used in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1] Its utility stems from the presence of a protected diol system and a versatile primary benzyl ether, making it a key intermediate in asymmetric synthesis.[1] This application note provides a detailed, field-proven protocol for the preparation of this compound via the Williamson ether synthesis. The methodology involves the benzylation of the commercially available chiral precursor, (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, commonly known as (S)-solketal. We offer in-depth explanations for critical experimental choices, comprehensive safety guidelines, and a robust procedural framework to ensure reproducibility and high yield.
Underlying Principles: The Williamson Ether Synthesis
The synthesis of this compound from (S)-solketal is a classic application of the Williamson ether synthesis, a reliable and versatile method for forming ethers.[2][3] The reaction proceeds via a two-step mechanism involving a bimolecular nucleophilic substitution (SN2) pathway.[4]
Step 1: Deprotonation. The primary alcohol of (S)-solketal is deprotonated by a strong, non-nucleophilic base, typically sodium hydride (NaH), to form a sodium alkoxide intermediate. This step is critical as it transforms the weakly nucleophilic alcohol into a potent nucleophile. The use of a strong base like NaH is essential to drive the equilibrium of this acid-base reaction completely to the right.[4][5]
Step 2: Nucleophilic Substitution (SN2). The newly formed alkoxide attacks the electrophilic benzylic carbon of benzyl chloride.[3] The chloride ion is displaced as the leaving group, resulting in the formation of the desired carbon-oxygen bond of the benzyl ether. This reaction is highly efficient because it involves a primary alkyl halide, which is ideal for the SN2 mechanism and minimizes competing elimination reactions.[2][3]
Experimental Overview & Workflow
The entire process, from initial setup to final purification, is designed to be conducted under anhydrous and inert conditions to prevent the deactivation of the highly reactive sodium hydride and the resulting alkoxide.
Caption: Experimental workflow for the synthesis of this compound.
Materials and Equipment
Reagents & Chemicals
| Reagent | CAS No. | Formula | MW ( g/mol ) | Amount | Moles | Purity/Notes |
| (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((S)-Solketal) | 22323-82-6 | C₆H₁₂O₃ | 132.16 | 10.0 g | 75.7 mmol | ≥98% |
| Sodium Hydride (NaH) | 7646-69-7 | NaH | 24.00 | 3.63 g | 90.8 mmol | 60% dispersion in mineral oil |
| Benzyl Chloride | 100-44-7 | C₇H₇Cl | 126.58 | 10.6 g (9.6 mL) | 83.3 mmol | ≥99%, freshly distilled |
| Anhydrous Toluene | 108-88-3 | C₇H₈ | 92.14 | 150 mL | - | ≥99.8%, anhydrous |
| Methanol | 67-56-1 | CH₄O | 32.04 | ~10 mL | - | For quenching |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | ~100 mL | - | For work-up |
| Saturated NaCl Solution (Brine) | 7647-14-5 | NaCl | 58.44 | ~50 mL | - | For work-up |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | As needed | - | For drying |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Pressure-equalizing dropping funnel (100 mL)
-
Nitrogen or Argon gas inlet and bubbler
-
Thermometer or thermocouple
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Fractional distillation apparatus (Vigreux column)
-
Vacuum pump and pressure gauge
Step-by-Step Experimental Protocol
CRITICAL: This reaction involves highly reactive and hazardous materials. Perform all steps in a certified chemical fume hood. Ensure all glassware is thoroughly oven-dried before use to remove residual moisture.
Reaction Setup and Alkoxide Formation
-
Inert Atmosphere: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser (with a gas outlet to a bubbler), a pressure-equalizing dropping funnel, and a thermometer. Purge the entire system with dry nitrogen or argon for 15-20 minutes. Maintain a gentle positive pressure of inert gas throughout the reaction.
-
Charge the Flask: Carefully weigh 3.63 g of 60% sodium hydride dispersion and add it to the reaction flask. Rationale: NaH is a pyrophoric solid that reacts violently with water; handling it under an inert atmosphere is paramount.[4]
-
Add Solvent: Add 100 mL of anhydrous toluene to the flask via cannula or a dry syringe. Begin stirring to create a suspension.
-
Prepare Solketal Solution: In a separate dry flask, dissolve 10.0 g of (S)-solketal in 50 mL of anhydrous toluene. Transfer this solution to the dropping funnel.
-
Form the Alkoxide: Cool the NaH suspension in an ice-water bath to 0°C. Begin adding the (S)-solketal solution dropwise from the funnel over 30-40 minutes.
-
Observation: You will observe the evolution of hydrogen gas. This is a visual confirmation that the alkoxide is forming. The rate of addition should be controlled to prevent excessive frothing.[6]
-
-
Complete Deprotonation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1 hour, or until gas evolution ceases, to ensure complete deprotonation.
Benzylation
-
Add Benzyl Chloride: Add 10.6 g (9.6 mL) of benzyl chloride to the dropping funnel and add it dropwise to the stirred alkoxide suspension over 20 minutes. An exothermic reaction may be observed.
-
Reflux: Once the addition is complete, heat the reaction mixture to reflux (approx. 110°C for toluene) using a heating mantle. Maintain the reflux for 3-4 hours.[6]
-
Monitor Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Hexane:Ethyl Acetate (4:1). The consumption of the (S)-solketal starting material indicates the reaction is nearing completion.
Work-up and Purification
-
Quenching: After the reaction is complete, cool the flask to 0°C in an ice bath. EXTREME CAUTION: Slowly and carefully add ~10 mL of methanol dropwise to quench any unreacted sodium hydride. Vigorous gas evolution will occur. Stir for 20 minutes after the addition is complete.
-
Aqueous Wash: Slowly pour the reaction mixture into a beaker containing 100 mL of deionized water. Transfer the entire mixture to a 500 mL separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.[6] Extract the combined aqueous layers with 30 mL of toluene to recover any dissolved product.
-
Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil should be purified by fractional distillation under reduced pressure.[6]
-
Expected Boiling Point: 79-80 °C at 0.05 mmHg.[7]
-
Safety and Hazard Management
-
Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere. Wear fire-retardant lab coat, safety glasses, and gloves.
-
Benzyl Chloride: A potent lachrymator (causes tearing), corrosive, and toxic. Handle only in a fume hood. Avoid inhalation and skin contact.
-
Anhydrous Toluene: Flammable liquid. Ensure no ignition sources are present.
-
Personal Protective Equipment (PPE): Safety goggles, gloves (nitrile or neoprene), and a flame-resistant lab coat are mandatory at all times.
Conclusion
This application note details a robust and reproducible protocol for the synthesis of this compound. By adhering to the principles of the Williamson ether synthesis and maintaining strict anhydrous and inert conditions, researchers can reliably produce this valuable chiral intermediate in high yield. The procedural insights and safety guidelines provided herein are designed to support professionals in drug development and synthetic chemistry.
References
(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane: A Cornerstone Chiral Building Block for Asymmetric Synthesis
An Application Guide for Researchers
Introduction: In the landscape of modern asymmetric synthesis, the ability to construct stereochemically complex molecules with high precision is paramount, particularly in the fields of pharmaceutical and materials science. The "chiral pool" approach, which utilizes readily available, enantiopure compounds from nature, remains one of the most robust and economically viable strategies for introducing chirality.[1] (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane, often referred to by its trivial name (S)-1-O-benzyl-2,3-O-isopropylideneglycerol, stands as a premier example of a C3 chiral synthon derived from this pool.[2]
This versatile building block is essentially a protected form of (S)-glycerol, featuring an isopropylidene ketal (acetonide) protecting the 2,3-diol and a benzyl ether protecting the primary hydroxyl group.[3] This dual-protection scheme is not merely for stability; it offers a gateway to orthogonal deprotection, allowing chemists to selectively unmask specific hydroxyl groups for further elaboration. This guide provides an in-depth exploration of the strategic application of this reagent, complete with detailed protocols and the underlying mechanistic principles that govern its utility in constructing key chiral motifs.
Physicochemical Properties & Handling
A thorough understanding of a reagent's physical properties is fundamental to its successful application in the laboratory.
| Property | Value | Reference |
| CAS Number | 16495-03-7 | [4] |
| Molecular Formula | C₁₃H₁₈O₃ | [4][5] |
| Molecular Weight | 222.28 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | |
| Density | 1.050 g/mL at 20 °C | [4] |
| Boiling Point | 79-80 °C at 0.05 mm Hg | [4] |
| Refractive Index | n20/D 1.496 | [4] |
| Storage | Store at 2-8°C, sealed in a dry environment | [4] |
Expert Handling Notes: The compound is stable under standard laboratory conditions. However, the acetonide group is sensitive to strong acids. All manipulations should be conducted in a well-ventilated fume hood, using appropriate personal protective equipment (PPE). Ensure all glassware is scrupulously dried, as residual moisture can interfere with many downstream organometallic reactions.
The Synthetic Journey: From Chiral Pool to Key Synthon
The value of this compound originates from its efficient synthesis from D-mannitol, an inexpensive and abundant sugar alcohol. This multi-step synthesis is a classic example of chiral pool utilization, where the inherent stereochemistry of the starting material is transferred to a more synthetically flexible building block.
The key transformations involve:
-
Di-acetonide Protection: Protection of the 1,2- and 5,6-diols of D-mannitol.
-
Oxidative Cleavage: Cleavage of the central C3-C4 bond using an oxidant like sodium periodate (NaIO₄) to yield two equivalents of the key intermediate, (R)-2,3-O-isopropylideneglyceraldehyde.[6][7]
-
Reduction: Reduction of the aldehyde to the primary alcohol.
-
Benzylation: Protection of the resulting primary alcohol with a benzyl group to afford the final product.
Caption: Synthetic pathway from D-Mannitol to the target chiral building block.
Application I: Synthesis of Chiral 1,2-Diols and Epoxides for Pharmaceutical Targets
One of the most powerful applications of this reagent is its role as a precursor to chiral 1,2-diols and terminal epoxides. These motifs are ubiquitous in bioactive molecules, including beta-blockers like Propranolol.[8][9][10] The strategy relies on the selective deprotection of the benzyl ether, followed by conversion of the resulting alcohol into a leaving group to facilitate epoxide formation.
Workflow for Chiral Epoxide Synthesis
Caption: Workflow for the synthesis of (S)-Propranolol via a chiral epoxide intermediate.
Protocol 1: Debenzylation to (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
This protocol details the hydrogenolysis of the benzyl ether, a clean and high-yielding transformation that unmasks the primary alcohol without affecting the acid-sensitive acetonide.
Materials:
-
This compound (1.0 eq)
-
Palladium on Carbon (10% Pd, ~5 mol%)
-
Methanol (or Ethanol), anhydrous
-
Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)
-
Celite®
Procedure:
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Solvent & Catalyst: Dissolve the starting material in anhydrous methanol. Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., Argon or Nitrogen). Causality Note: Pd/C is pyrophoric and must be handled with care, especially when dry.
-
Hydrogenation: Seal the flask and purge the system with H₂ gas. Maintain a positive pressure of H₂ (a balloon is sufficient for small-scale reactions) and stir the suspension vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a more polar spot corresponding to the product alcohol indicates completion (typically 4-12 hours).
-
Work-up: Once the reaction is complete, carefully vent the H₂ gas and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality Note: The Celite pad prevents fine catalyst particles from passing through, ensuring a clean filtrate. The pad should be kept wet with the solvent during filtration to prevent the catalyst from becoming pyrophoric upon exposure to air.
-
Isolation: Rinse the Celite® pad with additional methanol. Combine the filtrates and remove the solvent under reduced pressure to yield (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol as a crude oil, which is often pure enough for the next step.
Application II: Stereodirected Carbon-Carbon Bond Formation
The derivative of the title compound, (R)-2,3-O-isopropylideneglyceraldehyde, is a powerful electrophile for creating new stereocenters. The resident stereocenter at C2 of the glycerol backbone effectively biases the facial approach of nucleophiles to the aldehyde carbonyl, leading to highly diastereoselective C-C bond formation.
Mechanism: Felkin-Anh Controlled Nucleophilic Addition
The addition of organometallic reagents, such as Grignard reagents, to this chiral aldehyde generally proceeds under Felkin-Anh control. The largest group (the C-O bond of the dioxolane ring) orients itself perpendicular to the carbonyl plane to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, opposite the medium-sized group (the hydrogen).
References
- 1. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 16495-03-7|(S)-4-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxolane|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound CAS#: 16495-03-7 [m.chemicalbook.com]
- 5. This compound | C13H18O3 | CID 10878747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
Application Notes & Protocols: (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane as a Chiral Protecting Group for Diols
Introduction: Navigating Stereochemistry in Complex Syntheses
In the landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex natural products, the strategic use of protecting groups is a cornerstone of success.[1] The ability to mask the reactivity of a functional group, perform transformations elsewhere in the molecule, and then selectively reveal the original group is a critical enabler of modern synthetic chemistry. For diols, especially 1,2- and 1,3-diols, cyclic acetals are among the most robust and widely used protecting groups due to their ease of formation and stability under a range of conditions.[2]
Beyond simple protection, the introduction of chirality into a protecting group can serve as a powerful tool in asymmetric synthesis. (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane, a derivative of the readily available chiral pool starting material (S)-solketal, offers a unique combination of diol protection and a persistent chiral auxiliary.[3] This molecule, also known as (S)-1-O-benzyl-2,3-O-isopropylidene-sn-glycerol, provides a stable, crystalline protecting group that can influence the stereochemical outcome of subsequent reactions while being amenable to selective deprotection strategies.
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, application, and removal of this compound as a protecting group for diols. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the strategic advantages of this versatile chiral building block.
Core Concepts & Strategic Advantages
The utility of this compound stems from the distinct properties of its two key functionalities: the isopropylidene (acetonide) group and the benzyl ether.
-
The Acetonide Group: This cyclic ketal is formed by the reaction of a 1,2-diol with acetone, typically under acidic catalysis. It is stable to basic, nucleophilic, and many oxidative and reductive conditions.[2] Its removal is most commonly achieved through acidic hydrolysis, a reliable and well-understood transformation.
-
The Benzyl Ether: The benzyl group offers robust protection for the primary alcohol of the glycerol backbone. It is stable to a wide range of reaction conditions but can be selectively cleaved by hydrogenolysis.[2]
-
The Chiral Backbone: Derived from (S)-glycerol, the stereocenter at the 4-position of the dioxolane ring is maintained throughout the protection and deprotection sequence. This inherent chirality makes it a valuable tool for influencing the stereochemical course of reactions on the protected substrate.
Key Advantages:
-
Chiral Influence: Can be used as a chiral auxiliary in asymmetric synthesis.
-
Orthogonal Deprotection: The acetonide and benzyl ether can be cleaved under different conditions, allowing for selective deprotection strategies.
-
High Stability: Offers robust protection under a variety of reaction conditions.
-
Accessibility: Synthesized from a readily available and relatively inexpensive chiral pool starting material, (S)-solketal.[3]
Synthesis of this compound
The most common and efficient synthesis of the title compound involves the benzylation of commercially available (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, also known as (S)-solketal. The Williamson ether synthesis is a reliable method for this transformation.
Protocol 1: Benzylation of (S)-Solketal
This protocol is adapted from established procedures for the benzylation of alcohols.[2]
Reaction Scheme:
Synthesis of the protecting group from (S)-solketal.
Materials:
-
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((S)-solketal)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-solketal (1.0 equiv).
-
Dissolve the (S)-solketal in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound as a clear oil.
Expected Yield: 85-95%
Application: Protection of a 1,2-Diol
This protecting group is particularly effective for the protection of 1,2-diols. The following protocol outlines a general procedure for the acetonide formation with a diol, adapted from a published synthesis where a similar chiral acetonide was used to protect an allylic diol.[4]
Protocol 2: Protection of a Generic 1,2-Diol
Reaction Scheme:
Protection of a 1,2-diol.
Materials:
-
1,2-Diol substrate
-
This compound
-
Acetone
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 1,2-diol (1.0 equiv) in acetone.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equiv).
-
Reflux the reaction mixture and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the diol.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the protected diol.
Deprotection Strategies
The selective removal of the acetonide group in the presence of the benzyl ether is a key advantage of this protecting group. This is typically achieved by acid-catalyzed hydrolysis.
Protocol 3: Acid-Catalyzed Deprotection of the Acetonide
This protocol provides a general method for the hydrolytic cleavage of the acetonide group to regenerate the diol.
Reaction Scheme:
Acid-catalyzed deprotection of the acetonide.
Materials:
-
Protected diol
-
Tetrahydrofuran (THF)
-
Water
-
Aqueous Hydrochloric acid (e.g., 1M HCl) or another suitable acid catalyst (e.g., Dowex® 50WX8)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the protected diol in a mixture of THF and water (e.g., 4:1 v/v).
-
Add a catalytic amount of aqueous HCl (e.g., 0.1 equiv of 1M HCl).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude diol by silica gel column chromatography.
Table 1: Comparison of Deprotection Conditions
| Acid Catalyst | Solvent System | Temperature | Typical Reaction Time | Notes |
| HCl (aq) | THF/H₂O | Room Temp. | 1-6 h | Standard, effective method. |
| Acetic Acid (aq) | THF/H₂O | Room Temp. - 50°C | 4-24 h | Milder conditions, may require heating for less labile acetonides. |
| p-TsOH | Acetone/H₂O | Room Temp. | 1-4 h | Effective for transacetalization-driven deprotection. |
| Dowex® 50WX8 | MeOH/H₂O | Room Temp. | 2-8 h | Heterogeneous catalyst, simplifies workup (filtration). |
Conclusion
This compound is a highly valuable tool in the arsenal of the synthetic chemist. Its straightforward synthesis from an inexpensive chiral precursor, coupled with its robust nature and the potential for orthogonal deprotection, makes it an excellent choice for the protection of 1,2- and 1,3-diols in complex synthetic endeavors. The inherent chirality of this protecting group further extends its utility as a chiral auxiliary, capable of influencing the stereochemical outcome of subsequent transformations. The protocols detailed herein provide a solid foundation for the successful implementation of this protecting group in a variety of research and development settings.
References
Application Notes and Protocols: Synthetic Routes for the Functionalization of (S)-Glycerol Acetonide Following Benzyl Ether Deprotection
Abstract
This comprehensive technical guide provides researchers, medicinal chemists, and process development scientists with a detailed exploration of the synthetic pathways available after the deprotection of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane. The primary product of this deprotection, the chiral building block (S)-2,2-dimethyl-1,3-dioxolane-4-methanol, also known as (S)-(+)-solketal, is a versatile intermediate in organic synthesis. This document offers field-proven protocols, mechanistic insights, and practical guidance for the critical deprotection step and subsequent functionalization of the liberated primary hydroxyl group through oxidation, etherification, and esterification.
Introduction: The Strategic Importance of (S)-Glycerol Acetonide Derivatives
This compound serves as a key protected form of (S)-glycerol, a valuable C3 chiral synthon. The benzyl ether provides robust protection for the primary hydroxyl group, allowing for chemical manipulations on other parts of a molecule, while the acetonide protects the 1,2-diol.[1] The strategic removal of the benzyl group is a pivotal step, unveiling a primary alcohol ready for a diverse array of chemical transformations. This guide focuses on the practical execution of this deprotection and the subsequent high-yield reactions to generate valuable derivatives.
Deprotection of the Benzyl Ether: A Protocol Shootout
The cleavage of a benzyl ether is a common transformation in organic synthesis. While several methods exist, catalytic transfer hydrogenolysis offers a significant advantage in terms of operational simplicity and safety, avoiding the need for high-pressure hydrogenation equipment.[2]
Recommended Method: Catalytic Transfer Hydrogenolysis
This method utilizes a hydrogen donor, such as ammonium formate, in the presence of a palladium catalyst to efficiently remove the benzyl group under mild conditions.[3]
Workflow for Benzyl Ether Deprotection
Caption: Workflow for benzyl ether deprotection.
Protocol 2.1: Catalytic Transfer Hydrogenolysis of this compound
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH), anhydrous
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.1 M solution).
-
Carefully add 10% Pd/C (10-20% by weight of the starting material).
-
To this suspension, add ammonium formate (3.0-5.0 eq) in one portion.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, dilute the mixture with methanol and filter through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
The crude (S)-2,2-dimethyl-1,3-dioxolane-4-methanol can be purified by silica gel column chromatography if necessary, though it is often of sufficient purity for subsequent steps.
Characterization of (S)-2,2-dimethyl-1,3-dioxolane-4-methanol:
-
¹H NMR (CDCl₃): δ 4.25 (m, 1H), 4.05 (dd, 1H), 3.80 (dd, 1H), 3.70 (dd, 1H), 3.60 (dd, 1H), 2.50 (br s, 1H, -OH), 1.40 (s, 3H), 1.35 (s, 3H).[4][5]
-
¹³C NMR (CDCl₃): δ 109.5, 76.5, 66.8, 65.5, 26.8, 25.4.[4][6]
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagents | 10% Pd/C, Ammonium Formate | |
| Solvent | Methanol | |
| Temperature | Room Temperature | |
| Reaction Time | 1-3 hours | |
| Typical Yield | >90% |
Reactions of the Free Hydroxyl Group
The deprotected primary alcohol of (S)-(+)-solketal is a versatile handle for a variety of synthetic transformations. The following section details key reactions to afford aldehydes, ethers, and esters.
Reaction Pathways from (S)-(+)-Solketal
Caption: Key reaction pathways from (S)-(+)-Solketal.
Oxidation to the Aldehyde
The mild and highly efficient Swern oxidation is the method of choice for converting the primary alcohol of (S)-(+)-solketal to the corresponding aldehyde, (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde, without over-oxidation to the carboxylic acid.[7][8]
Protocol 3.1: Swern Oxidation of (S)-(+)-Solketal
Materials:
-
(S)-2,2-dimethyl-1,3-dioxolane-4-methanol
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Three-neck round-bottom flask equipped with a thermometer and dropping funnels
-
Dry ice/acetone bath
Procedure:
-
To a stirred solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) in a three-neck flask under an inert atmosphere (N₂ or Ar), add a solution of anhydrous DMSO (3.0 eq) in DCM dropwise at -78 °C (dry ice/acetone bath), maintaining the internal temperature below -60 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of (S)-(+)-solketal (1.0 eq) in DCM dropwise, again keeping the temperature below -60 °C.
-
Stir the reaction mixture for 30-45 minutes at -78 °C.
-
Add anhydrous triethylamine (5.0 eq) dropwise, allowing the temperature to rise to -50 °C.
-
After stirring for 20 minutes, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to give the crude aldehyde.
-
Purify by silica gel column chromatography.
Characterization of (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde:
-
¹H NMR (CDCl₃): δ 9.70 (d, 1H), 4.40 (m, 1H), 4.20 (dd, 1H), 4.00 (dd, 1H), 1.45 (s, 3H), 1.40 (s, 3H).
-
¹³C NMR (CDCl₃): δ 201.5, 109.8, 78.5, 66.2, 26.5, 25.3.
| Parameter | Value | Reference |
| Starting Material | (S)-(+)-Solketal | N/A |
| Reagents | Oxalyl chloride, DMSO, Triethylamine | [9] |
| Solvent | Dichloromethane | [9] |
| Temperature | -78 °C to Room Temperature | [9] |
| Reaction Time | 2-3 hours | [9] |
| Typical Yield | 85-95% | [9] |
Etherification via Williamson Synthesis
The Williamson ether synthesis provides a reliable method for the preparation of ethers from the deprotonated alcohol (alkoxide) and an alkyl halide.[1][10] This Sₙ2 reaction is most effective with primary alkyl halides to avoid competing elimination reactions.
Protocol 3.2: Williamson Ether Synthesis with (S)-(+)-Solketal
Materials:
-
(S)-2,2-dimethyl-1,3-dioxolane-4-methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere, add a solution of (S)-(+)-solketal (1.0 eq) in THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases (approx. 1 hour).
-
Cool the resulting alkoxide solution to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude ether by silica gel column chromatography.
Characterization of (S)-4-(Methoxymethyl)-2,2-dimethyl-1,3-dioxolane (example):
-
¹H NMR (CDCl₃): δ 4.30 (m, 1H), 4.05 (dd, 1H), 3.80 (dd, 1H), 3.50 (m, 2H), 3.40 (s, 3H), 1.40 (s, 3H), 1.35 (s, 3H).
-
¹³C NMR (CDCl₃): δ 109.4, 76.8, 74.5, 66.9, 59.2, 26.8, 25.5.
Esterification
The primary hydroxyl group of (S)-(+)-solketal can be readily esterified using a variety of methods. Acylation with an acyl chloride in the presence of a base like pyridine is a common and effective procedure.[11]
Protocol 3.3: Esterification of (S)-(+)-Solketal with Benzoyl Chloride
Materials:
-
(S)-2,2-dimethyl-1,3-dioxolane-4-methanol
-
Benzoyl chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve (S)-(+)-solketal (1.0 eq) in anhydrous DCM and anhydrous pyridine (1.5 eq) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude ester by silica gel column chromatography.
Characterization of (S)-2,2-dimethyl-1,3-dioxolan-4-ylmethyl benzoate (example):
-
¹H NMR (CDCl₃): δ 8.05 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 4.50-4.30 (m, 3H), 4.15 (dd, 1H), 3.95 (dd, 1H), 1.45 (s, 3H), 1.40 (s, 3H).
-
¹³C NMR (CDCl₃): δ 166.5, 133.0, 130.0, 129.7, 128.4, 109.8, 74.5, 66.8, 66.2, 26.8, 25.4.
Conclusion
The deprotection of this compound via catalytic transfer hydrogenolysis is a robust and scalable method to access the valuable chiral intermediate (S)-(+)-solketal. The subsequent functionalization of the primary hydroxyl group through oxidation, etherification, or esterification opens a gateway to a wide range of chiral building blocks essential for pharmaceutical and fine chemical synthesis. The protocols detailed in this guide are designed to be reproducible and high-yielding, providing a solid foundation for further synthetic explorations.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. ijcr.info [ijcr.info]
- 4. spectrabase.com [spectrabase.com]
- 5. 2,2-Dimethyl-1,3-dioxolane-4-methanol(100-79-8) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterisations, Lipid Lowering Activity and Antibacterial Activities of Some Benzoyl Ester Substituted Embelin Derivatives – Oriental Journal of Chemistry [orientjchem.org]
The Chiral Synthon: (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane as a Cornerstone in Bioactive Molecule Synthesis
In the landscape of modern medicinal chemistry and drug development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Within the arsenal of chiral building blocks available to the synthetic chemist, (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane has emerged as a versatile and indispensable synthon. Derived from the chiral pool, this compound serves as a protected form of (S)-glycerol, offering a stable and readily manipulable scaffold for the construction of a diverse array of complex, enantiomerically pure bioactive molecules. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the practical application of this key chiral building block, complete with detailed protocols and mechanistic insights.
The Strategic Advantage of this compound
This compound, often referred to as (S)-benzyl-solketal, presents a unique combination of structural features that render it highly valuable in asymmetric synthesis. The inherent chirality at the C4 position, originating from D-mannitol or L-ascorbic acid, provides a foundational stereocenter from which new stereogenic centers can be introduced with a high degree of control. The acetonide and benzyl ether protecting groups offer differential stability, allowing for selective deprotection and functionalization, a crucial aspect in multi-step synthetic sequences.
The primary utility of this molecule lies in its role as a precursor to key chiral intermediates, such as (S)-3-benzyloxy-1,2-propanediol and its derivatives. These C3 synthons are pivotal in the synthesis of important classes of pharmaceuticals, most notably β-adrenergic blockers (beta-blockers) and antiviral nucleoside analogues.
Application in the Synthesis of Enantiomerically Pure β-Blockers
β-blockers are a class of drugs predominantly used to manage cardiovascular diseases such as hypertension, angina, and arrhythmia. The pharmacological activity of many β-blockers resides in a single enantiomer, typically the (S)-enantiomer. The synthesis of enantiomerically pure β-blockers is therefore of paramount importance. This compound serves as an excellent starting material for the stereoselective synthesis of the characteristic (S)-1-(aryloxy)-3-(alkylamino)-2-propanol core of these drugs.
A representative synthetic pathway involves the conversion of this compound to the key intermediate, (S)-3-benzyloxy-1,2-propanediol, followed by its transformation into a suitable electrophile for reaction with a substituted phenol and subsequent amination.
Caption: Synthetic pathway to (S)-β-blockers.
Protocol 1: Synthesis of (S)-3-Benzyloxy-1,2-propanediol
This protocol details the acid-catalyzed deprotection of the acetonide group to yield the corresponding diol. The choice of a mild acidic condition is crucial to prevent the cleavage of the benzyl ether.
Materials:
-
This compound
-
Methanol
-
Dowex® 50WX8 hydrogen form resin
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (0.5 M), add Dowex® 50WX8 resin (0.2 eq by weight).
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
Upon completion, filter the resin and wash it with methanol.
-
Neutralize the filtrate with solid sodium bicarbonate, then filter again.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution with ethyl acetate/hexane) to afford (S)-3-benzyloxy-1,2-propanediol as a colorless oil.
Causality of Experimental Choices:
-
Dowex® 50WX8 resin: This strongly acidic cation exchange resin provides a heterogeneous acid source that is easily removed by filtration, simplifying the workup procedure and avoiding the need for a potentially difficult aqueous extraction of a water-soluble diol.
-
Methanol: Serves as both a solvent and a reactant to facilitate the trans-acetalization and subsequent hydrolysis.
-
Sodium bicarbonate: Used to neutralize the acidic catalyst, preventing any potential side reactions during concentration.
Protocol 2: Synthesis of (S)-Propranolol
This multi-step protocol illustrates the conversion of (S)-3-benzyloxy-1,2-propanediol to the widely used β-blocker, (S)-propranolol.
Part A: Synthesis of (S)-1-Benzyloxy-2-hydroxy-3-(tosyloxy)propane
Materials:
-
(S)-3-Benzyloxy-1,2-propanediol
-
Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (S)-3-benzyloxy-1,2-propanediol (1.0 eq) in anhydrous pyridine (0.5 M) and cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by adding cold 1 M HCl and extract the product with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.
Part B: Synthesis of (S)-Benzyl glycidyl ether
Materials:
-
(S)-1-Benzyloxy-2-hydroxy-3-(tosyloxy)propane
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF (0.5 M) at 0 °C, add a solution of the crude tosylate from Part A (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude (S)-benzyl glycidyl ether.
Part C: Synthesis of (S)-Propranolol
Materials:
-
Crude (S)-benzyl glycidyl ether
-
1-Naphthol
-
Potassium carbonate
-
Acetonitrile
-
Isopropylamine
-
Ethanol
Procedure:
-
To a solution of 1-naphthol (1.0 eq) in acetonitrile (0.5 M), add potassium carbonate (1.5 eq) and the crude (S)-benzyl glycidyl ether (1.1 eq).
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Dissolve the resulting crude intermediate in ethanol (1.0 M) and add isopropylamine (5.0 eq).
-
Heat the mixture to reflux in a sealed tube for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford (S)-propranolol.
Application in the Stereoselective Synthesis of Antiviral Nucleoside Analogues
1,3-Dioxolane nucleoside analogues represent a significant class of antiviral agents, with several compounds demonstrating potent activity against HIV and Hepatitis B virus (HBV).[1] The stereochemistry at the C4' position of the dioxolane ring is crucial for their biological activity. This compound can be elaborated into chiral aldehydes, which are key intermediates for the synthesis of these important antiviral compounds.
The general strategy involves the oxidation of the deprotected primary alcohol of a derivative of the title compound to an aldehyde, followed by the coupling with a nucleobase.
Caption: General pathway to antiviral nucleoside analogues.
Protocol 3: Synthesis of a Dioxolane Nucleoside Analogue Intermediate
This protocol outlines the synthesis of a key aldehyde intermediate and its subsequent coupling with a pyrimidine base.
Part A: Synthesis of (R)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (0.2 M), add 10% Pd/C (10% w/w).
-
Hydrogenate the mixture at atmospheric pressure until the starting material is consumed (monitored by TLC).
-
Filter the catalyst through a pad of Celite® and concentrate the filtrate to obtain (S)-2,2-dimethyl-1,3-dioxolane-4-methanol.
-
Prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.5 M) and cool to -78 °C.
-
Add DMSO (3.0 eq) dropwise, followed by a solution of (S)-2,2-dimethyl-1,3-dioxolane-4-methanol (1.0 eq) in DCM.
-
Stir the mixture for 30 minutes at -78 °C, then add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure (to avoid volatilization of the aldehyde) to obtain crude (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde.
Part B: Coupling with a Nucleobase
Materials:
-
Crude (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
-
Silylated pyrimidine (e.g., bis(trimethylsilyl)thymine)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile
Procedure:
-
To a solution of the silylated pyrimidine (1.2 eq) in anhydrous acetonitrile (0.5 M), add the crude aldehyde (1.0 eq) from Part A.
-
Cool the mixture to 0 °C and add TMSOTf (1.2 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to yield the coupled nucleoside precursor.
Data Summary
| Product | Starting Material | Key Reagents | Yield (%) |
| (S)-3-Benzyloxy-1,2-propanediol | This compound | Dowex® 50WX8 | ~85 |
| (S)-Propranolol | (S)-3-Benzyloxy-1,2-propanediol | TsCl, NaH, 1-Naphthol, Isopropylamine | ~40 (over 4 steps) |
| Dioxolane Nucleoside Intermediate | (S)-2,2-dimethyl-1,3-dioxolane-4-methanol | Swern oxidation reagents, Silylated thymine, TMSOTf | ~50 (over 2 steps) |
Conclusion
This compound stands as a testament to the power of chiral pool synthesis. Its ready availability, inherent stereochemistry, and versatile protecting group pattern make it an invaluable tool for the asymmetric synthesis of a wide range of bioactive molecules. The protocols detailed herein for the synthesis of β-blockers and antiviral nucleoside analogue intermediates provide a practical framework for researchers to harness the synthetic potential of this important chiral building block. The careful consideration of reaction conditions and mechanistic pathways, as highlighted in this note, is essential for achieving high yields and stereoselectivity in the synthesis of these therapeutically significant compounds.
References
Application Notes & Protocols: The Strategic Use of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane in Chiral Synthesis
Abstract
(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane, a derivative of the renewable feedstock glycerol, has emerged as a cornerstone chiral building block in modern asymmetric synthesis.[1] Its rigid, stereodefined C3 backbone, equipped with orthogonal protecting groups, offers a reliable and versatile platform for the synthesis of complex stereochemically-defined molecules. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of this synthon. We will explore its preparation, physicochemical properties, and core synthetic manipulations. A detailed case study on its application in the enantioselective synthesis of (S)-β-blockers will be presented, complete with step-by-step protocols and mechanistic insights, underscoring its value in pharmaceutical development.
Introduction: A Versatile Synthon from the Chiral Pool
In the landscape of total synthesis, the "chiral pool" — nature's repository of abundant, enantiomerically pure molecules — provides a powerful and economical starting point for constructing complex targets. This compound, also known as (S)-1-Benzyl-2,3-O-isopropylidene Glycerol, is a premier example of a C3 synthon derived from this pool.[2][3]
Its precursor, (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol (commonly known as (S)-solketal), is readily synthesized from glycerol, a co-product of biodiesel production.[1] The strategic value of the title compound lies in its dual-protection scheme:
-
The Isopropylidene Acetal: This group protects the C2 and C3 hydroxyls of the original glycerol backbone, providing steric hindrance and conformational rigidity. It is stable to most basic, reductive, and oxidative conditions but can be readily cleaved under acidic conditions.
-
The Benzyl Ether: Protecting the primary C1 hydroxyl, the benzyl group is exceptionally robust and orthogonal to the isopropylidene group. It is stable to acidic and basic conditions but can be selectively removed via catalytic hydrogenation.
This orthogonality is the key to its utility, allowing chemists to unmask and functionalize different parts of the glycerol backbone in a controlled, stepwise manner. This guide will demonstrate how to leverage these features to achieve sophisticated synthetic goals.
Physicochemical Properties & Data
A thorough understanding of a reagent's physical properties is critical for safe handling and successful experimental design.
| Property | Value | Reference |
| CAS Number | 16495-03-7 | [2] |
| Molecular Formula | C₁₃H₁₈O₃ | [2] |
| Molecular Weight | 222.28 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid/oil | |
| Density | ~1.050 g/mL at 20 °C | |
| Boiling Point | 79-80 °C at 0.05 mmHg | |
| Storage Temp. | 2-8°C | |
| Solubility | Soluble in chloroform, ethyl acetate, and most organic solvents. |
Core Synthetic Strategies & Workflows
The primary utility of this compound is to serve as a masked form of (S)-glycerol, allowing for sequential reactions at C1, or at C2 and C3. The following workflow illustrates the key transformations possible with this building block.
Caption: Key Synthetic Transformations of the Chiral Synthon.
Application Case Study: Enantioselective Synthesis of (S)-β-Blockers
β-Adrenergic blockers (β-blockers) are a major class of pharmaceuticals used to manage cardiovascular diseases.[4] The therapeutic activity resides almost exclusively in the (S)-enantiomer. The synthesis of these molecules, such as (S)-Metoprolol, provides a quintessential example of the application of our chiral synthon. The core strategy involves coupling a substituted phenol with a chiral C3 electrophile derived from this compound.
The overall retrosynthesis is as follows:
Caption: Retrosynthetic Analysis for an (S)-β-Blocker.
This strategy leverages the chiral synthon to install the key stereocenter, which is then elaborated to the final drug molecule.
Detailed Experimental Protocols
The following protocols are presented as a guide for key transformations. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Preparation of this compound
Objective: To protect the primary hydroxyl group of (S)-solketal as a benzyl ether.
Materials:
-
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((S)-solketal) (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl bromide (BnBr) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF.
-
Carefully add the sodium hydride dispersion to the THF and cool the resulting slurry to 0 °C in an ice bath.
-
Slowly add a solution of (S)-solketal in anhydrous THF to the NaH slurry dropwise via an addition funnel. Stir for 30-60 minutes at 0 °C. Hydrogen gas evolution will be observed.
-
Add benzyl bromide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography to yield the pure product.
Expected Outcome: A colorless to pale yellow oil.[2]
Protocol 2: Acid-Catalyzed Deprotection of the Isopropylidene Group
Objective: To selectively remove the acetonide to reveal the chiral 1,2-diol, a key intermediate for epoxide formation.
Materials:
-
This compound (1.0 eq)
-
Methanol (or a THF/water mixture)
-
Amberlyst-15 resin or a catalytic amount of a strong acid (e.g., HCl, H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the starting material in methanol or a suitable solvent mixture (e.g., THF:H₂O 4:1).
-
Add a catalytic amount of an acid catalyst (e.g., a spatula tip of Amberlyst-15 resin).
-
Stir the mixture at room temperature, monitoring the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
If using a resin, filter it off. If using a soluble acid, neutralize the reaction mixture by carefully adding saturated NaHCO₃ solution until effervescence ceases.
-
Remove the bulk of the organic solvent via rotary evaporation.
-
Extract the remaining aqueous residue three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude (S)-3-(Benzyloxy)propane-1,2-diol is often pure enough for the next step, but can be purified by column chromatography if necessary.
Expected Outcome: A viscous, clear oil or solid corresponding to the diol.
Protocol 3: Catalytic Hydrogenation for Benzyl Group Cleavage
Objective: To remove the benzyl ether, liberating the primary alcohol. This route leads to (S)-solketal.
Materials:
-
This compound (1.0 eq)
-
Palladium on carbon (Pd/C), 10 wt. % (5-10 mol %)
-
Methanol or Ethanol
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the starting material in methanol or ethanol in a round-bottom flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere (the catalyst can be pyrophoric).
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the catalyst-impregnated Celite to dry completely as it can ignite in air. Wash the pad thoroughly with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product, (S)-solketal.
Expected Outcome: The product will be identical to the starting material used in Protocol 1, (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol.
Conclusion
This compound is more than a simple protected glycerol; it is a strategic tool for asymmetric synthesis. Its robust, orthogonally protected structure provides chemists with a reliable method for introducing a key C3 stereocenter into complex molecules. The applications in synthesizing life-saving pharmaceuticals like β-blockers and biologically crucial molecules like PAF analogs highlight its immense value.[5] By mastering the preparation and selective deprotection protocols detailed in this guide, researchers can confidently integrate this powerful building block into their synthetic campaigns, accelerating the discovery and development of new chemical entities.
References
Application Notes & Protocols: Leveraging (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane Derivatives in Enantioselective Synthesis
Abstract
This technical guide provides an in-depth exploration of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane and its derivatives as versatile chiral building blocks in modern asymmetric synthesis. Moving beyond the classical definition of a chiral auxiliary, we delve into the strategic incorporation of this scaffold to achieve high levels of stereocontrol in enantioselective addition reactions. This document is intended for researchers, scientists, and professionals in drug development, offering both the theoretical underpinnings and practical, field-tested protocols for the application of this valuable chiral synthon. We will detail the preparation of key intermediates, their application in diastereoselective carbon-carbon bond formation, and subsequent transformations to yield enantiomerically enriched products.
Foundational Principles: The Role of Glycerol-Derived Chiral Scaffolds
In the pursuit of enantiomerically pure molecules, synthetic chemists have a variety of tools at their disposal, including chiral catalysts, enzymes, and chiral auxiliaries.[1] Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[2] While classic examples like Evans oxazolidinones are renowned for this role, other chiral molecules derived from the "chiral pool" serve as foundational scaffolds upon which asymmetry is built.
This compound, a derivative of (S)-Solketal, is a prime example of such a chiral building block. Solketal itself is a protected form of glycerol, readily prepared from naturally occurring precursors like D-mannitol.[3] The inherent chirality of this scaffold provides a robust stereochemical bias that can be exploited in a multitude of asymmetric transformations. Rather than being attached and removed in the manner of a traditional auxiliary, this unit often forms the core of the chiral product itself.
The primary strategy involves modifying the hydroxymethyl group of solketal (or its benzylated derivative) into a reactive functionality, which then engages in diastereoselective reactions. The rigid 1,3-dioxolane ring system effectively shields one face of the molecule, allowing reagents to approach from the less sterically hindered direction, thus ensuring high stereocontrol.
Synthesis of the Core Chiral Building Block
The journey begins with the preparation of the title compound, which serves as a stable, protected starting material for more complex syntheses.
Protocol 2.1: Benzylation of (S)-Solketal
This protocol details the protection of the primary alcohol of (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((S)-Solketal) as a benzyl ether. This step is crucial as the benzyl group is stable under a wide range of reaction conditions and can be removed later via hydrogenolysis if required.
Workflow Diagram: Benzylation of (S)-Solketal
References
Application Note & Protocol: A Scalable Approach to the Synthesis of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane
Introduction
(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane, a derivative of (S)-solketal, is a pivotal chiral building block in modern organic synthesis.[1][2] Its stereodefined center, derived from the chiral pool, offers an efficient starting point for the synthesis of complex enantiomerically pure molecules, which is critical in the pharmaceutical industry to enhance drug efficacy and minimize side effects.[1][3][4] This compound serves as a versatile intermediate in the synthesis of various bioactive molecules and pharmaceuticals.[2][5] This application note provides a detailed, scalable protocol for the synthesis of this compound, emphasizing the rationale behind procedural choices to ensure safety, efficiency, and reproducibility in a research or drug development setting.[6]
The synthesis commences with (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, commonly known as (S)-solketal, a readily available and cost-effective chiral starting material derived from glycerol.[7][8][9] The hydroxyl group of (S)-solketal is protected as a benzyl ether via a Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, typically sodium hydride, followed by nucleophilic substitution with benzyl bromide.[10][11]
Reaction Mechanism & Workflow
The core of this synthesis is the Williamson ether synthesis, a reliable and well-established method for forming ethers. The reaction proceeds in two key steps:
-
Deprotonation: The hydroxyl group of (S)-solketal is deprotonated by sodium hydride (NaH) to form a sodium alkoxide intermediate. This step is crucial as it generates a potent nucleophile. The choice of a strong, non-nucleophilic base like NaH is critical to avoid side reactions.
-
Nucleophilic Substitution (SN2): The resulting alkoxide attacks the electrophilic carbon of benzyl bromide in a classic SN2 reaction, displacing the bromide ion and forming the desired benzyl ether product.
The overall workflow for this synthesis is designed for scalability and ease of operation in a laboratory setting.
Caption: High-level workflow for the synthesis of this compound.
Materials and Methods
Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity |
| (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((S)-solketal) | 22323-82-6 | 132.16 | 10.0 g | >98% |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 3.63 g | 60% |
| Benzyl Bromide | 100-39-0 | 171.04 | 15.5 g (10.9 mL) | >98% |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 150 mL | Anhydrous |
| Methanol | 67-56-1 | 32.04 | 20 mL | Reagent Grade |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 100 mL | |
| Brine (Saturated Aqueous NaCl) | 7647-14-5 | 58.44 | 100 mL | |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed for extraction & chromatography | HPLC Grade |
| Hexanes | 110-54-3 | 86.18 | As needed for chromatography | HPLC Grade |
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Nitrogen/Argon inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Detailed Synthesis Protocol
1. Reaction Setup:
-
A 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is thoroughly dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.
-
(S)-solketal (10.0 g, 75.7 mmol) is dissolved in 100 mL of anhydrous THF and added to the reaction flask via cannula.
-
The solution is cooled to 0 °C using an ice bath.
2. Formation of the Alkoxide:
-
Sodium hydride (3.63 g of a 60% dispersion in mineral oil, 90.8 mmol, 1.2 equivalents) is carefully weighed and added portion-wise to the stirred solution of (S)-solketal at 0 °C.
-
Rationale: The excess of sodium hydride ensures complete deprotonation of the alcohol. The portion-wise addition helps to control the evolution of hydrogen gas.[12]
-
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour. The evolution of hydrogen gas should be observed.
3. Benzylation:
-
Benzyl bromide (15.5 g, 10.9 mL, 90.8 mmol, 1.2 equivalents) is dissolved in 50 mL of anhydrous THF and added to the dropping funnel.
-
The benzyl bromide solution is added dropwise to the reaction mixture at room temperature over 30 minutes.
-
Rationale: Dropwise addition helps to control the exothermic nature of the reaction.
-
-
After the addition is complete, the reaction mixture is heated to reflux (approximately 66 °C) and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).
4. Work-up and Extraction:
-
After the reaction is complete (as indicated by TLC), the flask is cooled to 0 °C in an ice bath.
-
The reaction is carefully quenched by the slow, dropwise addition of methanol (20 mL) to consume any unreacted sodium hydride. This is followed by the slow addition of 100 mL of deionized water.
-
The aqueous layer is separated, and the organic layer is washed with saturated aqueous sodium bicarbonate (100 mL) and then with brine (100 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
5. Purification:
-
The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 9:1 hexanes:ethyl acetate).
-
Fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a colorless to light yellow oil.
Characterization
The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
| Parameter | Expected Value |
| Appearance | Colorless to light yellow clear liquid |
| Molecular Formula | C₁₃H₁₈O₃[13] |
| Molecular Weight | 222.28 g/mol [13] |
| Boiling Point | 79-80 °C at 0.05 mmHg[14] |
| Density | ~1.05 g/mL at 20 °C[14] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.25-7.35 (m, 5H), 4.58 (s, 2H), 4.29 (m, 1H), 4.06 (dd, 1H), 3.75 (dd, 1H), 3.52 (dd, 1H), 3.45 (dd, 1H), 1.42 (s, 3H), 1.36 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 138.2, 128.4, 127.7, 127.6, 109.5, 74.8, 73.5, 72.1, 66.9, 26.8, 25.5 |
| Purity (by GC or HPLC) | >98% |
Note: NMR spectral data are representative and may vary slightly based on the solvent and instrument used.
Safety Precautions
-
Sodium Hydride: Sodium hydride is a highly flammable solid and reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[12][15][16] It should be handled in an inert atmosphere (e.g., a glovebox or under a nitrogen/argon blanket).[12] Personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, must be worn.[16] A Class D fire extinguisher should be readily available.[12]
-
Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive.[17][18] It should be handled in a well-ventilated fume hood.[17] Avoid inhalation of vapors and contact with skin and eyes.[18]
-
Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon storage. Use only peroxide-free THF.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low or no product formation | - Incomplete deprotonation of (S)-solketal. - Inactive sodium hydride. - Wet solvent or glassware. | - Ensure sodium hydride is fresh and active. - Use freshly distilled or commercially available anhydrous THF. - Thoroughly dry all glassware before use. |
| Formation of side products | - Reaction temperature too high during benzyl bromide addition. - Presence of impurities in starting materials. | - Maintain controlled addition of benzyl bromide at room temperature. - Use high-purity starting materials. |
| Difficulty in removing mineral oil | - Incomplete quenching of sodium hydride. | - After quenching, perform multiple extractions with a non-polar solvent like hexanes before the main work-up to remove the mineral oil. |
Chemical Reaction Diagram
Caption: Williamson ether synthesis of the target compound.
This application note provides a robust and scalable protocol for the synthesis of this compound. By adhering to the detailed steps and understanding the rationale behind the procedural choices, researchers can safely and efficiently produce this valuable chiral building block in high yield and purity. The provided safety information and troubleshooting guide will further aid in the successful execution of this synthesis.
References
-
A structure‐reactivity relationship of the tandem asymmetric dihydroxylation on a biologically relevant diene: Influence of remote stereocenters on diastereofacial selectivity. ResearchGate. Available at: --INVALID-LINK--
-
A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceutical Research. Benchchem. Available at: --INVALID-LINK--
-
Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem. Available at: --INVALID-LINK--
-
Chiral pool sources for both enantiomers of solketal 1. ResearchGate. Available at: --INVALID-LINK--
-
Synthesis of Solketal from Glycerol and Its Reaction with Benzyl Alcohol. Energy Procedia. Available at: --INVALID-LINK--
-
This compound. PubChem. Available at: --INVALID-LINK--
-
Synthesis of chiral building blocks for use in drug discovery. PubMed. Available at: --INVALID-LINK--
-
Possible reactions during synthesis of benzyl solketal ether from solketal and benzyle alcohol without using solvent. ResearchGate. Available at: --INVALID-LINK--
-
Hazard Summary: Sodium Hydride. New Jersey Department of Health. Available at: --INVALID-LINK--
-
Sodium Hydride - Standard Operating Procedure. University of California, Santa Barbara. Available at: --INVALID-LINK--
-
Safety Data Sheet: Sodium hydride. MilliporeSigma. Available at: --INVALID-LINK--
-
Synthesis of Chiral Compounds and other Specialty Chemicals. ChiroBlock. Available at: --INVALID-LINK--
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. National Institutes of Health. Available at: --INVALID-LINK--
-
This compound. TCI Chemicals. Available at: --INVALID-LINK--
-
Safety Data Sheet: Benzyl bromide. Fisher Scientific. Available at: --INVALID-LINK--
-
Solketal. Wikipedia. Available at: --INVALID-LINK--
-
Benzyl bromide. Santa Cruz Biotechnology. Available at: --INVALID-LINK--
-
This compound. TCI Chemicals. Available at: --INVALID-LINK--
-
This compound(16495-03-7) MS spectrum. ChemicalBook. Available at: --INVALID-LINK--
-
A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts. RSC Publishing. Available at: --INVALID-LINK--
-
(S)-4-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxolane. BLDpharm. Available at: --INVALID-LINK--
-
Enzymatic synthesis of (S)-1,2-O-isopropylidene glycerol. Google Patents. Available at: --INVALID-LINK--
-
Preparation of 4-benzyloxymethyl-2,2,4-trimethyl-1,3-dioxolane. PrepChem.com. Available at: --INVALID-LINK--
-
Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. National Institutes of Health. Available at: --INVALID-LINK--
-
Synthesis and Beneficials Effects of Glycerol Derivatives. Preprints.org. Available at: --INVALID-LINK--
-
This compound. Chem-Impex. Available at: --INVALID-LINK--
-
ASYMMETRIC SYNTHESIS : CHIRAL POOL APPROACH (PART II). YouTube. Available at: --INVALID-LINK--
-
TETRA(NAPHTH-2-YL)-1,3-DIOXOLANE-4,5-DIMETHANOL. Organic Syntheses. Available at: --INVALID-LINK--
-
This compound. ChemicalBook. Available at: --INVALID-LINK--
-
An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 One. Google Patents. Available at: --INVALID-LINK--
-
(R)-4-[(S)-1-(Benzyloxy)-3-buten-1-yl]-2,2-dimethyl-1,3-dioxolane. Molecule-building. Available at: --INVALID-LINK--
-
INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION. Organic Syntheses. Available at: --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP1413627A1 - Enzymatic synthesis of (S)-1,2-O-isopropylidene glycerol - Google Patents [patents.google.com]
- 6. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Solketal - Wikipedia [en.wikipedia.org]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 13. This compound | C13H18O3 | CID 10878747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound CAS#: 16495-03-7 [m.chemicalbook.com]
- 15. nj.gov [nj.gov]
- 16. dept.harpercollege.edu [dept.harpercollege.edu]
- 17. fishersci.com [fishersci.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
Purification of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane by column chromatography
Application Note & Protocol
High-Purity Isolation of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane via Automated Flash Column Chromatography
Abstract: this compound is a pivotal chiral building block in the stereoselective synthesis of complex pharmaceutical agents and bioactive molecules.[1][2][3] Its structural integrity and high enantiomeric purity are paramount for ensuring the desired therapeutic efficacy and minimizing off-target effects in drug development.[4][5] This application note provides a comprehensive, field-proven protocol for the efficient purification of this compound from a typical crude reaction mixture using normal-phase flash column chromatography. We will delve into the causality behind methodological choices, from solvent system optimization using Thin-Layer Chromatography (TLC) to the final isolation of the purified product, ensuring a self-validating and reproducible workflow for researchers and drug development professionals.
Introduction: The Role of Chiral Purity in Synthesis
Chiral building blocks are foundational to modern asymmetric synthesis, enabling the construction of single-enantiomer drugs with precise three-dimensional arrangements.[4][6] this compound, a derivative of (S)-glycerol, serves as a versatile protected C3 synthon. Its dioxolane moiety protects the diol functionality, while the benzyl group protects the primary alcohol, allowing for selective transformations at other parts of a target molecule.[3]
The purification process is as critical as the synthesis itself. Residual starting materials, by-products, or catalysts can interfere with subsequent high-stakes reactions. Column chromatography remains the gold standard for purifying moderately polar, non-volatile organic compounds, offering a robust method to achieve the >98% purity typically required for pharmaceutical intermediates.[3][7] This guide establishes a systematic approach to achieve this goal.
Physicochemical Profile of the Target Compound
Understanding the physical and chemical properties of this compound is essential for designing an effective purification strategy.[3][8][9]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₃ | [3][9] |
| Molecular Weight | 222.28 g/mol | [3][9] |
| Appearance | Colorless to slightly yellow clear liquid | [3] |
| Density | ~1.050 g/mL at 20 °C | [8] |
| Boiling Point | 79-80 °C at 0.05 mmHg | [8] |
| Optical Rotation | [α]²⁰/D = +18° to +21° (neat) | [3] |
| CAS Number | 16495-03-7 | [8] |
The compound's structure, featuring a polar dioxolane ring and a non-polar benzyl group, gives it moderate polarity. This characteristic makes it an ideal candidate for purification on a polar stationary phase like silica gel, using a mobile phase of low to moderate polarity.
The Principle of Normal-Phase Chromatography
This protocol employs normal-phase chromatography, a process governed by the principles of differential adsorption and elution.[7]
-
Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent, is used. Its surface is rich in silanol (Si-OH) groups, which can form hydrogen bonds with polar molecules.
-
Mobile Phase (Eluent): A non-polar solvent, such as hexane, is mixed with a more polar solvent, like ethyl acetate (EtOAc).
-
Mechanism of Separation: The crude mixture is applied to the top of the silica column. As the eluent flows through, a competition ensues. Polar molecules in the mixture will adsorb more strongly to the polar silica gel, and their movement down the column will be retarded. Less polar molecules will spend more time in the mobile phase and elute faster. By carefully selecting the eluent composition, we can control the elution speed of each component, achieving separation. For this compound, the ether and acetal functionalities provide polarity, allowing it to be retained on silica gel more strongly than non-polar by-products (e.g., residual benzyl chloride or non-polar impurities) but less strongly than highly polar impurities (e.g., the deprotected diol).
Caption: Principle of chromatographic separation on a silica gel column.
Detailed Experimental Protocol
This protocol is divided into two key stages: method development on TLC and the scaled-up purification via flash column chromatography.
Part A: Method Development via Thin-Layer Chromatography (TLC)
Objective: To identify the optimal mobile phase composition that provides good separation between the target compound and impurities, aiming for a Retention Factor (Rƒ) of ~0.3-0.4 for the product.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
Crude reaction mixture
-
Eluents: Hexane (or heptane) and Ethyl Acetate (EtOAc)
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or p-anisaldehyde) and heat gun
Procedure:
-
Prepare Eluents: Create a series of mobile phase mixtures with varying ratios of Ethyl Acetate in Hexane. Good starting points are 5%, 10%, 15%, and 20% EtOAc/Hexane.[10]
-
Chamber Saturation: Pour a small amount (~0.5 cm depth) of the chosen eluent into the TLC chamber, place a piece of filter paper inside to aid saturation, and cover it. Allow the atmosphere to saturate for at least 5-10 minutes.
-
Spotting: Using a capillary tube, spot a small amount of the diluted crude mixture onto the baseline of a TLC plate.
-
Development: Place the TLC plate in the saturated chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Circle any visible spots. Subsequently, dip the plate in a staining solution and gently heat it with a heat gun to visualize non-UV active compounds.
-
Analysis: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). The ideal eluent system will show the product spot at an Rƒ of ~0.3-0.4, well-separated from other spots.
| Typical TLC Data for Solvent Optimization | |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase Trial 1 | 5% EtOAc in Hexane |
| Observed Rƒ (Product) | ~0.15 (Moves too slowly) |
| Mobile Phase Trial 2 | 10% EtOAc in Hexane |
| Observed Rƒ (Product) | ~0.35 (Optimal) |
| Mobile Phase Trial 3 | 20% EtOAc in Hexane |
| Observed Rƒ (Product) | ~0.60 (Moves too quickly, poor separation) |
Part B: Flash Column Chromatography Purification
Objective: To purify the bulk crude material using the optimized solvent system from Part A.
Equipment & Materials:
-
Glass chromatography column or pre-packed flash cartridge
-
Silica gel (for flash chromatography, 40-63 µm particle size)
-
Optimized eluent from Part A
-
Crude this compound
-
Sand (purified)
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Procedure:
-
Column Packing (Slurry Method):
-
Place a cotton or glass wool plug at the bottom of the column and add a small layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the least polar eluent (e.g., pure hexane or 5% EtOAc/Hexane). The typical ratio is ~30-50 g of silica per 1 g of crude mixture.
-
Pour the slurry into the column. Use gentle air pressure or a pump to pack the column evenly, ensuring no air bubbles are trapped.[11] The final bed should be firm and level.
-
Add a protective layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel or Celite to this solution and evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the optimized eluent to the column without disturbing the top layer.
-
Apply gentle, consistent air pressure to begin the flow. The flow rate should be approximately 2 inches/minute.
-
Begin collecting fractions immediately. The size of the fractions will depend on the column size (typically 10-20 mL for a medium-sized column).
-
Monitor the elution process by spotting every few fractions onto a TLC plate and developing it.
-
-
Isolation and Analysis:
-
Once the product has fully eluted, analyze the collected fractions by TLC to identify the pure fractions.
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a clear oil.
-
Determine the yield and confirm purity using analytical techniques such as ¹H NMR, GC, and polarimetry to verify the optical rotation.
-
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | Incorrect solvent system; Column overloaded. | Re-optimize eluent with TLC. Use a higher ratio of silica to crude compound (e.g., 100:1 for difficult separations). |
| Cracked/Channeling Column | Column packed unevenly or ran dry. | Ensure the silica bed is always submerged in solvent. Pack the column carefully as a uniform slurry. |
| Product Elutes Too Quickly | Eluent is too polar. | Decrease the percentage of the polar solvent (e.g., EtOAc) in the mobile phase. |
| Product Won't Elute | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). A common system is ethyl acetate/hexane.[12] |
Conclusion
This application note details a robust and reproducible protocol for the purification of the chiral building block this compound using flash column chromatography. By systematically optimizing the mobile phase with TLC and employing proper column packing and elution techniques, researchers can consistently achieve high purity (>98%), which is essential for success in pharmaceutical synthesis and drug discovery. The principles and steps outlined herein provide a self-validating framework to ensure the quality and integrity of this critical synthetic intermediate.
References
- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.uvic.ca [web.uvic.ca]
- 8. This compound CAS#: 16495-03-7 [m.chemicalbook.com]
- 9. This compound | C13H18O3 | CID 10878747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Chromatography [chem.rochester.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
Application Notes & Protocols: (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane in Pharmaceutical Intermediate Synthesis
Abstract
(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane is a highly versatile and valuable chiral building block in modern organic and pharmaceutical chemistry.[1] Derived from the chiral pool, specifically (S)-solketal, it provides a synthetically flexible C3 scaffold with orthogonal protecting groups, enabling the efficient construction of complex, enantiomerically pure molecules.[2][3] This document provides an in-depth guide for researchers and drug development professionals on its strategic application, featuring detailed protocols for the synthesis of key pharmaceutical intermediates, an analysis of deprotection strategies, and the underlying chemical principles that govern its utility.
Introduction: A Strategic Asset from the Chiral Pool
The demand for enantiomerically pure pharmaceuticals has driven the development of synthetic strategies that can control stereochemistry with precision. The "chiral pool" — a collection of abundant, inexpensive, and enantiopure natural products — serves as a foundational source of starting materials for asymmetric synthesis.[4][5] this compound, often referred to as (S)-benzyl solketal, is a prime example of a chiral pool-derived synthon.[6] It is prepared from (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal), which is itself synthesized from glycerol, a readily available and inexpensive byproduct of biodiesel production.[2][7]
The strategic value of this molecule lies in its dual-protection system:
-
Acetonide Group: This protects the C1 and C2 hydroxyls of the original glycerol backbone. It is stable under most basic, hydrogenolytic, and mild oxidizing conditions but is readily cleaved under acidic conditions.
-
Benzyl Ether Group: This protects the primary C3 hydroxyl. The benzyl group is exceptionally robust and stable to a wide range of acidic, basic, and organometallic conditions. Its removal is most commonly achieved via catalytic hydrogenolysis.[8][9]
This orthogonal nature allows for selective deprotection and functionalization at either end of the C3 backbone, making it an invaluable intermediate for a variety of drug classes, including antiviral agents and beta-blockers.[10][11][12]
Physicochemical and Handling Data
| Property | Value | Reference(s) |
| CAS Number | 16495-03-7 | [1] |
| Molecular Formula | C₁₃H₁₈O₃ | [1] |
| Molecular Weight | 222.28 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [1][13] |
| Density | ~1.05 g/mL | [1] |
| Optical Rotation | [α]²⁰/D = +18° to +21° (neat) | [1][13] |
| Storage | Store at 2-8°C, keep tightly closed | [1] |
| Purity | ≥98% (GC) | [1][13] |
Core Application: Synthesis of a Chiral Epoxide Intermediate for Beta-Blockers
Beta-blockers (β-adrenergic blocking agents) are a cornerstone in cardiovascular medicine.[12] The majority of these drugs contain a secondary alcohol with a specific stereochemistry, which is critical for their pharmacological activity.[14] this compound is an ideal precursor for the synthesis of the chiral epoxide, (S)-benzyl glycidyl ether, a key intermediate for building the aryloxypropanolamine side chain common to many beta-blockers like Metoprolol and Propranolol.[11][14]
Synthetic Workflow Overview
The strategy involves a three-step sequence: (1) selective removal of the acid-labile acetonide group to unmask the 1,2-diol, (2) regioselective activation of the primary hydroxyl group as a leaving group (e.g., tosylate), and (3) intramolecular Sₙ2 reaction (Williamson ether synthesis) to form the epoxide ring.
Caption: Synthetic workflow for converting the starting material to a key chiral epoxide intermediate.
Experimental Protocol: Synthesis of (S)-2-((Benzyloxy)methyl)oxirane
Trustworthiness Note: This protocol is designed as a self-validating system. Each step yields a distinct product whose successful formation can be verified by standard analytical techniques (TLC, NMR, optical rotation) before proceeding, ensuring the integrity of the synthetic chain.
PART A: Acetonide Deprotection to form (S)-3-(Benzyloxy)propane-1,2-diol
-
Causality: The 1,3-dioxolane ring is a ketal, which is thermodynamically unstable under aqueous acidic conditions. The reaction proceeds via protonation of an oxygen atom, followed by ring-opening and eventual hydrolysis to release acetone and the desired diol, leaving the robust benzyl ether intact.
-
Procedure:
-
To a solution of this compound (1.0 eq, e.g., 22.2 g, 100 mmol) in tetrahydrofuran (THF, 200 mL), add an equal volume of 1 M aqueous hydrochloric acid (200 mL).
-
Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Neutralize the reaction mixture by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, (S)-3-(Benzyloxy)propane-1,2-diol, is often a colorless oil and can be used in the next step without further purification. Expected yield: >95%.
-
PART B: Regioselective Tosylation
-
Causality: The primary hydroxyl group at the C1 position is sterically more accessible and electronically more reactive towards the bulky tosyl chloride reagent than the secondary hydroxyl at C2. Using a stoichiometric amount of TsCl at low temperature maximizes this selectivity. Pyridine acts as both the solvent and the acid scavenger.
-
Procedure:
-
Dissolve the crude diol from Part A (1.0 eq, ~18.2 g, 100 mmol) in anhydrous pyridine (200 mL) in a flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl) (1.05 eq, 19.9 g, 105 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Stir the reaction mixture at 0°C for 8-12 hours. Monitor by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold 2 M HCl (500 mL) and extract with dichloromethane (DCM) (3 x 200 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (200 mL) and brine (200 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate as a viscous oil.
-
PART C: Base-Mediated Intramolecular Cyclization to Epoxide
-
Causality: A strong, non-nucleophilic base like sodium hydride (NaH) deprotonates the remaining secondary hydroxyl group to form an alkoxide. This nucleophilic alkoxide then undergoes an intramolecular Sₙ2 attack on the carbon bearing the excellent tosylate leaving group, displacing it and forming the strained three-membered oxirane ring with inversion of configuration (though in this case, the stereocenter is not the one being attacked).
-
Procedure:
-
Prepare a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq, 4.8 g, 120 mmol) in anhydrous THF (250 mL) under an inert atmosphere (N₂ or Ar) and cool to 0°C.
-
Dissolve the crude tosylate from Part B (~33.6 g, 100 mmol) in anhydrous THF (100 mL) and add it dropwise to the NaH suspension over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the tosylate.
-
Carefully quench the reaction by the slow, dropwise addition of water (20 mL) at 0°C to destroy excess NaH.
-
Add more water (200 mL) and extract the product with diethyl ether (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation or column chromatography to afford (S)-2-((Benzyloxy)methyl)oxirane as a pure, colorless liquid. Expected overall yield: 70-80% over three steps.
-
Orthogonal Deprotection Strategies: The Key to Synthetic Flexibility
The utility of this compound is fundamentally linked to the ability to selectively remove one protecting group while the other remains intact. This orthogonality is a cornerstone of modern protecting group strategy.
Caption: Orthogonal deprotection pathways for this compound.
Protocol: Catalytic Hydrogenolysis of the Benzyl Ether
-
Causality: The palladium-on-carbon catalyst adsorbs molecular hydrogen, activating it for addition across the C-O bond of the benzyl ether. The reaction proceeds on the catalyst surface, cleaving the bond to release the free alcohol and toluene as a benign byproduct. This method is exceptionally clean and mild.[8][15]
-
Procedure:
-
Dissolve this compound (1.0 eq, 5.0 g, 22.5 mmol) in a suitable solvent such as ethanol or ethyl acetate (100 mL).
-
Carefully add palladium on carbon (10% Pd, 5-10 mol% catalyst loading, ~240-480 mg) to the solution under an inert atmosphere.
-
Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of H₂ (typically 1 atm, or balloon pressure) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Once complete, carefully vent the hydrogen and purge the flask with an inert gas (N₂ or Ar).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent (50 mL).
-
Combine the filtrates and remove the solvent under reduced pressure to yield (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((S)-Solketal) as a pure liquid. Expected yield: >98%.
-
Conclusion
This compound stands out as a robust and reliable chiral synthon for pharmaceutical development. Its derivation from the glycerol chiral pool makes it an economical and sustainable choice. The predictable reactivity of its orthogonal protecting groups provides chemists with a high degree of control, enabling the logical and efficient assembly of complex chiral drug intermediates. The protocols and strategies outlined herein demonstrate its central role in constructing key molecular fragments, underscoring its importance in the modern synthetic chemist's toolkit.
References
- 1. chemimpex.com [chemimpex.com]
- 2. China What’s the application of Solketal? Manufacturer and Supplier | Starsky [starskychemical.com]
- 3. Solketal - Wikipedia [en.wikipedia.org]
- 4. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. squ.elsevierpure.com [squ.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. jmedchem.com [jmedchem.com]
- 13. This compound | 16495-03-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane
Welcome to the dedicated technical support guide for the synthesis of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and optimize the yield and purity of this critical chiral building block. Here, we address specific experimental issues with in-depth, field-tested solutions grounded in established chemical principles.
Introduction to the Synthesis
The synthesis of this compound is a fundamental protection reaction in organic chemistry. It involves the acid-catalyzed reaction of (S)-3-(Benzyloxy)-1,2-propanediol with an acetone equivalent, typically 2,2-dimethoxypropane (DMP) or acetone itself. The resulting acetonide protects the diol functionality, a common strategy in the multi-step synthesis of complex chiral molecules. While seemingly straightforward, this reaction is prone to several issues that can significantly impact yield and purity. This guide provides a structured approach to troubleshooting these challenges.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, their root causes, and actionable solutions.
Issue 1: Low or No Product Formation
You've run the reaction, but TLC or GC analysis shows a large amount of starting diol and minimal product.
Possible Causes & Solutions:
-
Inactive Catalyst: The acid catalyst (commonly p-toluenesulfonic acid, PTSA) can be deactivated by atmospheric moisture.
-
Solution: Use freshly opened PTSA or dry it in a vacuum oven before use. Ensure all glassware is rigorously dried.
-
-
Insufficient Water Removal: The reaction generates water as a byproduct, which can shift the equilibrium back towards the starting materials.
-
Solution 1 (DMP as reagent): 2,2-Dimethoxypropane (DMP) reacts with the water produced to form methanol and acetone, effectively driving the reaction forward. Ensure you are using a sufficient excess of DMP (at least 1.2-1.5 equivalents).
-
Solution 2 (Acetone as reagent): If using acetone, employ a Dean-Stark apparatus to physically remove water from the reaction mixture.
-
-
Incorrect Solvent: Using a solvent that is not inert or is "wet" can hinder the reaction.
-
Solution: Dichloromethane (DCM) or acetone (acting as both solvent and reagent) are standard choices. Ensure you are using an anhydrous grade solvent.
-
Experimental Protocol: Standard Synthesis using DMP
-
To a solution of (S)-3-(Benzyloxy)-1,2-propanediol (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 mL per gram of diol), add 2,2-dimethoxypropane (1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA, 0.02 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Issue 2: Formation of a Major Byproduct
Your analysis shows the desired product, but also a significant amount of a major impurity.
Possible Causes & Solutions:
-
Acid-Catalyzed Deprotection/Rearrangement: Prolonged reaction times or excessive amounts of a strong acid catalyst can lead to side reactions. The benzyl ether is generally stable but can be cleaved under harsh acidic conditions.
-
Solution: Carefully control the amount of catalyst used (0.01-0.03 eq is typical). Monitor the reaction closely and quench it as soon as the starting material is consumed. Using a milder catalyst, such as pyridinium p-toluenesulfonate (PPTS), can also mitigate this issue.
-
-
Self-Condensation of Acetone: If using acetone as the reagent, aldol condensation can occur, leading to byproducts like diacetone alcohol and mesityl oxide.
-
Solution: This is more prevalent at higher temperatures. Running the reaction at or below room temperature can minimize this side reaction. This is a key advantage of using DMP, which reacts under milder conditions.
-
Data Summary: Catalyst and Reagent Choice
| Reagent/Catalyst | Typical Conditions | Advantages | Disadvantages |
| 2,2-Dimethoxypropane / PTSA | Room Temp, 2-4h | Mild conditions, drives equilibrium, clean reaction. | DMP is more expensive than acetone. |
| Acetone / PTSA | Reflux with Dean-Stark | Inexpensive reagent. | Higher temperatures can lead to side reactions. |
| Acetone / PPTS | Room Temp or mild heat | Milder catalyst, less risk of deprotection. | Slower reaction rates. |
Issue 3: Difficult Work-up and Purification
You have a good crude yield, but the product is difficult to purify, or you experience product loss during work-up.
Possible Causes & Solutions:
-
Emulsion during Extraction: The presence of unreacted diol or certain salts can lead to the formation of emulsions during the aqueous work-up.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filtering the mixture through a pad of Celite can be effective.
-
-
Product Volatility: The product has a moderate boiling point and can be lost if concentrated too aggressively.
-
Solution: Use a rotary evaporator with careful control of the bath temperature (not exceeding 40-50 °C) and vacuum. For final traces of solvent, it is better to use a high-vacuum pump at room temperature.
-
-
Co-elution during Chromatography: Impurities with similar polarity to the product can make chromatographic purification challenging.
-
Solution: Optimize your solvent system for column chromatography. A shallow gradient of ethyl acetate in hexanes often provides good separation. If impurities persist, a second column with a different solvent system (e.g., DCM/methanol) may be necessary.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this reaction?
For the most common and reliable method using 2,2-dimethoxypropane and a catalytic amount of PTSA, the reaction proceeds efficiently at ambient temperature (20-25 °C). There is generally no need for heating, which helps to prevent the formation of byproducts.
Q2: Can I use sulfuric acid as the catalyst?
While strong mineral acids like H₂SO₄ can catalyze the reaction, they are generally not recommended. Their high acidity increases the risk of side reactions, including dehydration of the starting material or cleavage of the benzyl protecting group. PTSA offers a good balance of reactivity and control.
Q3: How do I know when the reaction is complete?
The most reliable method is Thin Layer Chromatography (TLC). Spot the reaction mixture alongside a spot of your starting diol. The reaction is complete when the diol spot has completely disappeared. The product, being less polar, will have a higher Rf value.
Q4: Is it necessary to use anhydrous solvents?
Yes, it is highly recommended. The presence of water will inhibit the reaction by shifting the equilibrium to the starting materials. Using anhydrous solvents and properly dried glassware is crucial for achieving a high yield.
Q5: My starting (S)-3-(Benzyloxy)-1,2-propanediol is an oil. How can I be sure of its purity?
The purity of the starting diol is critical. Impurities in the diol can lead to side reactions and purification difficulties. It is advisable to check the purity by NMR or GC-MS before starting the reaction. If necessary, purify the starting diol by column chromatography.
Part 3: Visualization of Workflow
Diagram 1: Troubleshooting Logic Flow
This diagram outlines the decision-making process when troubleshooting a low-yield synthesis.
Technical Support Center: Synthesis of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane
Welcome to the technical support resource for the synthesis of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this two-step synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
The synthesis begins with the acid-catalyzed protection of the 1,2-diol of (S)-glycerol as an acetonide, yielding (S)-2,2-dimethyl-1,3-dioxolane-4-methanol (solketal). This is followed by the benzylation of the primary alcohol via a Williamson ether synthesis to afford the target molecule. While seemingly straightforward, each step presents opportunities for side reactions that can impact yield and purity.
Overall Synthesis Workflow
The following diagram outlines the high-level synthetic pathway.
Caption: High-level workflow for the two-step synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a question-and-answer format.
Part A: Acetonide Formation (Solketal Synthesis)
Question 1: My yield of (S)-Solketal is low, and my crude NMR shows a significant amount of unreacted glycerol. What is causing this incomplete conversion?
Answer: Low conversion in the acetalization of glycerol is almost always linked to the presence of water and reaction equilibrium.
-
Causality: The formation of the dioxolane ring from glycerol and acetone is a reversible, acid-catalyzed condensation reaction that produces one equivalent of water.[1] According to Le Châtelier's principle, this water must be removed to drive the equilibrium toward the product. Failure to do so results in a persistent mixture of starting material and product.
-
Troubleshooting Protocol:
-
Reagent Choice: Use 2,2-dimethoxypropane (DMP) instead of acetone. DMP reacts with the generated water to form acetone and methanol, effectively acting as a chemical water scavenger and driving the reaction to completion.[2]
-
Physical Water Removal: If using acetone, employ a Dean-Stark apparatus to azeotropically remove water during the reaction, particularly when running on a larger scale.
-
Catalyst Activity: Ensure your acid catalyst (e.g., p-toluenesulfonic acid) is not hydrated. Use a fresh, dry supply.
-
Reaction Time: While this reaction is often rapid with DMP (typically 1-4 hours at room temperature), extend the reaction time and monitor by TLC or GC-MS until the glycerol spot disappears.[2]
-
Question 2: My product appears unstable, and I'm observing decomposition during workup or purification. Why is my acetonide cleaving?
Answer: The acetonide protecting group is highly sensitive to acid.[3] Accidental exposure to acidic conditions during workup is the most common cause of deprotection back to the diol.
-
Mechanism of Cleavage: The reaction is initiated by the protonation of one of the ether oxygens. This is followed by ring-opening to form a resonance-stabilized tertiary carbocation. This intermediate is then readily attacked by water to hydrolyze the acetal, regenerating the diol and acetone.[4]
Caption: Acid-catalyzed hydrolysis of the acetonide group.
-
Troubleshooting Protocol:
-
Neutralize Promptly: Before workup, quench the acid catalyst with a mild base like triethylamine (NEt₃) or a saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is neutral or slightly basic (pH 7-8).
-
Avoid Acidic Media: Do not use strongly acidic solutions for extraction. If an emulsion forms, use brine rather than dilute acid to break it.
-
Chromatography Considerations: Silica gel can be slightly acidic. If you observe degradation on the column, neutralize the silica gel by preparing a slurry with 1-2% triethylamine in the eluent system before packing the column.
-
Part B: Benzylation Reaction
Question 3: My benzylation reaction is sluggish or incomplete, leaving unreacted (S)-Solketal. How can I improve the yield?
Answer: Incomplete benzylation via the Williamson ether synthesis is typically due to an insufficiently strong base, poor reagent quality, or inadequate reaction conditions.
-
Causality: The reaction requires the quantitative deprotonation of the primary alcohol on solketal to form a potent alkoxide nucleophile. This alkoxide then displaces the halide from benzyl bromide or chloride in an Sₙ2 reaction.[5] Weaker bases (e.g., K₂CO₃) may not fully deprotonate the alcohol, leading to a slow or incomplete reaction.
-
Troubleshooting Protocol:
-
Base Selection: Use a strong, non-nucleophilic base. Sodium hydride (NaH) is the standard choice.[6] Ensure you are using a fresh dispersion (typically 60% in mineral oil) and calculate stoichiometry based on the active NaH content.
-
Anhydrous Conditions: NaH reacts violently with water. Ensure your (S)-Solketal starting material and solvent (e.g., THF, DMF) are scrupulously dry. Any moisture will consume the base and reduce your yield.
-
Reagent Purity: Use freshly distilled or newly purchased benzyl bromide/chloride. Old bottles can contain hydrobromic or hydrochloric acid, which will neutralize the base.
-
Temperature & Time: The initial deprotonation with NaH is often performed at 0 °C, followed by warming to room temperature or gentle heating (e.g., 40-50 °C) after the addition of the benzyl halide to ensure the Sₙ2 reaction goes to completion.[7] Monitor by TLC.
-
Question 4: I have a significant byproduct with a mass corresponding to dibenzyl ether. How is this forming and how can I prevent it?
Answer: Dibenzyl ether is a common byproduct that forms when benzyl alcohol is present or generated in the reaction mixture.[8][9]
-
Mechanism of Formation: This side reaction occurs in two steps. First, any residual water in the reaction mixture reacts with the strong base (NaH) to form hydroxide (NaOH). This hydroxide can then react with the benzyl halide to produce benzyl alcohol. The benzyl alcohol is then deprotonated by NaH to form a benzyl alkoxide, which competes with your desired solketal alkoxide and attacks another molecule of benzyl halide to form dibenzyl ether.
References
- 1. researchgate.net [researchgate.net]
- 2. online.bamu.ac.in [online.bamu.ac.in]
- 3. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. m.youtube.com [m.youtube.com]
- 6. prepchem.com [prepchem.com]
- 7. Manufacturer supply high quality (R)-4-[(S)-1-(Benzyloxy)-3-buten-1-yl]-2,2-dimethyl-1,3-dioxolane 87604-53-3 with ISO standards [whsysbio.net]
- 8. researchgate.net [researchgate.net]
- 9. "Production of solketal from glycerol : effect of water removal and its" by Narinthorn Suriyaprapadilok [digital.car.chula.ac.th]
Technical Support Center: Purification of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane
This technical guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane. This valuable chiral building block, often used in complex organic synthesis, requires high purity to ensure the success of subsequent reactions. This document offers a comprehensive troubleshooting guide in a question-and-answer format, detailed purification protocols, and the scientific rationale behind these procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound, providing explanations and actionable solutions.
Q1: My final product shows a lower than expected boiling point and a faint sweet odor. What could be the impurity?
A1: This is likely due to the presence of residual dibenzyl ether . Dibenzyl ether is a common byproduct in benzylation reactions, especially if the reaction conditions are not strictly controlled.[1][2][3] It is formed by the self-condensation of benzyl alcohol or reaction of the benzylating agent with benzyl alcohol generated in situ.
Troubleshooting Steps:
-
Reaction Conditions: Ensure anhydrous conditions during the benzylation of (S)-solketal. The presence of water can hydrolyze the benzylating agent to benzyl alcohol, a precursor to dibenzyl ether.
-
Purification: Fractional vacuum distillation is highly effective in separating this compound from the higher-boiling dibenzyl ether. A well-packed fractionating column is crucial for efficient separation.[4]
Q2: GC-MS analysis of my product shows a peak with a similar mass spectrum to my desired product, but with a slightly different retention time. What could this be?
A2: This is likely the six-membered ring isomer, (S)-5-(benzyloxymethyl)-2,2-dimethyl-1,3-dioxane . This isomer can form as a byproduct during the initial synthesis of solketal from glycerol and acetone.[5] Although the five-membered dioxolane ring is generally the major product, the formation of the six-membered dioxane is possible.
Troubleshooting Steps:
-
Synthesis Control: During the synthesis of the solketal precursor, using a suitable acid catalyst and controlling the reaction temperature can favor the formation of the thermodynamically more stable five-membered ring.
-
Purification: Careful fractional distillation or flash column chromatography can be employed to separate these isomers. Their boiling points and polarities are slightly different, allowing for separation with a high-efficiency column.
Q3: My NMR spectrum shows unreacted (S)-solketal. How can I remove it?
A3: The presence of unreacted (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal) indicates an incomplete benzylation reaction.
Troubleshooting Steps:
-
Reaction Optimization: Ensure a slight excess of the benzylating agent and a sufficient reaction time to drive the reaction to completion.
-
Purification: Unreacted solketal is significantly more polar than the benzylated product due to its free hydroxyl group. It can be easily removed using flash column chromatography. A solvent system of hexanes and ethyl acetate is typically effective. Alternatively, a simple aqueous wash of the crude product can remove a significant portion of the water-soluble solketal.
Q4: I am concerned about the acidic workup hydrolyzing the dioxolane ring. How stable is this protecting group?
A4: The 1,3-dioxolane ring is generally stable to basic and nucleophilic conditions but is sensitive to acid.[6][7] Hydrolysis can occur in the presence of strong acids and water, leading to the formation of glycerol derivatives.
Troubleshooting Steps:
-
Workup: Use a mild aqueous basic solution (e.g., saturated sodium bicarbonate) for the workup to neutralize any residual acid from the reaction.
-
Purification: Avoid using acidic conditions during purification. If chromatographic purification is performed on silica gel (which can be slightly acidic), it is advisable to use a non-polar solvent system and work relatively quickly. For sensitive substrates, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.
Purification Protocols
The following are detailed protocols for the purification of this compound. The choice of method will depend on the nature and quantity of the impurities present.
Protocol 1: Fractional Vacuum Distillation
This method is highly effective for removing less volatile impurities such as dibenzyl ether and more volatile impurities like unreacted starting materials on a larger scale.
Equipment:
-
Short-path distillation apparatus with a vacuum-jacketed Vigreux column (minimum 10 cm).
-
Vacuum pump capable of reaching <1 mmHg.
-
Heating mantle with a stirrer.
-
Cold trap.
Procedure:
-
Setup: Assemble the distillation apparatus, ensuring all joints are well-sealed with vacuum grease. Place a stir bar in the distillation flask.
-
Charging the Flask: Charge the crude this compound into the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system. Use a cold trap (e.g., with liquid nitrogen or a dry ice/acetone slurry) to protect the vacuum pump.
-
Heating: Once a stable vacuum is achieved (typically below 1 mmHg), begin to gently heat the distillation flask with stirring.
-
Fraction Collection:
-
Forerun: Collect any low-boiling impurities (e.g., residual solvents, unreacted benzyl chloride) in the first fraction.
-
Main Fraction: The desired product will distill at approximately 79-80 °C at 0.05 mmHg.[8] Collect this fraction in a separate receiving flask.
-
Residue: Higher-boiling impurities, such as dibenzyl ether, will remain in the distillation flask.
-
-
Completion: Once the main fraction has been collected, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Logical Flow of Fractional Vacuum Distillation:
References
- 1. atamankimya.com [atamankimya.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN102746123A - Method of preparing dibenzyl ether from benzyl alcohol under catalysis of graphene oxide - Google Patents [patents.google.com]
- 4. Fractional Distillation - VTA Verfahrenstechnische Anlagen GmbH & Co. KG [vta-process.de]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. Dioxolane - Wikipedia [en.wikipedia.org]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. This compound CAS#: 16495-03-7 [m.chemicalbook.com]
Technical Support Center: Optimizing Coupling Reactions with (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane
Welcome to the technical support guide for optimizing coupling reactions with (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane. This versatile chiral building block, also known as (S)-Solketal benzyl ether, is a cornerstone in the synthesis of complex molecules within pharmaceutical and materials science research.[1] Its unique structure, featuring a protected diol and a reactive primary alcohol precursor, makes it an invaluable asset for constructing chiral molecules.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into the nuances of working with this reagent. Here, you will find a blend of theoretical principles and practical, actionable troubleshooting advice to enhance the efficiency and success of your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions involving this compound?
The primary alcohol derived from the deprotection of the benzyl ether is the key functional group for coupling reactions. The most prevalent transformations are:
-
Williamson Ether Synthesis: This is a classic and widely used method to form a new ether linkage.[3][4] The hydroxyl group is first deprotonated with a suitable base to form an alkoxide, which then undergoes an SN2 reaction with an alkyl halide or sulfonate.[5][6]
-
Esterification: The alcohol can be readily converted to an ester through reaction with an acyl halide, anhydride, or carboxylic acid (under activating conditions like DCC or EDC coupling).
-
Mitsunobu Reaction: This reaction allows for the conversion of the alcohol to a variety of functional groups, including esters and ethers, with inversion of stereochemistry if the alcohol were a chiral center.
-
Coupling with Activated Carboxylic Acids: Using peptide coupling reagents, the alcohol can be efficiently coupled with carboxylic acids to form ester bonds.
Q2: I'm planning a Williamson ether synthesis. What are the critical parameters to consider for optimal results?
The Williamson ether synthesis is a powerful tool, but its success hinges on several key factors.[7]
| Parameter | Recommendation | Rationale |
| Base Selection | For dialkyl ethers, strong, non-nucleophilic bases like NaH, KH, LHMDS, or LDA are preferred.[6] For aryl ethers, milder bases such as K₂CO₃ or Cs₂CO₃ can be effective.[6] | A strong base is required to fully deprotonate the alcohol to the more nucleophilic alkoxide. The choice of base can influence the reaction rate and the prevalence of side reactions. |
| Solvent Choice | Polar aprotic solvents like DMF, DMSO, or THF are ideal.[3][6] | These solvents effectively solvate the cation of the base, leaving the alkoxide nucleophile "naked" and more reactive, thus accelerating the SN2 reaction.[7] |
| Alkyl Halide | Primary alkyl halides are the best substrates.[3][5] Secondary halides can lead to a mixture of substitution and elimination products, while tertiary halides will almost exclusively undergo elimination (E2).[3][5] | The reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance at the electrophilic carbon.[5] |
| Temperature | Typically ranges from room temperature to 50-100 °C.[3] | The optimal temperature depends on the reactivity of the specific substrates. Higher temperatures can promote the competing E2 elimination pathway, especially with secondary halides.[7] |
| Reaction Time | Generally complete within 1-8 hours.[3] | Reaction progress should be monitored by TLC or LC-MS to determine the point of completion and avoid potential side reactions from prolonged heating. |
Q3: Can the dioxolane protecting group be cleaved under my coupling reaction conditions?
The 2,2-dimethyl-1,3-dioxolane (acetonide) group is generally stable to basic and nucleophilic conditions commonly employed in Williamson ether synthesis and many esterification reactions. However, it is sensitive to acidic conditions. Therefore, it is crucial to avoid any acidic workups or reagents that could generate acidic byproducts. If your subsequent synthetic steps require acidic conditions, the acetonide group will likely be cleaved.
Q4: Are there any known side reactions to be aware of?
Yes, several side reactions can occur, leading to lower yields and purification challenges:
-
Elimination (E2): As mentioned, this is a major competing pathway when using secondary or tertiary alkyl halides in Williamson ether synthesis.[3][5]
-
C-Alkylation vs. O-Alkylation: With phenoxide nucleophiles, there is a possibility of alkylation occurring on the aromatic ring in addition to the desired oxygen.[3]
-
Homocoupling: In palladium-catalyzed cross-coupling reactions, homocoupling of the starting materials can be a significant side reaction, especially if the reaction conditions are not optimized.[8]
Troubleshooting Guide
Problem 1: Low or No Product Formation
This is a common issue that can stem from several sources. A systematic approach is key to identifying the root cause.
Visual Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Low Yields.
Detailed Troubleshooting Steps
Possible Cause 1: Reagent Quality and Stoichiometry
-
Suggestion:
-
Verify Purity: Ensure all starting materials, especially the alkylating or acylating agent, are of high purity. Impurities can inhibit the reaction or lead to side products.
-
Check for Degradation: Some reagents, particularly strong bases like NaH, can degrade upon improper storage. Use freshly opened or properly stored reagents.
-
Confirm Stoichiometry: Double-check all calculations and measurements. An incorrect molar ratio of reactants is a frequent source of incomplete reactions.
-
Possible Cause 2: Ineffective Deprotonation
-
Suggestion:
-
Base Strength: The chosen base may not be strong enough to fully deprotonate the alcohol. Consider switching to a stronger base (e.g., from K₂CO₃ to NaH).
-
Moisture: Traces of water in the reaction will quench the strong base and the alkoxide. Ensure all glassware is oven-dried and solvents are anhydrous.
-
In-situ Generation: Alkoxides are highly reactive and are best generated in situ immediately before the addition of the electrophile.[3]
-
Possible Cause 3: Suboptimal Reaction Conditions
-
Suggestion:
-
Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) can increase the rate. Monitor carefully to avoid elimination side reactions.
-
Solvent: The use of protic solvents (like ethanol) or nonpolar solvents can significantly slow down the SN2 reaction by solvating the nucleophile.[3] Ensure a suitable polar aprotic solvent is used.
-
Inert Atmosphere: For oxygen-sensitive reagents or intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Problem 2: Formation of an Alkene (Elimination Product)
This is a classic issue in Williamson ether synthesis, particularly with sterically hindered substrates.
Visual Workflow for Minimizing Elimination
Caption: Workflow to Minimize E2 Elimination.
Detailed Troubleshooting Steps
Possible Cause 1: Sterically Hindered Substrates
-
Rationale: Secondary and tertiary alkyl halides are more prone to E2 elimination because the transition state for elimination is less sterically demanding than that for SN2 substitution.[3][5]
-
Suggestion: If possible, re-evaluate the synthetic strategy. For instance, to synthesize an ether, the oxygen can come from either coupling partner. Choose the combination that utilizes the primary alkyl halide.
Possible Cause 2: Strong/Bulky Base
-
Rationale: Strong, sterically hindered bases can preferentially act as bases rather than nucleophiles, promoting elimination.
-
Suggestion: Consider using a less hindered base. For example, if using potassium tert-butoxide, switching to sodium hydride might favor substitution.
Possible Cause 3: High Reaction Temperature
-
Rationale: Elimination reactions often have a higher activation energy than substitution reactions. Thus, increasing the temperature will favor the elimination pathway more significantly.
-
Suggestion: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It is often better to run the reaction for a longer time at a lower temperature.
Experimental Protocols
General Protocol for Williamson Ether Synthesis
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Setup: Under an inert atmosphere (nitrogen or argon), add the alcohol derived from this compound to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., THF, DMF) via syringe.
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Slowly add 1.1 equivalents of a strong base (e.g., NaH, 60% dispersion in mineral oil). Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Ether Formation: Slowly add 1.0-1.2 equivalents of the alkyl halide to the solution of the alkoxide.
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.[3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 16495-03-7 | TCI EUROPE N.V. [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. francis-press.com [francis-press.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. tailoredread.com [tailoredread.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stereochemical Integrity of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane in Synthesis
Welcome to the technical support center for (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane, a critical chiral building block in modern organic synthesis.[1][2] This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile synthon. Here, we address the paramount challenge of maintaining its stereochemical integrity by preventing racemization during various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemistry so important?
This compound , often referred to as a derivative of (S)-Solketal, is a chiral molecule widely used as a versatile building block in the synthesis of complex, biologically active compounds and pharmaceuticals.[1][2] Its structure incorporates a protected diol in a chiral 1,3-dioxolane ring. The "(S)" designation refers to the specific three-dimensional arrangement (stereochemistry) at the C4 position of the dioxolane ring.
The stereochemical purity of this molecule is crucial because the biological activity of many pharmaceuticals is highly dependent on their specific stereoisomeric form. Using a racemized (a 50:50 mixture of (S) and (R) enantiomers) or partially racemized starting material can lead to the synthesis of incorrect stereoisomers of the target molecule, resulting in reduced efficacy, altered pharmacological profiles, or even undesired side effects. Therefore, preserving the enantiopurity of this building block throughout a synthetic sequence is of utmost importance.
Q2: Under what conditions is the chiral center in this compound at risk of racemization?
The primary risk of racemization for this molecule arises from reactions that can compromise the integrity of the 1,3-dioxolane ring, particularly under harsh acidic or basic conditions, and elevated temperatures. The key scenarios to be aware of are:
-
Harsh Acidic Conditions: Strong acids can catalyze the hydrolysis or cleavage of the dioxolane (ketal) group.[3][4] This process can proceed through a carbocation intermediate which, if formed at or adjacent to the chiral center, can lead to a loss of stereochemical information.[5][6] While the chiral center in this specific molecule is not directly part of the ketal, instability in the ring can potentially lead to side reactions that affect the adjacent stereocenter.
-
Strong Basic Conditions at Elevated Temperatures: While the dioxolane ring is generally stable to bases, strong basic conditions, especially when combined with high temperatures, can promote epimerization at adjacent stereocenters if a proton can be abstracted. For this molecule, the primary concern would be reactions involving the benzyloxymethyl side chain that could inadvertently lead to conditions favoring racemization.
-
Reactions Involving the Benzyl Ether: Deprotection of the benzyl ether is a common transformation. Certain methods, particularly those requiring harsh conditions, could potentially lead to racemization. For instance, strongly acidic conditions used for benzyl ether cleavage are a significant risk.[7]
-
High Temperatures: Elevated temperatures can provide the necessary activation energy for racemization pathways, especially in the presence of even trace amounts of acid or base.[8][9]
Q3: I am planning to deprotect the benzyl ether. What methods are recommended to avoid racemization?
The choice of deprotection method for the benzyl ether is critical to preserving the stereocenter. Here are some recommended strategies, categorized by their mechanism and compatibility with the dioxolane moiety:
| Deprotection Method | Reagents | Typical Conditions | Rationale for Stereochemical Preservation |
| Catalytic Hydrogenation | H₂, Pd/C | Methanol or Ethanol, Room Temperature, Atmospheric Pressure | This is a very mild and highly effective method that does not typically affect the dioxolane ring or the chiral center. It is often the method of choice.[10] |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol, Reflux | A good alternative to using hydrogen gas, especially for smaller scale reactions. The conditions are generally mild enough to be safe for the stereocenter.[10] |
| Oxidative Deprotection | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | CH₂Cl₂/H₂O, Room Temperature | This method is suitable for benzyl ethers and is performed under neutral to slightly acidic conditions, which are generally safe for the dioxolane.[7] |
| Ozonolysis | O₃, then NaBH₄ or Me₂S | CH₂Cl₂ or MeOH, -78 °C | This is a mild oxidative cleavage method that is compatible with the acetal functionality.[11] |
Caution: Avoid using strong acids like HBr in acetic acid for benzyl ether deprotection, as these harsh conditions can readily cleave the dioxolane protecting group and potentially lead to racemization.[7]
Troubleshooting Guide
Problem: My product shows a loss of enantiomeric excess (e.e.) after a reaction. What could have gone wrong?
A loss of enantiomeric excess indicates that racemization has occurred. To troubleshoot this, consider the following potential causes and solutions:
Potential Cause 1: Acid-Catalyzed Racemization
Even trace amounts of acid, especially at elevated temperatures, can catalyze the opening of the dioxolane ring, which can create pathways for racemization.
Troubleshooting Steps:
-
Reagent Purity: Ensure all your reagents and solvents are free from acidic impurities. For example, some grades of chloroform can contain trace HCl. Consider passing solvents through a plug of neutral alumina.
-
Reaction Quenching: When working with acidic reagents, ensure the reaction is thoroughly quenched with a mild base (e.g., saturated sodium bicarbonate solution) during workup.
-
Chromatography: If using silica gel for purification, be aware that it is acidic. To mitigate potential on-column racemization, you can neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., triethylamine in the eluent) or use a less acidic stationary phase like alumina.
Potential Cause 2: Thermally-Induced Racemization
High reaction temperatures can accelerate racemization, particularly if catalytic impurities are present.
Troubleshooting Steps:
-
Lower Reaction Temperature: If the reaction allows, try running it at a lower temperature for a longer duration.
-
Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction closely and avoid unnecessarily long reaction times at elevated temperatures.
Potential Cause 3: Base-Catalyzed Racemization
While less common for this specific substrate, strong bases can cause epimerization if there is an abstractable proton alpha to the stereocenter.
Troubleshooting Steps:
-
Choice of Base: Use the mildest base necessary to achieve the desired transformation. Consider non-nucleophilic bases or inorganic bases over strong alkoxides if possible.
-
Temperature Control: When using strong bases, maintain low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions, including racemization.
Experimental Workflow: Monitoring Stereochemical Purity
To ensure the stereochemical integrity of your material throughout your synthetic sequence, a robust analytical workflow is essential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Prevention of amino acid racemization during guanidination--a prerequisite for measurement of protein digestibility by homoarginine labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aspartic acid racemization and repair in the survival and recovery of hyperthermophiles after prolonged starvation at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
Technical Support Center: Challenges in the Deprotection of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane
Welcome to the technical support center for the deprotection of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic step. Here, we provide troubleshooting guides and frequently asked questions in a direct, question-and-answer format to address specific issues you may face in your experiments. Our goal is to equip you with the expertise and insights needed to optimize your deprotection strategies.
Introduction: The Dual Protection Challenge
This compound is a valuable chiral building block, featuring two key protecting groups: a benzyl (Bn) ether and an acetonide (isopropylidene ketal). The primary challenge in its deprotection lies in the selective removal of one group while preserving the other, or the complete removal of both, depending on the synthetic goal. The benzyl ether is typically cleaved under reductive conditions (hydrogenolysis) or with strong acids, while the acetonide is labile to aqueous acid.[1][2][3][4] This guide will address the nuances of these transformations.
Troubleshooting Guide & FAQs
This section is structured to provide rapid solutions to common experimental hurdles.
Part 1: Benzyl Ether Deprotection (Hydrogenolysis)
Q1: My catalytic hydrogenation for benzyl ether deprotection is sluggish or incomplete. What are the likely causes and how can I resolve this?
A1: This is a frequent challenge in benzyl ether deprotection. Several factors can impede the reaction:
-
Catalyst Activity and Poisoning: The palladium catalyst is susceptible to poisoning by impurities like sulfur or halides.[5] Ensure all glassware is meticulously cleaned and use high-purity solvents and reagents. The activity of Palladium on carbon (Pd/C) can also vary between batches and suppliers.[5] It is advisable to test a new batch on a small scale or consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[5]
-
Insufficient Hydrogen Pressure: While many hydrogenolysis reactions proceed at atmospheric pressure, some substrates may require higher pressures (e.g., 50-100 psi) to drive the reaction to completion.[5]
-
Solvent Selection: The choice of solvent can significantly influence the reaction rate. Protic solvents such as ethanol or methanol are generally preferred as they aid in substrate solvation and facilitate proton transfer.[5]
-
Catalyst Loading: Inadequate catalyst loading can lead to incomplete reactions. A typical starting point is 10 mol% of Pd/C, but this may need to be optimized.
| Parameter | Recommendation | Rationale |
| Catalyst | 10% Pd/C or Pd(OH)₂/C (Pearlman's) | Pearlman's catalyst is often more active and less prone to poisoning. |
| Hydrogen Source | H₂ gas (1 atm to 100 psi) or Transfer Hydrogenation | Higher pressure can increase reaction rates.[5] |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Protic solvents are generally effective.[5][6] |
| Additives | Acetic acid (catalytic) | Can accelerate the reaction by protonating the ether oxygen.[7] |
Q2: I'm observing side reactions, such as the reduction of other functional groups in my molecule, during hydrogenolysis. How can I enhance selectivity?
A2: Achieving selectivity is paramount in complex molecule synthesis. Here are strategies to minimize unwanted side reactions:
-
Catalytic Transfer Hydrogenation (CTH): This method offers a milder alternative to using hydrogen gas.[8][9] A hydrogen donor, such as cyclohexene, formic acid, or ammonium formate, is used in conjunction with the palladium catalyst.[1][8][9][10] This technique can be highly selective for benzyl ether cleavage in the presence of other reducible functional groups.
-
Catalyst Modifiers: The addition of certain additives can modulate the catalyst's activity and improve selectivity. For instance, adding a small amount of a nitrogen-containing base can sometimes suppress unwanted reductions.[7]
Experimental Protocol: Catalytic Transfer Hydrogenation
-
Dissolve the substrate in a suitable solvent (e.g., methanol or ethanol).
-
Add the hydrogen donor (e.g., 5-10 equivalents of ammonium formate or cyclohexene).
-
Carefully add the 10% Pd/C catalyst (typically 10-20 wt% of the substrate).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Q3: My reaction is complete, but I'm having difficulty removing the palladium catalyst completely, leading to product contamination. What are the best practices for catalyst removal?
A3: Complete removal of the heterogeneous catalyst is crucial for product purity.
-
Filtration Technique: Use a pad of Celite® or a membrane filter (e.g., 0.45 µm PTFE) to ensure the complete removal of fine palladium particles.
-
Solvent Choice for Filtration: Wash the filter cake with a solvent in which the product is highly soluble to maximize recovery.
-
Post-Filtration Treatment: In some cases, residual palladium may leach into the solution. Stirring the filtrate with activated carbon for a short period can help adsorb these traces.
Part 2: Acetonide Deprotection (Acid Hydrolysis)
Q4: I need to remove the acetonide group while keeping the benzyl ether intact. What conditions should I use?
A4: Selective deprotection of the acetonide is typically achieved under acidic conditions.[2][11] The key is to use conditions mild enough to avoid cleavage of the benzyl ether.
-
Mild Acidic Conditions: A common method is to use a solution of acetic acid in a mixture of tetrahydrofuran (THF) and water. Other mild acids like pyridinium p-toluenesulfonate (PPTS) can also be effective.
-
Lewis Acids: Some Lewis acids, such as indium trichloride in acetonitrile-water, have been reported to chemoselectively cleave acetonides in the presence of other acid-sensitive groups.[12]
Experimental Protocol: Selective Acetonide Deprotection
-
Dissolve the substrate in a mixture of THF and water (e.g., 3:1 v/v).
-
Add acetic acid to a final concentration of 60-80%.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Q5: My acetonide deprotection is leading to a mixture of partially and fully deprotected products. How can I improve the reaction's efficiency?
A5: Incomplete deprotection can be due to several factors:
-
Insufficient Acid or Water: Ensure that both the acid catalyst and water are present in sufficient quantities to drive the hydrolysis to completion.
-
Reaction Time and Temperature: Some substrates may require longer reaction times or gentle heating to achieve full deprotection. Monitor the reaction closely by TLC to determine the optimal endpoint.
-
Solvent System: The solubility of the substrate in the reaction medium is crucial. Adjust the solvent ratio (e.g., THF/water) to ensure the substrate remains dissolved.
Part 3: Simultaneous Deprotection
Q6: I want to remove both the benzyl ether and the acetonide in a single step. Is this feasible?
A6: Yes, a one-pot deprotection can be achieved under conditions that cleave both groups.
-
Acid-Catalyzed Hydrogenolysis: Performing the catalytic hydrogenation in the presence of a strong acid, such as hydrochloric acid in ethanol, can facilitate the simultaneous cleavage of both the benzyl ether and the acetonide. The acid catalyzes the hydrolysis of the acetonide while also promoting the hydrogenolysis of the benzyl ether.[7]
Mechanistic Insights & Visualizations
Understanding the underlying mechanisms can aid in troubleshooting and optimizing your reactions.
Hydrogenolysis of Benzyl Ethers
The mechanism of benzyl ether hydrogenolysis on a heterogeneous catalyst like Pd/C is complex and involves several steps on the catalyst surface.[13][14] It is generally accepted to proceed through the adsorption of the substrate and hydrogen onto the palladium surface, followed by cleavage of the C-O bond to yield the alcohol and toluene.[13][15]
Caption: Simplified workflow of benzyl ether hydrogenolysis.
Acid-Catalyzed Acetonide Hydrolysis
The deprotection of an acetonide is a classic example of acid-catalyzed hydrolysis of a ketal.[16] The reaction is reversible and is driven to completion by the presence of excess water.
Caption: Key steps in the acid-catalyzed hydrolysis of an acetonide.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Acetonide - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 9. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 12. Acetonides [organic-chemistry.org]
- 13. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 16. abacus.bates.edu [abacus.bates.edu]
Technical Support Center: Mastering Diastereoselectivity with (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals leveraging the chiral building block, (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane, a derivative of (S)-Solketal. This guide is designed to provide in-depth, actionable insights into controlling and optimizing the diastereoselectivity of your reactions. As a key chiral auxiliary derived from the chiral pool, its effective use is paramount for the successful synthesis of complex stereochemically-defined molecules.[1][2] This resource, presented in a troubleshooting-focused Q&A format, will address common challenges and provide evidence-based solutions to enhance your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing poor diastereoselectivity in the addition of an organometallic reagent to an aldehyde derived from this compound. What are the controlling factors at play?
A1: Senior Application Scientist Insights
Low diastereoselectivity in this context typically arises from a conflict between two competing stereochemical models: the Felkin-Anh model and the Cram-Chelate model.[3][4][5] The preferred pathway is highly dependent on the reaction conditions, particularly the nature of the organometallic reagent and the presence or absence of a chelating Lewis acid.
-
The Felkin-Anh Model (Non-Chelation Control): This model generally predicts the stereochemical outcome when non-chelating reagents are used. It posits that the largest substituent on the adjacent chiral center orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance.[3][4] For aldehydes derived from this compound, the dioxolane ring system is the largest group, and thus dictates the facial selectivity of the nucleophilic attack.
-
The Cram-Chelate Model (Chelation Control): This model becomes dominant when a Lewis acidic metal can coordinate with both the carbonyl oxygen and the oxygen of the benzyloxymethyl side chain, forming a rigid five-membered ring intermediate.[3][6] This chelation forces the nucleophile to attack from the opposite face, leading to the opposite diastereomer compared to the Felkin-Anh model.
The observed diastereomeric ratio (d.r.) is a direct reflection of the energetic preference for one transition state over the other. Poor selectivity indicates that both pathways are energetically accessible under your current conditions.
Troubleshooting Workflow for Low Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Q2: How do I choose the appropriate Lewis acid to favor one diastereomer over the other?
A2: Senior Application Scientist Insights
The choice of Lewis acid is one of the most powerful tools for controlling diastereoselectivity in these systems. The ability of the Lewis acid to chelate is the determining factor.[3][7][8]
-
For Chelation Control (to obtain the syn-product): Strong Lewis acids that can form stable five-membered chelates are preferred. These include:
-
Titanium tetrachloride (TiCl₄)
-
Tin(IV) chloride (SnCl₄)
-
Magnesium bromide (MgBr₂)
-
Zinc(II) halides (e.g., ZnBr₂)
-
-
For Non-Chelation Control (to obtain the anti-product): Lewis acids that are poor chelators should be used. These typically have only one coordination site or form weak bonds with the ether oxygen. The most common example is:
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Data Presentation: Effect of Lewis Acid on Diastereoselectivity
| Lewis Acid (1.1 equiv) | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Predominant Model |
| TiCl₄ | CH₂Cl₂ | -78 | >95:5 | Chelation |
| MgBr₂ | Et₂O | -78 | 90:10 | Chelation |
| SnCl₄ | CH₂Cl₂ | -78 | 88:12 | Chelation |
| BF₃·OEt₂ | CH₂Cl₂ | -78 | 10:90 | Felkin-Anh |
| None (e.g., with MeLi) | THF | -78 | 30:70 | Felkin-Anh |
Note: These are representative data and actual results will vary depending on the specific aldehyde and nucleophile used.
Experimental Protocol: Screening Lewis Acids for Optimal Diastereoselectivity
-
Preparation: Dry all glassware thoroughly under vacuum with heating. Prepare stock solutions of the aldehyde derived from this compound and the chosen organometallic reagent in an appropriate anhydrous solvent (e.g., CH₂Cl₂, THF, or Et₂O).
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the aldehyde (1.0 equiv) in the chosen anhydrous solvent and cool to -78 °C (dry ice/acetone bath).
-
Lewis Acid Addition: Add the selected Lewis acid (1.1 equiv) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir for 15-30 minutes to allow for complexation.
-
Nucleophile Addition: Add the organometallic reagent (1.2 equiv) dropwise over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Quenching and Workup: After the reaction is complete (monitored by TLC), quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl or Rochelle's salt. Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Analysis: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or GC analysis.
Q3: My diastereoselectivity is still low even after screening Lewis acids. What other reaction parameters can I adjust?
A3: Senior Application Scientist Insights
Beyond the Lewis acid, several other factors can significantly influence the diastereomeric outcome. Fine-tuning these parameters is often necessary to achieve high selectivity.
-
Solvent: The coordinating ability of the solvent can compete with the chelation of the Lewis acid. Strongly coordinating solvents like THF can disrupt the chelate intermediate, leading to a decrease in selectivity for the syn-product. Non-coordinating solvents like dichloromethane (CH₂Cl₂) or toluene are often preferred for chelation-controlled reactions.[9]
-
Temperature: Lowering the reaction temperature generally increases diastereoselectivity. This is because the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy (kT), thus favoring the lower energy pathway. Reactions are commonly run at -78 °C or even lower.
-
The Nucleophile: The nature of the organometallic reagent itself plays a role.
-
Grignard and Organolithium Reagents: These are often used but their inherent Lewis acidity can be complex. The presence of salts (e.g., MgX₂ in Grignard reagents) can influence chelation.
-
Organozinc Reagents: Dialkylzinc reagents, often used in the presence of a Lewis acid promoter, can provide high levels of chelation control.[10]
-
Enolates: In aldol-type reactions, the geometry of the enolate (E vs. Z) can have a profound impact on the diastereoselectivity of the product. The method of enolate generation (e.g., choice of base and additives) is therefore critical.[11]
-
Diagram of Chelation vs. Non-Chelation Pathways
Caption: Competing pathways for diastereoselectivity.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. public.websites.umich.edu [public.websites.umich.edu]
- 7. Diastereoselective Chelation-Controlled Additions to β-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Troubleshooting low conversion rates in (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane reactions
Welcome to the dedicated technical support guide for (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common synthetic challenges associated with this versatile chiral building block. As a bifunctional protected derivative of (S)-glycerol, its successful application hinges on the selective manipulation of its two core protecting groups: the acid-labile acetonide and the reductively-cleavable benzyl ether . This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you overcome low conversion rates and achieve optimal yields in your reaction sequences.
Troubleshooting Guide: Low Conversion Rates
This section addresses specific, common problems encountered during the two primary transformations of this compound: acetonide deprotection and benzyl ether cleavage.
Part 1: Acetonide Deprotection (Revealing the 1,2-Diol)
The hydrolysis of the 2,2-dimethyl-1,3-dioxolane (acetonide) group is an acid-catalyzed equilibrium reaction.[1] Low conversion rates are almost always linked to issues with the catalyst, solvent, or insufficient drive to push the equilibrium towards the product diol.
Question 1: My acetonide deprotection is stalling, with significant starting material remaining even after extended reaction times. What are the primary causes?
Answer: This is a classic equilibrium problem. The primary culprits are typically related to the acid catalyst and the presence of water.
-
Suboptimal Catalyst Choice or Concentration: The reaction requires a proton source to initiate the hydrolysis mechanism.
-
Causality: The mechanism begins with the protonation of one of the dioxolane oxygens, making it a better leaving group. Without sufficient acid, this initial step is slow, halting the entire process.
-
Solution: While strong mineral acids (H₂SO₄, HCl) are effective, they can sometimes lead to side reactions, including potential cleavage of the benzyl ether if heated excessively.[2][3] A milder, heterogeneous catalyst like Dowex® 50WX8 or Amberlyst® 15 is often preferred. These acidic resins are easily filtered off, simplifying workup. If using a soluble acid like p-toluenesulfonic acid (p-TsOH), ensure it is not degraded and is used in sufficient catalytic amounts (typically 0.1-1 mol%).[1]
-
-
Insufficient Water: The reaction is a hydrolysis; water is a key reagent.
-
Causality: Water acts as the nucleophile that attacks the intermediate oxocarbenium ion, leading to the ring-opened hemiacetal which then fully hydrolyzes. In solvent systems with low water content (e.g., anhydrous methanol with a catalytic acid source), the reaction can stall.
-
Solution: A common and effective solvent system is a mixture of an organic solvent (like THF, methanol, or acetone) and aqueous acid (e.g., 1M HCl). A typical ratio is 4:1 organic solvent to aqueous acid. This ensures both substrate solubility and an adequate concentration of water to drive the reaction.
-
-
Inadequate Temperature: Many deprotections are run at room temperature, but some systems require thermal energy.
-
Causality: Like most reactions, the rate of hydrolysis is temperature-dependent. If the activation energy barrier is not being overcome at ambient temperature, the reaction will be impractically slow.
-
Solution: Gently heating the reaction mixture to 40-50 °C can dramatically increase the reaction rate without significantly risking the integrity of the benzyl ether. Always monitor the reaction closely by TLC to avoid byproduct formation.
-
Question 2: I'm observing a new, less polar byproduct on my TLC plate during acetonide deprotection. What is it and how can I prevent it?
Answer: An unexpected, less polar spot often indicates that the benzyl ether protecting group, which is typically stable, has been compromised.
-
Plausible Cause: While the benzyl ether is robust to mildly acidic conditions, the combination of a strong acid (like concentrated H₂SO₄) and elevated temperatures can lead to its cleavage, producing toluene and the fully deprotected triol.[2][3] This is particularly true if the reaction is left for an extended period under harsh conditions.
-
Preventative Measures:
-
Switch to a Milder Catalyst: Replace strong mineral acids with an acidic resin (Amberlyst® 15) or a weaker organic acid like acetic acid in an aqueous solution (e.g., 80% AcOH).
-
Control Temperature: Avoid heating above 50 °C. Most acetonide deprotections can be accomplished at or below this temperature.
-
Monitor Reaction Progress: Use TLC to track the disappearance of the starting material. Once it is consumed, quench the reaction immediately to prevent over-exposure of the product to acidic conditions.
-
Troubleshooting Workflow: Acetonide Deprotection
Caption: Troubleshooting workflow for low conversion in acetonide deprotection.
Part 2: Benzyl Ether Cleavage (Revealing the Primary Alcohol)
The most common method for benzyl ether deprotection is catalytic hydrogenation (hydrogenolysis), which is highly efficient but sensitive to catalyst inhibitors.[2][4]
Question 3: My catalytic hydrogenation for benzyl ether removal is extremely slow or has stopped completely. What's causing this?
Answer: This is a frequent issue with catalytic hydrogenations and almost always points to catalyst deactivation or inefficient hydrogen delivery.
-
Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning.
-
Causality: Trace impurities, particularly sulfur compounds (from thiols, thioethers) or residual halides from previous steps, can irreversibly bind to the palladium surface, blocking active sites and rendering the catalyst inert.
-
Solution:
-
Purify the Substrate: Ensure your starting material is highly pure. If you suspect impurities, purify it by column chromatography before the hydrogenation step.
-
Use High-Quality Reagents: Use high-purity solvents and hydrogen gas.
-
Increase Catalyst Loading: In some cases, increasing the catalyst loading (e.g., from 10 mol% to 20 mol% Pd/C) can overcome the effects of trace inhibitors, though this is a workaround, not a fix.
-
-
-
Poor Catalyst Activity or Quality: Not all Pd/C is created equal.
-
Causality: The activity of palladium on carbon can vary between batches and suppliers. An old or improperly stored catalyst may have reduced activity due to oxidation or clumping.
-
Solution: Always use a fresh, high-quality catalyst. If a reaction is failing, a simple first step is to try a new bottle of catalyst. For substrates that are difficult to reduce, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be required.
-
-
Inefficient Hydrogen Delivery: The reaction is a three-phase system (solid catalyst, liquid substrate solution, gaseous hydrogen) and requires efficient mixing.
-
Causality: For the reaction to proceed, hydrogen must dissolve in the solvent and diffuse to the catalyst surface where the substrate is adsorbed. If stirring is inadequate or hydrogen pressure is too low, the reaction will be mass-transfer limited.
-
Solution:
-
Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to keep the catalyst suspended and facilitate gas-liquid mixing.
-
Adequate Hydrogen Pressure: While many hydrogenations can be run with a balloon of H₂, some require higher pressures. Using a Parr shaker or a similar hydrogenation apparatus to apply 30-50 psi of hydrogen can significantly accelerate the reaction.
-
-
Question 4: Are there reliable non-hydrogenation methods for benzyl ether cleavage if my molecule has other reducible groups (e.g., alkenes, alkynes)?
Answer: Yes, several methods exist to cleave benzyl ethers under non-reductive conditions, which is critical for maintaining other sensitive functional groups.
-
Lewis Acid-Mediated Cleavage: Strong Lewis acids can effect cleavage.
-
Methodology: Boron trichloride (BCl₃) or its dimethyl sulfide complex (BCl₃·SMe₂) are effective reagents for cleaving benzyl ethers.[5] The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack by the chloride.
-
Common Pitfalls: These reagents are highly reactive and moisture-sensitive. Stoichiometry is critical, and over-addition can lead to side reactions. The choice of solvent (typically dichloromethane) is important, and reactions must be run under an inert atmosphere (N₂ or Ar).
-
-
Oxidative Cleavage (for substituted benzyl ethers):
-
Methodology: While simple benzyl ethers are relatively resistant, p-methoxybenzyl (PMB) ethers are readily cleaved using oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2][6] The electron-donating methoxy group stabilizes the cationic intermediate formed during the oxidative removal.
-
Applicability: This method is not suitable for the parent compound but is an excellent strategy to consider during the planning phase if selective deprotection is required later in the synthesis.
-
Frequently Asked Questions (FAQs)
Q1: What are the general stability limits for the functional groups in this compound?
A1:
-
Acetonide: Stable to basic conditions, reducing agents (e.g., NaBH₄, LiAlH₄), and catalytic hydrogenation. It is labile to aqueous acid.[7][8]
-
Benzyl Ether: Stable to most acidic and basic conditions used in standard synthesis. It is labile to strong Lewis acids and is readily cleaved by catalytic hydrogenation.[2]
Q2: What are the recommended storage conditions for this compound?
A2: The compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8 °C, to prevent degradation from atmospheric moisture and heat.[9]
Q3: My starting material appears oily and slightly yellow, is it pure?
A3: The pure compound is a colorless or slightly yellow clear liquid.[10] Discoloration could indicate minor degradation. Purity should be checked by GC or ¹H NMR. If necessary, it can be purified by fractional distillation under reduced pressure.[11]
Key Experimental Protocols
Protocol 1: Acetonide Deprotection using Amberlyst® 15
-
Setup: To a solution of this compound (1.0 eq) in a 9:1 mixture of methanol:water, add Amberlyst® 15 resin (approx. 20% by weight of the substrate).
-
Reaction: Stir the suspension at room temperature or warm to 40 °C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), visualizing with a p-anisaldehyde stain. The product, (S)-3-(benzyloxy)propane-1,2-diol, will be significantly more polar.
-
Workup: Once the starting material is consumed (typically 2-4 hours), filter the reaction mixture through a pad of Celite® to remove the resin, washing with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude diol is often pure enough for the next step, or it can be purified by silica gel chromatography.
Protocol 2: Benzyl Ether Cleavage via Catalytic Hydrogenolysis
-
Setup: In a flask suitable for hydrogenation, dissolve the substrate (1.0 eq) in an anhydrous solvent like ethanol, methanol, or ethyl acetate.
-
Inerting: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd). Flush the flask with nitrogen or argon.
-
Hydrogenation: Evacuate the atmosphere and replace it with hydrogen gas (H₂), typically using a balloon or a Parr apparatus (up to 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC. The product will be more polar and the benzyl group's UV activity will disappear.
-
Workup: Once complete, carefully vent the hydrogen and flush the system with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C, washing thoroughly with the reaction solvent.
-
Purification: Concentrate the filtrate to yield the deprotected alcohol.
Data Summary Tables
Table 1: Comparison of Acetonide Deprotection Conditions
| Catalyst | Solvent System | Temperature (°C) | Typical Time | Notes |
| p-TsOH (0.1 eq) | Methanol | 25 | 4-8 h | Homogeneous, simple setup. |
| 80% Acetic Acid | Aqueous | 40 | 2-6 h | Mild conditions, good for sensitive substrates. |
| Amberlyst® 15 | MeOH/H₂O (9:1) | 40 | 2-4 h | Heterogeneous, easy workup by filtration.[12] |
| 1M HCl | THF/H₂O (4:1) | 25 | 1-3 h | Fast and effective, requires careful quenching. |
Table 2: Selection of Benzyl Ether Cleavage Methods
| Method | Reagents | Key Advantage | Key Limitation |
| Hydrogenolysis | H₂, Pd/C | High yield, clean reaction, mild. | Cannot be used with other reducible groups (alkenes, alkynes, nitro).[4] |
| Lewis Acid | BCl₃ or BBr₃ | Fast, effective, non-reductive. | Harsh, moisture-sensitive, can affect other acid-labile groups.[5] |
| Transfer Hydrogenation | NH₄⁺HCO₂⁻, Pd/C | Avoids use of H₂ gas. | Can be slower, may not go to completion. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 6. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetonides [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound CAS#: 16495-03-7 [m.chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. prepchem.com [prepchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Stability of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane under acidic and basic conditions
Welcome to the technical support resource for (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane (CAS 16495-03-7). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral building block. Here, we provide in-depth, field-tested insights into its stability under various experimental conditions, moving beyond simple protocols to explain the chemical principles governing its reactivity. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and optimize your synthetic strategies.
Structural Overview: A Tale of Two Protecting Groups
The stability profile of this compound is dictated by its two core functional groups:
-
A 1,3-Dioxolane Ring (a Ketal): Formed from the protection of a 1,2-diol (from glycerol), this cyclic ketal is the primary determinant of the molecule's acid sensitivity.
-
A Benzyl Ether (Bn): This group protects the primary alcohol and exhibits a distinct and generally more robust stability profile.
Understanding the orthogonal nature of these two groups is paramount to its successful application in multi-step synthesis.
Section 1: Frequently Asked Questions (FAQs) - General Stability
Q1: At a glance, is this molecule more sensitive to acidic or basic conditions?
A1: The molecule is overwhelmingly more sensitive to acidic conditions. The 1,3-dioxolane ring is a ketal, which is readily hydrolyzed by acid, even in trace amounts, but is highly stable in the presence of bases.[1][2] The benzyl ether is stable to a wide range of both acidic and basic conditions, typically requiring specific reductive or oxidative methods for cleavage.[3][4]
Q2: What are the primary degradation pathways I should be aware of?
A2: There are two distinct cleavage pathways corresponding to the two protecting groups:
-
Acid-Catalyzed Hydrolysis: This is the most common and often unintentional degradation pathway. Acidic conditions will cleave the dioxolane ring to reveal the 1,2-diol, yielding (S)-3-(benzyloxy)propane-1,2-diol.
-
Reductive Cleavage (Hydrogenolysis): This is a deliberate synthetic step. The benzyl ether can be cleaved using methods like catalytic hydrogenation (e.g., H₂ over Pd/C) to yield (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol, leaving the dioxolane ring intact.[5]
Section 2: Stability and Troubleshooting Under Acidic Conditions
This is the most critical area for experimental control. Unintended cleavage of the dioxolane is a frequent issue encountered by users.
FAQs: Acidic Conditions
Q1: What is the chemical mechanism behind the dioxolane ring's instability in acid?
A1: The hydrolysis of the dioxolane (a cyclic ketal) is a classic acid-catalyzed process. It begins with the protonation of one of the ring's oxygen atoms, converting it into a good leaving group.[1][6] The ring then opens to form a resonance-stabilized oxonium ion intermediate. Subsequent nucleophilic attack by water and loss of a proton leads to the formation of a hemiacetal, which is further hydrolyzed to the final diol and acetone.[7][8] The rate-determining step is often the formation of the initial carboxonium ion.[8]
Q2: My reaction was supposed to be non-acidic, but TLC analysis shows the dioxolane ring has cleaved. What could have happened?
A2: This is a classic case of adventitious (trace) acid. Potential sources include:
-
Reagents: Lewis acids or even certain salts can be acidic enough to catalyze hydrolysis.
-
Solvents: Chlorinated solvents like dichloromethane can contain trace amounts of HCl.
-
Chromatography: Un-neutralized silica gel is acidic and can cause deprotection on the column.
-
Workup: An aqueous workup that is not explicitly basic or neutral can lead to cleavage if any acid is present.
Q3: Is the benzyl ether group also at risk during acid-catalyzed deprotection of the dioxolane?
A3: Generally, no. The conditions required to hydrolyze the dioxolane are typically much milder than those needed to cleave a standard benzyl ether.[5] While strong acids can eventually cleave benzyl ethers, the dioxolane is significantly more labile, allowing for selective deprotection.[9][10]
Troubleshooting Guide: Unintended Dioxolane Cleavage
| Problem | Probable Cause | Recommended Solution |
| Deprotection during reaction | Presence of trace acid in solvents or reagents. A reagent thought to be neutral is acting as a Lewis acid. | Use freshly distilled, anhydrous solvents. Add a non-nucleophilic base like proton sponge or diisopropylethylamine (DIPEA) to the reaction mixture. Store reagents over a drying agent. |
| Deprotection during aqueous workup | The aqueous phase is slightly acidic. | Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) or a weak base before extracting with organic solvent. Wash the organic layer with a basic solution. |
| Deprotection during silica gel chromatography | Standard silica gel is inherently acidic. | Neutralize the silica gel by preparing a slurry with ~1% triethylamine in the eluent and then packing the column. Alternatively, use neutral or basic alumina for chromatography. |
Experimental Protocol: Selective Dioxolane Deprotection
Objective: To hydrolyze the dioxolane ring while preserving the benzyl ether.
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 4:1 ratio).
-
Acidification: Add a catalytic amount of a strong acid, such as 2M hydrochloric acid (HCl) or p-toluenesulfonic acid (pTSA).
-
Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The product, (S)-3-(benzyloxy)propane-1,2-diol, will be more polar than the starting material.
-
Quenching: Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.
Visualization: Mechanism of Acidic Hydrolysis
Caption: Acid-catalyzed hydrolysis workflow for the dioxolane ring.
Section 3: Stability and Troubleshooting Under Basic Conditions
The molecule demonstrates excellent stability in basic environments, making it ideal for reactions involving strong bases and nucleophiles.
FAQs: Basic Conditions
Q1: How stable is the compound to common bases?
A1: Both the dioxolane and benzyl ether functionalities are exceptionally stable under most basic conditions.[1][11] This includes aqueous hydroxides (NaOH, KOH), metal hydrides (NaH), Grignard reagents (RMgBr), organolithiums (RLi), and non-nucleophilic bases like lithium diisopropylamide (LDA).
Q2: Are there any basic conditions that could pose a risk?
A2: It is highly unlikely for standard basic conditions to cause degradation of the core structure. If you observe decomposition, the issue is almost certainly related to another functional group on a more complex substrate or a severe, unintended impurity in your reagents.
Troubleshooting Guide: Unexpected Degradation Under Basic Conditions
| Problem | Probable Cause | Recommended Solution |
| Compound degrades upon addition of base (e.g., NaH) | The issue is not with the protected diol itself. It is likely another functional group on your molecule (e.g., an ester) is reacting, or there is a reactive impurity. | Confirm the structure of your starting material using NMR and MS. Purify all reagents and ensure solvents are anhydrous. Run a control reaction with just the this compound to confirm its stability under your specific conditions. |
Visualization: Stability Under Basic Conditions
Caption: The compound is inert to a wide range of basic reagents.
Section 4: Selective Cleavage of the Benzyl Ether Group
While the benzyl ether is robust, it can be selectively removed using specific reductive methods, most notably catalytic hydrogenolysis.
FAQs: Benzyl Ether Cleavage
Q1: What is the most reliable method to remove the benzyl group without affecting the dioxolane?
A1: Catalytic hydrogenolysis is the gold standard.[4] This method involves reacting the compound with hydrogen gas (H₂) or a hydrogen transfer source (like 1,4-cyclohexadiene) in the presence of a palladium on carbon (Pd/C) catalyst.[5] These conditions are neutral and will not harm the acid-sensitive dioxolane ring.
Q2: Are there other methods for benzyl ether cleavage?
A2: Yes, although they may have compatibility issues. Strong Lewis acids can cleave benzyl ethers, but this would also cleave the dioxolane.[12][13] Oxidative methods using reagents like DDQ are also possible, but these are typically more effective for electron-rich systems like p-methoxybenzyl (PMB) ethers.[14] For the simple benzyl ether, hydrogenolysis remains the most efficient and selective choice.
Experimental Protocol: Selective Benzyl Ether Deprotection
Objective: To cleave the benzyl ether via hydrogenolysis, leaving the dioxolane intact.
-
Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol (EtOH), methanol (MeOH), or ethyl acetate (EtOAc).
-
Catalyst: Carefully add palladium on carbon (10% Pd/C, ~5-10 mol% by weight) to the solution.
-
Hydrogenation: Seal the flask, evacuate the air, and replace it with a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Reaction: Stir the mixture vigorously under the hydrogen atmosphere at room temperature. Monitor the reaction by TLC. The product, (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol, is the commercially available Solketal.
-
Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.
-
Concentration: Rinse the filter cake with the reaction solvent and concentrate the combined filtrates under reduced pressure to yield the deprotected alcohol.
Visualization: Orthogonal Deprotection Strategy
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of unexpected byproducts in (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane. This chiral building block is a key intermediate in the synthesis of various complex molecules. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and characterization of unexpected byproducts that can arise during its synthesis. Our approach is grounded in mechanistic principles and practical, field-tested solutions to ensure the integrity and success of your experimental work.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve common issues encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
Symptom: After workup and purification, the isolated yield of this compound is significantly lower than expected.
Possible Causes and Solutions:
-
Incomplete Reaction: The formation of the acetonide is a reversible equilibrium reaction.[1] Inefficient removal of the water byproduct will drive the equilibrium back towards the starting materials.
-
Solution: If using acetone as the reagent, ensure your reaction is equipped with an efficient Dean-Stark trap or a column of activated molecular sieves to sequester water as it is formed. When using 2,2-dimethoxypropane (DMP), which acts as both the acetone source and a water scavenger, ensure it is of high purity and used in sufficient excess.[2][3]
-
-
Suboptimal Catalyst Activity: The acid catalyst (commonly p-toluenesulfonic acid, p-TsOH) may be old, hydrated, or used in an insufficient amount.
-
Solution: Use freshly opened or properly stored p-TsOH monohydrate. Perform a trial reaction to optimize the catalyst loading; typically, 0.02-0.05 equivalents are sufficient.
-
-
Loss During Workup: The desired product has some water solubility, and vigorous or multiple aqueous washes can lead to significant product loss.
-
Solution: Minimize the volume and number of aqueous washes. Use brine (saturated NaCl solution) for the final wash to reduce the solubility of the organic product in the aqueous layer. Ensure complete extraction from the aqueous phase with an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Issue 2: Unexpected Spots on Thin-Layer Chromatography (TLC)
Symptom: Your reaction mixture shows multiple spots on the TLC plate in addition to the starting material and the desired product.
Potential Byproducts and Their Identification:
-
Unreacted Starting Material: (S)-3-benzyloxy-1,2-propanediol is more polar than the product and will have a lower Rf value.
-
Confirmation: Co-spot your reaction mixture with a sample of the authentic starting material.
-
-
Pinacol Rearrangement Product: Under acidic conditions, 1,2-diols can undergo a pinacol rearrangement to form a ketone.[4][5][6] In this case, (S)-3-benzyloxy-1,2-propanediol could rearrange to 1-(benzyloxy)-3-hydroxypropan-2-one. This byproduct will have a different polarity compared to the starting diol and the desired product.
-
Formation Mechanism: The acid catalyst protonates one of the hydroxyl groups, which then leaves as a water molecule, forming a carbocation. A subsequent hydride shift leads to the formation of the ketone.
-
Identification: This ketone will show a characteristic C=O stretch in the IR spectrum (around 1715 cm⁻¹) and a distinct carbonyl peak in the ¹³C NMR spectrum (around 205-210 ppm).
-
-
De-benzylated Product: While less common under the mild acidic conditions used for acetonide formation, cleavage of the benzyl ether to form (S)-2,2-dimethyl-1,3-dioxolane-4-methanol (solketal) is a possibility, especially if the reaction is heated for an extended period or a stronger acid is used.[1][2]
-
Identification: This byproduct is more polar than the desired product. Its presence can be confirmed by GC-MS, where it will show a molecular ion peak corresponding to its lower molecular weight. The aromatic signals will be absent in its ¹H NMR spectrum.
-
Issue 3: Aberrant Peaks in NMR Spectra
Symptom: The ¹H or ¹³C NMR spectrum of your purified product shows unexpected peaks that do not correspond to the desired structure or common solvents.
Interpreting Unexpected NMR Signals:
-
Signals from Unreacted (S)-3-benzyloxy-1,2-propanediol: You may observe broad signals for the two hydroxyl protons and more complex multiplets for the glyceryl backbone protons compared to the cyclized product.
-
Signals from the Pinacol Rearrangement Product: Look for a characteristic singlet for the methylene protons adjacent to the carbonyl group in the ¹H NMR spectrum.
-
Signals from Solketal (De-benzylated Product): The aromatic signals around 7.3 ppm will be absent, and you will see a prominent hydroxyl proton signal.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound | ~7.3 (m, 5H, Ar-H), 4.5 (s, 2H, Ph-CH₂), 4.3 (m, 1H, CH), 4.1 (dd, 1H, CH₂O), 3.7 (dd, 1H, CH₂O), 3.5 (m, 2H, CH₂-O-Bn), 1.4 (s, 3H, CH₃), 1.3 (s, 3H, CH₃) | ~138 (Ar-C), 128-127 (Ar-CH), 109 (C(CH₃)₂), 77 (CH), 74 (Ph-CH₂), 72 (CH₂-O-Bn), 67 (CH₂O), 27, 25 (CH₃) |
| (S)-3-benzyloxy-1,2-propanediol | ~7.3 (m, 5H, Ar-H), 4.5 (s, 2H, Ph-CH₂), 3.9 (m, 1H, CHOH), 3.5-3.7 (m, 4H, CH₂OH and CH₂-O-Bn), OH signals (broad) | ~138 (Ar-C), 128-127 (Ar-CH), 74 (Ph-CH₂), 72 (CH₂-O-Bn), 71 (CHOH), 64 (CH₂OH) |
| 1-(benzyloxy)-3-hydroxypropan-2-one (Predicted) | ~7.3 (m, 5H, Ar-H), 4.6 (s, 2H, Ph-CH₂), 4.3 (s, 2H, CH₂-C=O), OH signal (broad) | ~208 (C=O), 137 (Ar-C), 128-127 (Ar-CH), 78 (CH₂-C=O), 74 (Ph-CH₂), 67 (CH₂OH) |
Frequently Asked Questions (FAQs)
Q1: What is the optimal synthetic route to minimize byproducts?
The most reliable method for preparing this compound is the acid-catalyzed reaction of (S)-3-benzyloxy-1,2-propanediol with 2,2-dimethoxypropane (DMP).[2][3] Using DMP as both the solvent and reagent is highly efficient as it drives the equilibrium towards the product by consuming the water byproduct to form methanol and acetone.[3]
Q2: How can I effectively purify the final product away from the starting diol?
The polarity difference between the product and the starting diol is usually sufficient for effective separation by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity, will allow for the elution of the less polar product first, followed by the more polar starting diol.
Q3: Can the benzyl ether be cleaved by the acid catalyst?
While strong acids can cleave benzyl ethers, the mild acidic conditions (e.g., catalytic p-TsOH) and moderate temperatures typically used for acetonide formation are generally not harsh enough to cause significant cleavage.[1][2] However, prolonged reaction times at elevated temperatures or the use of stronger Lewis acids could potentially lead to some de-benzylation.
Q4: What is the mechanism of acetonide formation?
The reaction proceeds via an acid-catalyzed mechanism, which is illustrated in the diagram below.
References
Technical Support Center: Moisture Sensitivity in Reactions with (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane. This guide provides in-depth troubleshooting advice and frequently asked questions to address the challenges posed by moisture sensitivity in reactions involving this versatile chiral building block.
Introduction to this compound
This compound, a derivative of (S)-glycerol, is a valuable chiral intermediate in organic synthesis.[1][2][3] Its utility stems from the presence of a dioxolane ring, which serves as an acetonide protecting group for the 1,2-diol functionality.[4] While this protecting group is stable under basic and nucleophilic conditions, its sensitivity to moisture, particularly under acidic conditions, can lead to undesired hydrolysis and significantly impact reaction outcomes.[5][6] This guide will equip you with the knowledge to mitigate these challenges and ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is this compound sensitive to moisture?
The moisture sensitivity of this compound is due to the acetonide (isopropylidene ketal) protecting group.[4] Acetonides are susceptible to acid-catalyzed hydrolysis.[7][8][9] In the presence of water and an acid catalyst (even trace amounts), the dioxolane ring will hydrolyze to reveal the diol, leading to the formation of (S)-3-(benzyloxy)propane-1,2-diol and acetone. This process is reversible, and the removal of water is often used to drive the formation of the acetonide.[5]
Q2: Under what conditions is the dioxolane ring most susceptible to cleavage?
The dioxolane ring is most vulnerable under acidic conditions (pH < 7). The rate of hydrolysis increases significantly with decreasing pH.[6] While stable to bases and most nucleophiles, prolonged exposure to strong aqueous bases may also lead to slow decomposition.[5][6] Reactions that generate acidic byproducts can inadvertently create conditions for deprotection.
Q3: How should I properly store this compound?
To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[10] Recommended storage temperatures are typically between 2-8°C.[10]
Q4: Can I use protic solvents like methanol or ethanol in my reaction?
The use of protic solvents should be approached with caution. While the dioxolane ring is generally stable in neutral alcoholic solvents, the presence of any acidic impurities can catalyze hydrolysis. If a protic solvent is necessary, ensure it is rigorously dried and consider adding a non-nucleophilic base to neutralize any trace acidity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during reactions involving this compound, with a focus on moisture-related causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
A diminished yield is a common indicator that the starting material or an intermediate has decomposed.[11][12]
Potential Cause A: Hydrolysis of the Starting Material
-
Evidence: Presence of (S)-3-(benzyloxy)propane-1,2-diol in your crude reaction mixture, often detectable by TLC or NMR analysis.
-
Causality: Trace amounts of water in your reagents or solvents, especially if the reaction is run under acidic conditions or with reagents that contain acidic impurities, can cause the deprotection of the dioxolane ring.
-
Solution: Implement rigorous anhydrous techniques. This includes drying all glassware, solvents, and reagents, and performing the reaction under an inert atmosphere.[13][14][15]
Potential Cause B: Reaction with Hygroscopic Reagents
-
Evidence: Inconsistent results, difficulty in accurately weighing reagents, or the reagent appearing clumpy or "wet."
-
Causality: Many common reagents, such as certain salts (e.g., Cs₂CO₃, K₃PO₄) or bases, are hygroscopic and can introduce water into the reaction.[16] This is particularly problematic in reactions that are sensitive to both moisture and stoichiometry.
-
Solution: Handle hygroscopic reagents in a glovebox or under a stream of inert gas.[16][17][18] Consider using pre-weighed reagents from sealed ampoules or drying the reagent under high vacuum immediately before use.[15][19]
Issue 2: Formation of Unexpected Side Products
The appearance of unexpected spots on a TLC plate or extra peaks in an NMR spectrum often points to side reactions.
Potential Cause: Premature Deprotection and Subsequent Reaction
-
Evidence: Isolation of a product where the diol is unprotected and may have reacted further. For example, in a reaction intended to modify the benzyl ether, you might isolate a compound where both the benzyl group and the newly-formed diol have reacted.
-
Causality: If the dioxolane ring is cleaved early in the reaction sequence, the newly exposed diol presents two additional reactive hydroxyl groups. These can compete in subsequent steps, leading to a mixture of products.
-
Solution:
-
Re-evaluate Reaction Conditions: If possible, switch to reaction conditions that are neutral or basic.
-
Use of Acid Scavengers: For reactions that unavoidably generate acid, consider adding a non-nucleophilic base (e.g., proton sponge) or an acid scavenger like powdered molecular sieves to neutralize the acid as it forms.
-
Order of Operations: If feasible, perform the moisture-sensitive step at the end of your synthetic sequence.
-
Issue 3: Inconsistent Reaction Initiation, Especially in Grignard Reactions
Difficulty in initiating a Grignard reaction is a classic sign of moisture contamination.
Potential Cause: Quenching of the Grignard Reagent
-
Evidence: The characteristic cloudiness or exotherm of Grignard formation is absent or delayed.
-
Causality: Grignard reagents are potent bases and are rapidly quenched by protic sources, including water.[20][21][22][23][24] Water present on the glassware, in the solvent, or on the surface of the magnesium turnings will react with and destroy the Grignard reagent as it forms.
-
Solution:
-
Glassware Preparation: Ensure all glassware is rigorously dried, either by oven-drying overnight at >120°C or by flame-drying under vacuum immediately before use.[14][15]
-
Solvent Purity: Use freshly distilled anhydrous solvents (e.g., diethyl ether, THF).[24] Solvents from a solvent purification system are also suitable.[13]
-
Magnesium Activation: Briefly grind the magnesium turnings in a dry mortar and pestle to expose a fresh surface, or use a chemical activation method if necessary.
-
Experimental Protocols & Data
Protocol: General Procedure for Anhydrous Reaction Setup
This protocol outlines the fundamental steps for setting up a reaction under anhydrous conditions, essential for working with this compound.
-
Glassware Preparation:
-
Inert Atmosphere:
-
Assemble the hot glassware and immediately place it under a positive pressure of nitrogen or argon using a Schlenk line or a balloon.
-
Allow the glassware to cool to room temperature under the inert atmosphere.
-
-
Reagent and Solvent Transfer:
-
Add any solid reagents to the reaction flask under a positive flow of inert gas.
-
Transfer anhydrous solvents and liquid reagents via a syringe or cannula.[16]
-
-
Reaction Execution:
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Monitor the reaction by TLC or other appropriate methods.
-
Data Table: Common Drying Agents for Solvents
Choosing the correct drying agent is crucial for removing water from solvents. The table below provides a summary of common drying agents and their applications.
| Drying Agent | Suitable Solvents | Incompatible With | Notes |
| Molecular Sieves (3Å or 4Å) | Ethers (THF, Diethyl ether), Dichloromethane, Acetonitrile, Toluene | Very effective for pre-drying or storing solvents.[25][26] Must be activated before use. | |
| Calcium Hydride (CaH₂) | Ethers, Hydrocarbons, Dichloromethane | Alcohols, Acids, Esters | Reacts with water to produce H₂ gas.[25][27] Good for distillation. |
| Sodium/Benzophenone | Ethers (THF, Diethyl ether), Hydrocarbons (Toluene) | Halogenated solvents, Ketones, Esters | Acts as a drying agent and an indicator (deep blue color indicates anhydrous conditions).[14][27] |
| Phosphorus Pentoxide (P₄O₁₀) | Hydrocarbons, Dichloromethane | Alcohols, Ketones, Amines | A very efficient but highly acidic drying agent.[25][27] |
| Anhydrous Magnesium Sulfate (MgSO₄) | Ethers, Esters, Dichloromethane | Commonly used for drying solutions during workup. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Most organic solvents | A neutral, low-capacity drying agent for preliminary drying.[27] |
Visualization of Key Processes
Mechanism of Acid-Catalyzed Hydrolysis
The following diagram illustrates the stepwise mechanism by which the dioxolane ring is hydrolyzed in the presence of acid and water.
References
- 1. This compound | C13H18O3 | CID 10878747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 16495-03-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | 16495-03-7 | TCI EUROPE N.V. [tcichemicals.com]
- 4. Acetonide - Wikipedia [en.wikipedia.org]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. abacus.bates.edu [abacus.bates.edu]
- 8. youtube.com [youtube.com]
- 9. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. This compound CAS#: 16495-03-7 [m.chemicalbook.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. molan.wdfiles.com [molan.wdfiles.com]
- 14. moodle2.units.it [moodle2.units.it]
- 15. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 16. hepatochem.com [hepatochem.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. How To [chem.rochester.edu]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 21. byjus.com [byjus.com]
- 22. youtube.com [youtube.com]
- 23. quora.com [quora.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 26. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 27. Drying solvents and Drying agents [delloyd.50megs.com]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Enantiomeric Purity of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane
In the landscape of asymmetric synthesis and pharmaceutical development, the stereochemical integrity of chiral building blocks is paramount. (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane, a versatile protected form of (S)-glycerol, serves as a crucial intermediate in the synthesis of complex, biologically active molecules.[1] Ensuring its enantiomeric purity is not merely a quality control checkpoint; it is a fundamental requirement that dictates the stereochemical outcome of subsequent synthetic steps and, ultimately, the efficacy and safety of the final product.
This guide provides an in-depth, objective comparison of the principal analytical techniques for determining the enantiomeric excess (ee) of this compound. We move beyond simple protocol listings to explore the causality behind methodological choices, offering field-proven insights to empower researchers, scientists, and drug development professionals to select and implement the most robust and appropriate validation strategy for their specific needs.
Pillar 1: Chromatographic Methods - The Gold Standard for Enantioseparation
Chromatographic techniques are the cornerstone of chiral analysis, offering high-resolution separation of enantiomers.[2] The underlying principle for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is the use of a Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing interaction energies, leading to different retention times and, thus, separation.[3]
A. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most established and versatile method for enantioseparation in the pharmaceutical industry.[4] Its strength lies in the vast library of commercially available CSPs, which allows for method development for an extensive range of molecular structures.[5]
Causality of Method Design: For a neutral, relatively non-polar molecule like this compound, polysaccharide-based CSPs are an excellent starting point. These phases, typically derivatives of cellulose or amylose, offer broad enantiorecognition capabilities through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[6][7] Normal-phase chromatography, using non-polar mobile phases like hexane and an alcohol modifier, is often the most effective mode for these columns as it promotes the subtle interactions necessary for chiral recognition.[5]
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection:
-
Primary Screening Columns:
-
CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
-
These columns are selected for their proven track record in separating a wide variety of chiral compounds, including ethers and alcohols.[7]
-
-
Mobile Phase Screening:
-
System A: n-Hexane / 2-Propanol (IPA) (90:10, v/v)
-
System B: n-Hexane / Ethanol (EtOH) (90:10, v/v)
-
Rationale: IPA and EtOH serve as polar modifiers that modulate solute retention and interaction with the CSP. Their different steric and hydrogen bonding properties can significantly impact selectivity.
-
-
Initial Analysis Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min. Chiral separations often benefit from lower flow rates, which allow more time for the enantiomers to interact with the CSP, potentially increasing resolution.[8]
-
Temperature: Ambient (e.g., 25 °C). Temperature control is crucial for reproducibility. Decreasing the temperature can sometimes enhance chiral selectivity.[6][8]
-
Detection: UV at 254 nm (due to the benzyl group).
-
-
Method Optimization:
-
If no separation is observed, systematically vary the alcohol modifier percentage (e.g., from 2% to 20%).
-
If partial separation is achieved, fine-tune the mobile phase composition in small increments (e.g., ±1-2%) to maximize the resolution factor (Rs).
-
Adjust the flow rate to find the optimal balance between resolution and analysis time.
-
-
Data Interpretation:
-
The enantiomeric excess (% ee) is calculated from the relative peak areas of the two enantiomers (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100
-
Caption: Workflow for Chiral HPLC Analysis.
B. Chiral Gas Chromatography (GC)
For analytes that are volatile or semi-volatile and thermally stable, chiral GC offers exceptional resolution and sensitivity.[9] Given that this compound has a reasonable vapor pressure, GC is a highly suitable alternative. A comprehensive study on the structurally analogous compound, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, provides a strong methodological basis.[10][11]
Causality of Method Design: The most effective CSPs for GC are based on derivatized cyclodextrins. These macrocyclic molecules have a chiral cavity, and enantiomers are separated based on the stability of the inclusion complexes they form with the CSP.[9] The choice of the specific cyclodextrin derivative is critical for achieving separation.[10]
Experimental Protocol: Chiral GC Method
This protocol is adapted from established methods for structurally similar dioxolanes.[10][11]
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector. The FID is chosen for its high sensitivity to organic compounds.
-
-
Column Selection:
-
Recommended Column: Rt-bDEXse (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin phase) or similar β-cyclodextrin based CSP. This phase has demonstrated excellent resolving power for dioxolane derivatives.[10]
-
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at a constant linear velocity (e.g., 40 cm/sec).
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 5 °C/min to 200 °C, and hold for 5 minutes. (This program should be optimized to ensure baseline separation).
-
Injection: 1 µL, with a split ratio of 50:1.
-
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 1 mg/mL) of the analyte in a high-purity solvent such as ethyl acetate or methanol.
-
-
Data Interpretation:
-
Calculate % ee from the integrated peak areas of the two enantiomers, as described for HPLC.
-
Caption: Workflow for Chiral GC Analysis.
Pillar 2: NMR Spectroscopy - A Powerful Complementary Technique
While chromatography physically separates enantiomers, NMR spectroscopy can distinguish them in the same solution by converting them into diastereomers, which are magnetically non-equivalent.[12][13] This is achieved by using a chiral auxiliary, which can be a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA).[14] For our target molecule, which lacks a reactive functional group for derivatization, the use of a CSA is the appropriate NMR strategy.
Causality of Method Design: A CSA forms weak, transient diastereomeric complexes with the enantiomers in solution.[15] This association is rapid on the NMR timescale and results in the observation of separate, population-averaged signals for each enantiomer. The key is to find a CSA that interacts strongly enough with the analyte to induce a measurable difference in the chemical shifts (Δδ) of corresponding protons.
Experimental Protocol: NMR Analysis using a Chiral Solvating Agent
-
Reagent Selection:
-
CSA: (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE), also known as Pirkle's alcohol, is a common choice. Its aromatic rings can engage in π-π stacking with the benzyl group of the analyte, creating distinct magnetic environments for the two enantiomers.
-
-
Sample Preparation:
-
Accurately weigh and dissolve ~5-10 mg of the analyte in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or Benzene-d₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
-
CSA Addition & Analysis:
-
Add the CSA to the NMR tube. Start with ~0.5 equivalents and progressively increase to 1.0 equivalent or more, acquiring a spectrum after each addition.
-
Rationale: The optimal ratio of CSA to analyte must be determined empirically to achieve the best signal separation without excessive line broadening.
-
Monitor the spectrum for the splitting of a well-resolved singlet or doublet into two distinct signals. Protons close to the chiral center, such as the benzylic CH₂ or the dioxolane ring protons, are the most likely to show separation.
-
-
Data Interpretation:
-
Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.
-
Carefully integrate both signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.
-
Calculate % ee from the integral values (I1 and I2) using the formula: % ee = |(I1 - I2) / (I1 + I2)| * 100
-
Caption: Logic of Enantiomer Discrimination by NMR using a CSA.
Comparative Guide: Selecting the Right Technique
The choice between these powerful techniques depends on the specific requirements of the analysis, such as the need for quantitation, sample throughput, and available instrumentation.
| Feature | Chiral HPLC | Chiral GC | NMR with Chiral Solvating Agent |
| Principle | Physical separation on a chiral solid phase | Physical separation on a chiral solid phase | In-situ formation of transient diastereomers |
| Resolution | Very High to Excellent | Excellent to Superior | Moderate to Good (signal overlap can occur) |
| Sensitivity | High (ng to pg range with UV/MS) | Very High (pg to fg range with FID/MS) | Lower (mg scale)[16] |
| Analysis Time | 10 - 30 minutes per sample | 5 - 20 minutes per sample | 5 - 15 minutes per spectrum |
| Method Development | Can be time-consuming; requires column and mobile phase screening[5] | Requires optimization of temperature program; fewer column choices[10] | Relatively fast; involves screening a few CSAs and concentrations |
| Quantitation | Excellent; industry standard for purity assays | Excellent; highly accurate and reproducible | Good to Very Good; accuracy depends on signal resolution and integration |
| Key Advantage | Broad applicability and robustness | Highest resolution for volatile compounds | Rapid, non-destructive, minimal sample prep |
| Key Limitation | Higher solvent consumption | Analyte must be volatile and thermally stable | Lower sensitivity; potential for signal overlap; cost of CSA |
Final Recommendation
For the definitive, high-accuracy determination of the enantiomeric purity of this compound, Chiral Gas Chromatography (GC) is the recommended primary technique. Its proven efficacy for structurally related compounds, coupled with its superior resolving power and sensitivity, makes it the most robust choice for both routine quality control and rigorous validation.[10][11]
Chiral High-Performance Liquid Chromatography (HPLC) serves as an outstanding and equally valid alternative, particularly if GC instrumentation is unavailable or if the analyte shows unexpected thermal instability. Its versatility makes it a workhorse for any analytical laboratory.[4]
NMR spectroscopy using a Chiral Solvating Agent is an invaluable complementary tool. It is best employed for rapid screening, reaction monitoring, or when a quick confirmation of enantiomeric enrichment is needed without the time investment of chromatographic method development.[15]
By understanding the fundamental principles and practical considerations of each technique, researchers can confidently select and implement a self-validating system to ensure the stereochemical integrity of this critical chiral intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. gcms.cz [gcms.cz]
- 10. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Analytical Methods for the Quality Control of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane
In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical purity and overall quality of chiral building blocks are paramount. (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane, a key chiral intermediate, serves as a cornerstone in the synthesis of complex, high-value molecules where precise three-dimensional architecture is non-negotiable.[1][] Its effective use is predicated on the rigorous control of its quality attributes, including chemical purity, enantiomeric excess, and the absence of process-related impurities.
This technical guide provides a comparative analysis of analytical methodologies for the comprehensive quality control of this compound. We will delve into the nuances of various techniques, offering field-proven insights into their application, strengths, and limitations. This guide is intended for researchers, scientists, and drug development professionals who rely on the integrity of such critical chiral building blocks.
The Criticality of Quality Control for Chiral Building Blocks
This compound is a protected form of (S)-glycerol, a versatile C3 chiral synthon. The acetonide and benzyl ether protecting groups offer stability during synthetic transformations, allowing for the stereospecific elaboration of the glycerol backbone.[3] Given that the ultimate biological activity of a pharmaceutical agent often resides in a single enantiomer, the enantiomeric purity of its constituent building blocks is a critical quality attribute that must be meticulously controlled.[4][5] The presence of the undesired (R)-enantiomer or other process-related impurities can lead to side effects, reduced efficacy, and complications in downstream synthetic steps.
Potential Impurities in this compound
A robust quality control strategy begins with an understanding of potential impurities. Based on a typical synthesis route—the benzylation of (S)-2,2-dimethyl-1,3-dioxolane-4-methanol (a derivative of L-ascorbic acid or D-mannitol)[6]—the following impurities could be present:
-
(R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane: The enantiomeric impurity.
-
(S)-2,2-dimethyl-1,3-dioxolane-4-methanol: Unreacted starting material.
-
Benzyl chloride/bromide: Residual alkylating agent.
-
Benzyl alcohol: Formed by hydrolysis of the benzylating agent.
-
Dibenzyl ether: A potential byproduct of the benzylation reaction.
-
Degradation products: Arising from the hydrolysis of the acetal or oxidation of the benzyl ether. For instance, acid-catalyzed hydrolysis can lead to the corresponding diol, while oxidation of the benzyl ether can yield benzaldehyde and benzoic acid.[7]
A comprehensive analytical approach must be capable of separating and quantifying these potential impurities.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method hinges on the specific quality attribute being assessed. Here, we compare the most relevant techniques for the quality control of this compound.
Workflow for Comprehensive Quality Control
Caption: Overall workflow for the quality control of this compound.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds, making it well-suited for this compound.
-
Principle: The compound is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. A Flame Ionization Detector (FID) is commonly used for universal detection of organic compounds.
-
Application:
-
Purity Assay: Determination of the main component's percentage area.
-
Impurity Profiling: Detection and quantification of volatile process-related impurities and residual solvents.
-
-
Advantages:
-
High Resolution: Capillary GC columns provide excellent separation efficiency.
-
Sensitivity: FID is highly sensitive to hydrocarbons.
-
Speed: Analysis times are often shorter than HPLC.
-
-
Limitations:
-
Thermal Stability: Not suitable for thermally labile compounds.
-
Non-volatile Impurities: Cannot detect non-volatile impurities.
-
Experimental Protocol: Achiral GC-FID for Purity and Impurity Profiling
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes.
-
-
Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane).
-
Split Ratio: 50:1.
Chiral Gas Chromatography (Chiral GC)
For the critical assessment of enantiomeric purity, chiral GC is a highly effective method.
-
Principle: Utilizes a chiral stationary phase (CSP), often based on cyclodextrin derivatives, which forms transient diastereomeric complexes with the enantiomers, leading to different retention times.
-
Application:
-
Enantiomeric Purity: Determination of the enantiomeric excess (e.e.) by separating the (S)- and (R)-enantiomers.
-
-
Advantages:
-
High Efficiency: Can often achieve baseline separation of enantiomers.
-
Direct Analysis: No derivatization is typically required for this compound.
-
-
Limitations:
-
Column Cost: Chiral GC columns are more expensive than standard achiral columns.
-
Method Development: Finding the optimal CSP and conditions can be time-consuming.
-
Experimental Protocol: Chiral GC-FID for Enantiomeric Purity
-
Instrumentation: Same as for achiral GC-FID.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a chiral stationary phase such as a derivative of β-cyclodextrin (e.g., 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin).
-
Carrier Gas: Helium or Hydrogen at a constant linear velocity.
-
Injector and Detector Temperatures: 250 °C and 280 °C, respectively.
-
Oven Temperature Program: Isothermal analysis (e.g., 150 °C) or a slow temperature ramp may be required to optimize separation.
-
Injection Volume and Split Ratio: As for achiral analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds.
-
Principle: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. Detection is typically performed using a UV detector, as the benzyl group in the target molecule provides a chromophore.
-
Application:
-
Purity Assay: Quantification of the main peak relative to impurities.
-
Impurity Profiling: Detection of both volatile and non-volatile impurities.
-
-
Advantages:
-
Versatility: Applicable to a wide range of compounds, including those that are not volatile or are thermally labile.
-
Robustness: Well-established and reliable technique.
-
-
Limitations:
-
Solvent Consumption: Can use significant amounts of organic solvents.
-
Lack of Universal Detector: UV detection requires a chromophore in the analyte.
-
Experimental Protocol: Achiral HPLC-UV for Purity and Impurity Profiling
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile or methanol. A starting point could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL of a 0.5 mg/mL solution in the mobile phase.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is the most widely used technique for the separation of enantiomers in the pharmaceutical industry.[8]
-
Principle: Similar to chiral GC, it employs a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for a broad range of chiral compounds.[9][10] The separation is based on differential interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the enantiomers and the CSP.[11]
-
Application:
-
Enantiomeric Purity: Precise and accurate determination of enantiomeric excess.
-
-
Advantages:
-
Broad Applicability: A wide variety of CSPs are available, covering many classes of compounds.
-
Preparative Scale: The method can be scaled up for the purification of enantiomers.
-
-
Limitations:
-
Method Development: Can be challenging and requires screening of different columns and mobile phases.
-
Cost: Chiral columns and solvents can be expensive.
-
Experimental Protocol: Chiral HPLC-UV for Enantiomeric Purity
-
Instrumentation: Same as for achiral HPLC.
-
Column: A polysaccharide-based chiral stationary phase, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD).
-
Mobile Phase: Typically a normal-phase eluent such as a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL of a 1 mg/mL solution in the mobile phase.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful primary method for determining the purity of organic compounds.
-
Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined without the need for a reference standard of the analyte itself.
-
Application:
-
Identity Confirmation: The full NMR spectrum provides unambiguous confirmation of the chemical structure.
-
Absolute Purity Assay: Provides a direct measure of the mass fraction of the analyte.
-
-
Advantages:
-
Primary Method: Does not require a reference standard of the analyte.
-
Structural Information: Provides detailed structural information in addition to quantification.
-
Non-destructive: The sample can be recovered after analysis.
-
-
Limitations:
-
Sensitivity: Less sensitive than chromatographic methods.
-
Resolution: Signal overlap can be a challenge in complex mixtures.
-
Expertise Required: Requires a good understanding of NMR principles for accurate results.
-
Experimental Protocol: qNMR for Identity and Absolute Purity
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the analyte.
-
Dissolve both in a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁ relaxation time) to ensure full signal relaxation and accurate integration.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparison Summary
| Analytical Method | Primary Application | Advantages | Limitations |
| GC-FID | Purity, Volatile Impurities | High resolution, sensitive, fast | Requires thermal stability, not for non-volatiles |
| Chiral GC-FID | Enantiomeric Purity | High efficiency, direct analysis | Expensive columns, method development can be complex |
| HPLC-UV | Purity, Non-volatile Impurities | Versatile, robust | Requires a chromophore, solvent consumption |
| Chiral HPLC-UV | Enantiomeric Purity | Broad applicability, scalable | Method development can be challenging, expensive |
| qNMR | Identity, Absolute Purity | Primary method, structural information | Lower sensitivity, potential for signal overlap |
Conclusion and Recommendations
A comprehensive quality control strategy for this compound should employ a combination of orthogonal analytical techniques to ensure its identity, purity, and enantiomeric integrity.
-
For routine purity assessment and detection of process-related impurities , GC-FID is a highly efficient and recommended method due to the volatile nature of the analyte and its likely impurities.
-
The critical determination of enantiomeric purity is best achieved by chiral GC or chiral HPLC . Chiral GC may offer a faster analysis, while chiral HPLC provides broader applicability and established robustness in the pharmaceutical industry.
-
HPLC-UV serves as a valuable alternative or complementary technique to GC for purity analysis, with the added advantage of being able to detect non-volatile impurities.
-
qNMR should be considered for the definitive structural confirmation and as a primary method for the assignment of absolute purity to a reference standard, against which chromatographic methods can be calibrated.
By implementing a multi-faceted analytical approach, researchers and manufacturers can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their synthetic endeavors and the quality of the final products.
References
- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 3. This compound CAS#: 16495-03-7 [m.chemicalbook.com]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. Chiral Building Blocks Selection - Enamine [enamine.net]
- 6. prepchem.com [prepchem.com]
- 7. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Strategic Guide to Asymmetric Synthesis: Comparing (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane with Traditional Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, the synthetic chemist's toolbox is equipped with a variety of strategies to control stereochemistry. Among the most reliable are the use of chiral auxiliaries and the incorporation of chiral building blocks from the "chiral pool." This guide provides an in-depth comparison of these two approaches, centering on the utility of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane, a readily available chiral building block derived from D-mannitol, and contrasting its application with seminal chiral auxiliaries such as Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral formamidines.
Introduction: Two Divergent Philosophies in Asymmetric Synthesis
The overarching goal of asymmetric synthesis is the selective creation of a single enantiomer of a chiral molecule. The two strategies under discussion approach this challenge from different perspectives:
-
Chiral Auxiliaries: This strategy involves the temporary covalent attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs the stereochemical course of a subsequent reaction, after which it is removed to reveal the enantiomerically enriched product. The auxiliary itself can often be recovered and reused.[1]
-
Chiral Building Blocks (Chiral Pool Synthesis): This approach utilizes enantiomerically pure compounds, often derived from readily available natural sources like amino acids, sugars, or terpenes, as starting materials.[2] The inherent chirality of the building block is incorporated into the final target molecule. This compound is a prime example of such a building block.
This guide will dissect the practical implications of these divergent strategies, offering a comparative analysis of their performance in key synthetic transformations.
This compound: A Versatile Chiral Building Block
This compound, often referred to as a protected form of (S)-glycerol, is a valuable C3 chiral synthon. Its utility lies in its pre-defined stereocenter and the differential protection of its hydroxyl groups, allowing for selective transformations at various positions.
Key Attributes:
-
Origin: Derived from the chiral pool, ensuring high enantiomeric purity.
-
Functionality: The benzyloxymethyl group provides a stable protecting group for one of the primary hydroxyls of glycerol, while the isopropylidene group protects the secondary and other primary hydroxyls. This differential protection is key to its synthetic utility.
-
Applications: It serves as a cornerstone in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals, where the glycerol backbone is a key structural motif.
Comparative Analysis: Chiral Building Block vs. Chiral Auxiliaries
The choice between employing a chiral building block like this compound and a traditional chiral auxiliary is a strategic one, dictated by the target molecule's structure and the overall synthetic plan.
| Feature | This compound (Chiral Building Block) | Evans' Oxazolidinones, Oppolzer's Sultams, Meyers' Formamidines (Chiral Auxiliaries) |
| Synthetic Strategy | Incorporation of a pre-existing stereocenter into the target molecule. | Creation of new stereocenters on a prochiral substrate. |
| Stereocontrol | The stereochemistry is inherent to the building block. | The auxiliary directs the formation of new stereocenters with high diastereoselectivity. |
| Atom Economy | Generally higher, as the chiral unit is part of the final product. | Lower, as the auxiliary is introduced and then removed. |
| Step Economy | Can lead to more concise syntheses if the target contains the building block's core structure. | Requires additional steps for attachment and cleavage of the auxiliary. |
| Versatility | Limited to targets containing the specific chiral motif of the building block. | Broadly applicable to a wide range of substrates for creating various stereocenters. |
| Cleavage | Not applicable; the building block is part of the final structure. | Requires specific cleavage conditions (hydrolytic, reductive, etc.) which must be compatible with the product's functionality. |
Performance in Key Asymmetric Transformations
While this compound does not function as a traditional chiral auxiliary, we can compare the strategic outcomes of its use in constructing chiral molecules with the results obtained using established auxiliaries in canonical asymmetric reactions.
Asymmetric Alkylation
A fundamental C-C bond-forming reaction, asymmetric alkylation of enolates is a powerful tool for creating stereocenters.
-
Chiral Auxiliaries in Action (Evans' Oxazolidinone): Evans' oxazolidinones are highly effective in directing the alkylation of their corresponding N-acyl imides. The bulky substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, leading to high diastereoselectivity in the alkylation reaction.
-
Mechanism: Formation of a rigid Z-enolate, often chelated to a metal cation (e.g., Li+ or Na+), which is then approached by the electrophile from the less sterically hindered face.
-
Typical Results: Diastereomeric ratios (d.r.) often exceed 95:5.
-
-
Chiral Building Block Strategy: With this compound, the focus is on utilizing its existing chirality. For instance, the free hydroxyl group (after deprotection) can be oxidized to an aldehyde, which can then undergo diastereoselective additions, or it can be converted to a leaving group for SN2 reactions. The stereocenter is already present and influences the stereochemical outcome of reactions at adjacent positions.
Asymmetric Aldol Reactions
The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, potentially creating two new stereocenters.
-
Chiral Auxiliaries in Action (Evans' Oxazolidinone): The Evans asymmetric aldol reaction is a benchmark for stereocontrol. The use of boron enolates of N-acyl oxazolidinones allows for the formation of a highly ordered, chair-like Zimmerman-Traxler transition state, leading to excellent diastereoselectivity.
-
Mechanism: The Z-boron enolate reacts with an aldehyde via a six-membered ring transition state, where steric interactions dictate the facial selectivity.
-
Typical Results: High syn-diastereoselectivity is typically observed, often with d.r. > 99:1.
-
-
Chiral Building Block Strategy: An aldehyde derived from this compound can react with an enolate. The stereocenter adjacent to the aldehyde (the C4 of the dioxolane ring) will influence the facial selectivity of the nucleophilic attack, a concept known as Felkin-Anh or Cram control. This leads to the formation of a new stereocenter with a predictable relative configuration to the existing one.
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the synthesis of cyclic systems, and chiral auxiliaries are instrumental in controlling the facial selectivity of the dienophile.
-
Chiral Auxiliaries in Action (Oppolzer's Sultam): N-acryloyl derivatives of Oppolzer's camphorsultam are excellent dienophiles in asymmetric Diels-Alder reactions. The sultam moiety effectively blocks one face of the double bond, leading to high endo-selectivity and diastereoselectivity.
-
Mechanism: The rigid camphor skeleton provides a well-defined steric environment, directing the approach of the diene. Lewis acid catalysis can enhance both reactivity and selectivity.
-
Typical Results: High diastereomeric excesses (d.e.) are common, often exceeding 95%.
-
-
Chiral Building Block Strategy: An α,β-unsaturated ester or ketone can be prepared from this compound. In a Diels-Alder reaction, the chiral dioxolane moiety will act as a stereodirecting group, influencing the diene's approach to the dienophile. The resulting cycloadduct will have its stereochemistry influenced by the inherent chirality of the building block.
Experimental Protocols
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol describes the acylation of the chiral auxiliary, diastereoselective alkylation, and subsequent cleavage.
Workflow Diagram:
Caption: Workflow for Evans' Asymmetric Alkylation.
Step-by-Step Methodology:
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) and triethylamine (1.5 equiv.) in dichloromethane at 0 °C, add propionyl chloride (1.1 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 1 hour. Quench with saturated aqueous ammonium chloride, extract with dichloromethane, dry the organic layer over sodium sulfate, and concentrate in vacuo. Purify by flash chromatography.
-
Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C. Add lithium diisopropylamide (LDA) (1.05 equiv.) dropwise and stir for 30 minutes. Add benzyl bromide (1.2 equiv.) and continue stirring at -78 °C for 2-4 hours. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Dry the organic layer, concentrate, and purify by flash chromatography to separate the diastereomers.
-
Cleavage: Dissolve the purified major diastereomer in a 3:1 mixture of THF and water at 0 °C. Add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by lithium hydroxide (2.0 equiv.). Stir vigorously for 2 hours. Quench with aqueous sodium sulfite. Extract to recover the chiral auxiliary. Acidify the aqueous layer with HCl and extract with ethyl acetate to obtain the chiral carboxylic acid.
Protocol 2: Synthesis and Reaction of a Chiral Aldehyde from this compound
This protocol illustrates the use of the chiral building block to generate a chiral aldehyde for subsequent diastereoselective reactions.
Workflow Diagram:
Caption: Synthesis and reaction of a chiral aldehyde.
Step-by-Step Methodology:
-
Deprotection: Dissolve this compound (1.0 equiv.) in ethanol. Add 10% Palladium on carbon (0.1 equiv.). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitored by TLC). Filter through Celite and concentrate the filtrate to obtain the primary alcohol.
-
Oxidation: Dissolve the alcohol (1.0 equiv.) in anhydrous dichloromethane and cool to 0 °C. Add Dess-Martin periodinane (1.2 equiv.) portion-wise. Allow the reaction to warm to room temperature and stir for 1-2 hours. Quench with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Extract with dichloromethane, dry the organic layer, and concentrate carefully in vacuo to yield the volatile chiral aldehyde.
-
Diastereoselective Addition: Dissolve the crude aldehyde in anhydrous THF and cool to -78 °C. Add vinylmagnesium bromide (1.1 equiv.) dropwise. Stir for 1 hour at -78 °C. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Dry the organic layer, concentrate, and purify by flash chromatography to separate the diastereomeric allylic alcohols. The diastereomeric ratio can be determined by 1H NMR analysis.
Conclusion: A Matter of Synthetic Strategy
The comparison between this compound and traditional chiral auxiliaries is not a matter of which is "better," but rather which is the more appropriate tool for a given synthetic challenge.
-
Chiral auxiliaries like those developed by Evans, Oppolzer, and Meyers offer unparalleled versatility in the creation of new stereocenters on a wide variety of substrates. They are the workhorses of asymmetric synthesis when the target molecule does not contain a readily available chiral precursor. The cost of this flexibility is a decrease in atom and step economy.
-
Chiral building blocks such as this compound provide a more direct and often more efficient route to target molecules that contain their inherent chiral framework. This "chiral pool" approach is a testament to the power of leveraging nature's stereochemical precision.
For the modern synthetic chemist, a deep understanding of both strategies is essential. The judicious choice between incorporating a pre-formed stereocenter from a chiral building block or constructing one de novo with the aid of a chiral auxiliary is a hallmark of elegant and efficient molecular design.
References
A Tale of Two Enantiomers: A Comparative Guide to (S)- and (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane in Asymmetric Synthesis
In the precise and intricate world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity, the choice of starting material is paramount. Among the arsenal of chiral building blocks available to the modern chemist, (S)- and (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane stand out as versatile and reliable synthons. Derived from the chiral pool, specifically from D- and L-mannitol respectively, these molecules offer a pre-packaged stereocenter that can be elegantly transferred to a target molecule. This guide provides an in-depth comparison of these two enantiomers, exploring their applications, performance in asymmetric synthesis, and the underlying principles of their stereochemical control, supported by experimental data.
The Foundation: Chiral Pool Synthesis with Solketal Derivatives
(S)- and (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane are protected forms of the enantiomers of solketal, the isopropylidene ketal of glycerol. This protection strategy masks the 1,2-diol functionality, allowing for selective manipulation of the primary hydroxyl group. The core value of these reagents lies in their ability to act as a chiral scaffold, dictating the stereochemical outcome of subsequent reactions at or near the stereocenter. This approach is fundamental to the synthesis of a vast array of enantiomerically pure pharmaceuticals and natural products.
Head-to-Head: The Enantioselective Synthesis of β-Blockers
A prominent and well-documented application of these chiral synthons is in the synthesis of β-adrenergic blocking agents, commonly known as beta-blockers. The pharmacological activity of these drugs is highly dependent on their stereochemistry, with the (S)-enantiomer typically being the active therapeutic agent. The synthesis of the widely used beta-blocker, propranolol, serves as an excellent case study to compare the utility of the (S)- and (R)-dioxolane precursors.
The general synthetic pathway involves the conversion of the chiral dioxolane to a corresponding epoxide, followed by nucleophilic opening with an appropriate amine. The choice of the (S)- or (R)-dioxolane directly dictates the stereochemistry of the resulting epoxide and, consequently, the final propranolol enantiomer.
| Enantiomer | Precursor Strategy | Overall Yield | Enantiomeric Excess (ee) |
| (S)-Propranolol | Glycerol desymmetrization with (1R)-(-)-10-camphorsulfonamide | 32-34% | 90-95% |
| (R)-Propranolol | (Analogous to the (S)-enantiomer synthesis) | 32-34% | 90-95% |
Data adapted from Lokhande et al., J. Braz. Chem. Soc., 2013, 24(3), 406-409.[1]
This data demonstrates that by simply choosing the appropriate enantiomer of the chiral starting material, one can access either enantiomer of the target molecule in comparable yields and high enantiomeric purity. This highlights the power and reliability of the chiral pool approach in asymmetric synthesis.
The Mechanism of Stereocontrol: A Visual Explanation
The stereochemical outcome of the synthesis is determined by the fixed configuration of the chiral center in the dioxolane ring. This center directs the formation of the subsequent stereocenter during the conversion to the epoxide and the subsequent ring-opening reaction.
As illustrated, the (S)-dioxolane leads to the (R)-epoxide, which upon SN2 reaction with isopropylamine, results in the inversion of configuration at the carbon bearing the oxygen, yielding (S)-propranolol. Conversely, the (R)-dioxolane produces the (S)-epoxide, which in turn gives (R)-propranolol. This predictable and reliable transfer of chirality is a hallmark of using these well-defined chiral synthons.
Experimental Protocol: A Representative Synthesis of (S)-Propranolol
The following is a generalized, step-by-step methodology for the synthesis of (S)-propranolol, starting from (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane.
Step 1: Deprotection of the Acetonide
-
Dissolve this compound in a mixture of methanol and water.
-
Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
-
Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Neutralize the reaction with a mild base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (S)-3-(benzyloxy)propane-1,2-diol.
Step 2: Tosylation of the Primary Hydroxyl Group
-
Dissolve the diol from Step 1 in anhydrous pyridine or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of p-toluenesulfonyl chloride (TsCl). The use of one equivalent ensures selective tosylation of the less sterically hindered primary hydroxyl group.
-
Stir the reaction at 0 °C for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with cold water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer and concentrate to yield the tosylated intermediate.
Step 3: Epoxide Formation
-
Dissolve the tosylate from Step 2 in an anhydrous solvent such as tetrahydrofuran (THF).
-
Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, portion-wise at 0 °C. The base will deprotonate the remaining secondary hydroxyl group, which will then displace the tosylate in an intramolecular SN2 reaction to form the epoxide.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with water and extract the product.
-
Dry and concentrate the organic layer to obtain (R)-2-((benzyloxy)methyl)oxirane.
Step 4: Ring-Opening with Isopropylamine
-
Dissolve the epoxide from Step 3 in a suitable solvent like methanol or isopropanol.
-
Add an excess of isopropylamine.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, remove the solvent and excess amine under reduced pressure.
-
The resulting crude product is (S)-1-(benzyloxy)-3-(isopropylamino)propan-2-ol.
Step 5: Deprotection of the Benzyl Ether
-
Dissolve the product from Step 4 in a suitable solvent like ethanol or methanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to an atmosphere of hydrogen gas (hydrogenolysis) until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the crude (S)-propranolol.
Step 6: Final Purification
-
Purify the crude product by column chromatography or recrystallization to obtain enantiomerically pure (S)-propranolol.
Conclusion
(S)- and (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane are powerful and reliable chiral building blocks in asymmetric synthesis. Their utility is exceptionally demonstrated in the synthesis of enantiomerically pure pharmaceuticals like beta-blockers. The choice between the (S) and (R) enantiomer of the dioxolane provides a straightforward and predictable route to the desired enantiomer of the final product with high fidelity in chirality transfer. For researchers and drug development professionals, these synthons represent a robust and efficient strategy for introducing stereocenters, significantly streamlining the synthesis of complex chiral molecules.
References
A Cost-Benefit Analysis of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane in Chiral Synthesis
A Senior Application Scientist's Guide to Strategic Chiral Building Block Selection
In the landscape of modern pharmaceutical and fine chemical synthesis, the efficient construction of enantiomerically pure molecules is paramount. The choice of the initial chiral building block can profoundly impact the overall efficiency, cost-effectiveness, and scalability of a synthetic route. This guide provides an in-depth cost-benefit analysis of a versatile chiral building block, (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane, often referred to as (S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol benzyl ether. Derived from the chiral pool, this reagent offers a pre-defined stereocenter, simplifying complex synthetic challenges. However, its utility must be weighed against alternative strategies such as asymmetric synthesis and kinetic resolution. This guide will objectively compare these approaches, supported by experimental data, to empower researchers and drug development professionals in making informed decisions for their synthetic campaigns.
The Chiral Synthon in Focus: this compound
This compound is a derivative of (S)-solketal, which itself is readily prepared from the inexpensive and naturally abundant L-ascorbic acid or D-mannitol. This lineage places it firmly within the "chiral pool" — a collection of readily available, enantiopure compounds from nature. The presence of the benzyl ether protecting group and the acetonide offer stability and orthogonality in multi-step syntheses, making it a valuable intermediate in the synthesis of a variety of chiral molecules, most notably beta-adrenergic blockers like (S)-propranolol and (S)-atenolol.[1][2]
Comparative Analysis: Chiral Pool vs. Asymmetric Synthesis and Kinetic Resolution
To provide a pragmatic comparison, we will focus on the synthesis of (S)-propranolol, a widely used beta-blocker where the (S)-enantiomer is significantly more active than its (R)-counterpart.[3][4] We will analyze three distinct synthetic strategies:
-
Chiral Pool Approach: Utilizing this compound as the chiral starting material.
-
Asymmetric Synthesis: Employing a chiral catalyst to induce enantioselectivity in a reaction starting from an achiral precursor. A common method involves the asymmetric epoxidation of an olefin.
-
Kinetic Resolution: Separating a racemic mixture of a key intermediate, often through enzymatic or catalytic methods.
Performance and Experimental Data
The following table summarizes representative experimental data for the synthesis of (S)-propranolol via these three routes. It is important to note that reaction conditions and scales may vary between different literature reports, and these values should be considered as illustrative benchmarks.
| Strategy | Key Chiral Precursor/Catalyst | Number of Steps (from common precursor) | Overall Yield | Enantiomeric Excess (ee) | Key Reference |
| Chiral Pool | This compound | ~4 | ~60-70% | >99% | Theoretical Route |
| Asymmetric Synthesis | Jacobsen's Catalyst | ~3 | ~70-80% | >97% | [1] |
| Kinetic Resolution | (R,R)-salen-Co(III) complex | ~2 | ~45% (theoretical max 50%) | >99% | [5] |
| Kinetic Resolution | Zn(NO₃)₂/(+)-tartaric acid | 2 | 84% (of theoretical max) | 89% | [6] |
Causality Behind Experimental Choices:
-
Chiral Pool Approach: The primary advantage here is the inherent chirality. The synthetic sequence focuses on functional group transformations rather than the creation of the stereocenter, which is often a more complex and sensitive step. The choice of the benzyl and acetonide protecting groups is strategic for their stability and selective removal.
-
Asymmetric Synthesis: The Jacobsen-Katsuki epoxidation is a powerful tool for creating chiral epoxides from prochiral olefins. The choice of a salen-manganese complex as the catalyst is based on its well-established ability to deliver high enantioselectivity for a broad range of substrates. This method is often more convergent and can lead to higher overall yields.
-
Kinetic Resolution: This approach is attractive when a racemic intermediate is readily accessible and inexpensive. The use of a chiral catalyst, such as a salen-cobalt complex or a simpler system like Zn(NO₃)₂/tartaric acid, selectively reacts with one enantiomer, leaving the other enriched. The efficiency of this method is inherently limited to a 50% theoretical yield for the desired enantiomer unless the undesired enantiomer can be racemized and recycled.
Cost-Benefit Analysis
A comprehensive cost-benefit analysis must consider not only the price of the starting materials but also the number of synthetic steps, the cost of reagents and catalysts, and the overall process efficiency.
| Strategy | Key Material | Indicative Price (per gram) | Key Catalyst | Indicative Price (per gram) | Estimated Overall Cost |
| Chiral Pool | This compound | ~$15 - $30 | - | - | Moderate |
| Asymmetric Synthesis | (S)-Epichlorohydrin | ~$1.65 - $5.00/kg (industrial) | Jacobsen's Catalyst | ~$450/kg (industrial) | Low to Moderate |
| Kinetic Resolution | Racemic Epichlorohydrin | ~$1.00 - $2.00/kg | (R,R)-salen-Co(III) complex | ~$600/g (research grade) | High (catalyst cost) |
| Kinetic Resolution | Racemic α-naphthyl glycidyl ether | Varies | Zn(NO₃)₂ / Tartaric Acid | Inexpensive | Low |
Analysis of Cost-Effectiveness:
-
This compound (Chiral Pool): The upfront cost of this building block is higher than that of the achiral or racemic precursors used in other methods. However, this initial investment can be offset by a more straightforward and predictable synthetic route, potentially requiring less process development and optimization. The reliability of achieving high enantiopurity without the need for chiral chromatography or extensive catalyst screening can be a significant advantage, particularly in early-stage drug development.
-
Asymmetric Synthesis: This approach often represents the most elegant and atom-economical solution. While the chiral catalyst (e.g., Jacobsen's catalyst) can be expensive, it is used in catalytic amounts, and its cost can be amortized over large-scale production. The lower cost of the starting achiral material makes this a very attractive option for industrial-scale synthesis.
-
Kinetic Resolution: The cost-effectiveness of kinetic resolution is highly dependent on the cost of the resolving agent or catalyst. While enzymatic resolutions can be cost-effective, the use of expensive metal-based catalysts can make this route prohibitively expensive, especially given the 50% theoretical yield limit. The method employing inexpensive zinc nitrate and tartaric acid is a notable exception and presents a very cost-effective, albeit less enantioselective, alternative.
Experimental Protocols
To provide a practical context, detailed experimental protocols for key transformations are outlined below.
Protocol 1: Synthesis of (S)-Propranolol from this compound (Illustrative Route)
This protocol outlines a plausible, though not directly cited, synthetic route to illustrate the application of the chiral building block.
-
Step 1: Deprotection of the Acetonide. this compound is treated with an aqueous acid (e.g., 80% acetic acid) at elevated temperature to selectively remove the acetonide protecting group, yielding (S)-3-(benzyloxy)propane-1,2-diol.
-
Step 2: Tosylation. The primary alcohol of the resulting diol is selectively tosylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine at 0°C.
-
Step 3: Epoxidation. The tosylated diol is treated with a base (e.g., sodium methoxide) to induce intramolecular cyclization to form (R)-2-((benzyloxy)methyl)oxirane.
-
Step 4: Ring-opening with Isopropylamine and Deprotection. The epoxide is then reacted with isopropylamine, followed by hydrogenolysis to remove the benzyl protecting group, affording (S)-propranolol.
Protocol 2: Asymmetric Epoxidation using Jacobsen's Catalyst
-
Reaction Setup: A solution of the olefin substrate (e.g., 1-allyl-4-naphthyloxybenzene) in a suitable solvent like dichloromethane is cooled to 0°C.
-
Catalyst Addition: (R,R)-Jacobsen's catalyst (typically 2-5 mol%) is added to the reaction mixture.
-
Oxidant Addition: A buffered solution of a terminal oxidant, such as sodium hypochlorite (bleach), is added slowly to the reaction mixture with vigorous stirring.
-
Workup and Purification: After the reaction is complete, the organic layer is separated, washed, dried, and concentrated. The resulting chiral epoxide is purified by column chromatography.
Protocol 3: Kinetic Resolution of Racemic α-Naphthyl Glycidyl Ether
-
Reaction Setup: Racemic α-naphthyl glycidyl ether is dissolved in a suitable solvent.
-
Catalyst System: The chiral catalyst system, for example, a pre-stirred mixture of Zn(NO₃)₂ and (+)-tartaric acid in a 1:2 molar ratio relative to the epoxide, is added.
-
Nucleophilic Ring Opening: Isopropylamine is added to the reaction mixture, which then selectively opens one enantiomer of the epoxide.
-
Separation and Purification: The reaction mixture is worked up to separate the unreacted epoxide (now enriched in one enantiomer) from the ring-opened product. Both can be purified by column chromatography.
Visualization of Synthetic Strategies
Caption: Comparative workflows for the synthesis of (S)-propranolol.
Conclusion and Recommendations
The choice between utilizing this compound from the chiral pool versus employing asymmetric synthesis or kinetic resolution is a nuanced decision that depends on the specific project goals, scale, and available resources.
-
For early-stage research and development, where reliability and speed are often prioritized over raw material cost, the chiral pool approach using this compound offers a robust and predictable route to the desired enantiomerically pure product. The higher initial cost is often justified by the reduced need for extensive optimization of a stereocenter-forming reaction.
-
For large-scale industrial production, asymmetric catalysis generally presents the most cost-effective and sustainable option. The lower cost of the achiral starting material and the use of a recyclable catalyst make this approach highly scalable and economically favorable in the long run.
-
Kinetic resolution can be a viable option, particularly if an inexpensive and highly selective catalyst system is available, such as the Zn(NO₃)₂/tartaric acid system. However, the inherent 50% yield limitation for the desired product is a significant drawback for large-scale applications unless an efficient racemization and recycling protocol for the undesired enantiomer is developed.
Ultimately, a thorough evaluation of the synthetic route, including a detailed process hazard analysis and a comprehensive cost analysis of all reagents and steps, should be conducted to make the optimal decision for each specific application.
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. (R)-(-)-Glycidyl nosylate, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 115314-17-5 Cas No. | (R)-Glycidyl nosylate | Apollo [store.apolloscientific.co.uk]
A Comparative Guide to the Spectroscopic Analysis of (S)- and (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane
In the landscape of pharmaceutical development and chiral chemistry, the precise differentiation of enantiomers is not merely a technical challenge but a fundamental necessity. The distinct pharmacological and toxicological profiles of enantiomers demand rigorous analytical methods to ensure the stereochemical purity of drug candidates. This guide provides an in-depth spectroscopic comparison of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane and its mirror image, the (R)-enantiomer. We will explore the application of Nuclear Magnetic Resonance (NMR) and chiroptical techniques, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), to distinguish between these stereoisomers.
This compound and its (R)-enantiomer are valuable chiral building blocks in asymmetric synthesis.[1][2] Their identical physical properties in an achiral environment, such as boiling point, melting point, and standard NMR and IR spectra, make their differentiation a non-trivial task.[3][4] This guide will delve into the nuanced spectroscopic approaches that leverage chirality for their unambiguous identification and quantification.
The Challenge of Enantiomeric Differentiation
Enantiomers, by definition, are non-superimposable mirror images. This structural relationship leads to identical physical and chemical properties in an achiral setting.[3] Consequently, standard spectroscopic techniques like 1H and 13C NMR or conventional infrared spectroscopy will yield identical spectra for both the (S) and (R) forms of 4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane. To break this spectroscopic degeneracy, one must introduce a chiral influence, either by creating a diastereomeric interaction or by employing a chiral spectroscopic technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy in a Chiral Environment
While standard NMR is "blind" to chirality, it can be a powerful tool for enantiomeric differentiation when conducted in a chiral environment.[5] This is achieved by converting the enantiomeric pair into a pair of diastereomers, which possess distinct physical properties and, therefore, different NMR spectra.[6] This can be accomplished through the use of chiral solvating agents (CSAs) or chiral lanthanide shift reagents (CLSRs).[7][8]
Chiral Solvating Agents (CSAs)
CSAs are enantiomerically pure compounds that form transient diastereomeric complexes with the analyte enantiomers through weak, non-covalent interactions such as hydrogen bonding or π-π stacking.[9][10] This transient interaction is sufficient to induce a chemical shift non-equivalence (ΔΔδ) between the corresponding protons of the two enantiomers in the 1H NMR spectrum.[11]
Experimental Protocol: NMR with Chiral Solvating Agent
-
Sample Preparation: Prepare separate NMR tubes for the (S)-enantiomer, the (R)-enantiomer, and a racemic mixture of 4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane. Dissolve a known concentration of each sample in a suitable deuterated solvent (e.g., CDCl3).
-
Initial Spectrum: Acquire a standard 1H NMR spectrum for each sample to serve as a baseline.
-
Addition of CSA: To each NMR tube, add an equimolar amount of a suitable chiral solvating agent, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.
-
Spectrum Acquisition: Re-acquire the 1H NMR spectra. The diastereomeric complexes formed will result in separate signals for the protons of the (S) and (R) enantiomers in the racemic mixture.
-
Data Analysis: Compare the spectra. The degree of separation between the signals for the two enantiomers (ΔΔδ) will depend on the specific proton and the strength of the interaction with the CSA.
Experimental workflow for NMR analysis with a chiral solvating agent.
Chiral Lanthanide Shift Reagents (CLSRs)
CLSRs are paramagnetic complexes of lanthanide ions with chiral ligands.[8][12] They function by coordinating to a Lewis basic site in the analyte molecule, inducing large changes in the chemical shifts of nearby protons.[12] When an enantiomerically pure CLSR is used, it forms diastereomeric complexes with the enantiomers of the analyte, leading to the resolution of their NMR signals.[13][14] A commonly used CLSR is tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)3).[12]
Expected NMR Data with Chiral Additives
| Proton | Standard 1H NMR (δ, ppm) (S or R) | 1H NMR with (R)-CSA (δ, ppm) (S-enantiomer) | 1H NMR with (R)-CSA (δ, ppm) (R-enantiomer) | ΔΔδ (ppm) |
| Benzylic CH2 | ~4.5 | 4.52 | 4.55 | 0.03 |
| Dioxolane CH | ~4.1 | 4.11 | 4.14 | 0.03 |
| Dioxolane CH2O | ~3.7, ~4.0 | 3.72, 4.01 | 3.75, 4.04 | 0.03 |
| Dioxolane CH3 | ~1.4, ~1.3 | 1.41, 1.31 | 1.43, 1.33 | 0.02 |
Note: The chemical shift values are illustrative and will vary depending on the specific CSA or CLSR used and the experimental conditions.
Chiroptical Spectroscopy: A Direct Probe of Chirality
Chiroptical techniques provide a direct means of distinguishing between enantiomers by measuring the differential interaction of left and right circularly polarized light with the chiral molecule.[15][16] These methods do not require the use of chiral additives.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[17][18] A VCD spectrum is a plot of this differential absorbance versus frequency. Enantiomers will exhibit VCD spectra that are mirror images of each other (equal in magnitude but opposite in sign). While the standard IR spectra of the (S) and (R) enantiomers are identical, their VCD spectra will be distinct. VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution.[19]
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: Prepare solutions of the (S) and (R) enantiomers of 4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane in a suitable solvent (e.g., CCl4 or CDCl3) at a concentration that provides an optimal absorbance in the infrared region of interest.
-
Instrument Setup: Use a VCD spectrometer equipped with a photoelastic modulator to generate the circularly polarized light.
-
Data Acquisition: Acquire the VCD spectrum for each enantiomer over the desired mid-infrared range (e.g., 4000-800 cm-1).
-
Data Processing: The VCD spectrum is typically baseline corrected and may be compared with theoretical spectra calculated using quantum chemistry methods for absolute configuration assignment.
Workflow for chiroptical spectroscopy (VCD/ECD).
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions.[17][] Similar to VCD, the ECD spectra of enantiomers are mirror images.[21] ECD is particularly useful for molecules containing chromophores that absorb in the UV-Vis range.[22] The aromatic ring in the benzyl group of the target molecule serves as a suitable chromophore for ECD analysis.
Expected Chiroptical Data
| Spectroscopic Technique | This compound | (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane |
| VCD | Positive and negative bands corresponding to specific vibrational modes. | Mirror-image spectrum with inverted signs for all bands. |
| ECD | Positive and/or negative Cotton effects associated with the electronic transitions of the benzyl chromophore. | Mirror-image spectrum with opposite Cotton effects. |
Note: The specific sign and magnitude of the VCD and ECD signals depend on the molecule's conformation and absolute configuration.
Conclusion
The spectroscopic comparison of (S)- and (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane highlights the necessity of employing chiral-sensitive techniques for the differentiation of enantiomers. While standard NMR and IR spectroscopy are unable to distinguish between these mirror-image isomers, the use of chiral solvating agents or lanthanide shift reagents in NMR induces diastereomeric interactions that lead to resolvable signals. More directly, chiroptical methods such as VCD and ECD provide distinct, mirror-image spectra for each enantiomer, enabling their unambiguous identification and the determination of their absolute configuration. The choice of technique will depend on the specific requirements of the analysis, including the need for quantitative information on enantiomeric purity and the availability of instrumentation. For professionals in drug development and chiral synthesis, a comprehensive understanding of these advanced spectroscopic tools is indispensable for ensuring the quality and efficacy of chiral molecules.
References
- 1. This compound | 16495-03-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. sapalaorganics.com [sapalaorganics.com]
- 3. byjus.com [byjus.com]
- 4. youtube.com [youtube.com]
- 5. Enantiospecificity in NMR enabled by chirality-induced spin selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Use of chiral lanthanide shift reagents for the nuclear magnetic resonance spectrometric determination of amphetamine enantiomers: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. Applications of chiroptical spectroscopy for the characterization of pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jascoinc.com [jascoinc.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 21. books.rsc.org [books.rsc.org]
- 22. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane in Asymmetric Synthesis
In the landscape of modern drug discovery and fine chemical synthesis, the ability to construct stereochemically complex molecules with absolute precision is not merely an academic exercise; it is a fundamental requirement for efficacy and safety.[1][2][3] The biological targets within the human body are inherently chiral, demanding a precise three-dimensional arrangement from their molecular counterparts to elicit a desired therapeutic response while minimizing off-target effects.[1][4] This necessity has propelled the demand for enantiomerically pure chiral building blocks—versatile synthons that serve as foundational starting points for intricate synthetic pathways.[3][5]
Among the arsenal of available chiral synthons, those derived from the "chiral pool"—naturally occurring, inexpensive, and enantiopure molecules like amino acids and carbohydrates—are particularly valuable.[4] Glycerol, a simple C3 pro-chiral molecule, is a prominent member of this pool. Its derivatives provide a robust scaffold for introducing stereocenters. This guide offers an in-depth, comparative analysis of a key protected glycerol derivative: (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane (also known as (S)-1-Benzyl-2,3-O-isopropylidene Glycerol).[6] We will dissect its strategic advantages, compare its performance against viable alternatives, and provide actionable experimental protocols to demonstrate its utility for researchers, scientists, and drug development professionals.
The Synthon in Focus: Structural Rationale and Strategic Value
This compound, CAS 16495-03-7, is a C3 chiral building block where the inherent stereochemistry of (S)-glycerol is masked by two distinct and orthogonally-labile protecting groups.[6][7]
-
The Isopropylidene Acetal (Acetonide): This group protects the C2 and C3 hydroxyls. Its primary advantage is its stability to most nucleophilic and basic conditions, yet its susceptibility to mild acidic hydrolysis allows for the clean regeneration of the 1,2-diol.
-
The Benzyl Ether: Protecting the primary C1 hydroxyl, the benzyl group is exceptionally robust. It is stable to a wide range of acidic, basic, and organometallic reagents. Its removal is typically achieved under neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C), a method that is orthogonal to the deprotection of many other common protecting groups.
This dual-protection strategy is the cornerstone of its synthetic value. It allows chemists to perform modifications on other parts of a molecule with the C3 glycerol backbone fully shielded, and then selectively unmask either the primary alcohol or the 1,2-diol as the synthetic route demands. This strategic flexibility minimizes the need for cumbersome protection-deprotection sequences, ultimately improving overall yield and efficiency.[7]
Caption: Orthogonal deprotection pathways for the title synthon.
Comparative Analysis with Alternative Chiral Synthons
The decision to use a specific building block is always a trade-off between stability, reactivity, cost, and the specific demands of the synthetic target. Here, we compare this compound with its common alternatives.
Comparison with its Precursor: (S)-Solketal
(S)-Solketal (CAS 22323-82-6), or (S)-2,2-dimethyl-1,3-dioxolane-4-methanol, is the immediate precursor to our title compound.[8] The key difference is the free primary hydroxyl group.
-
When to Choose (S)-Solketal: If the first synthetic step involves modification of the primary hydroxyl (e.g., oxidation to an aldehyde, tosylation for nucleophilic displacement, or esterification), Solketal is the more direct and economical choice.
-
When to Choose the Benzyl-Protected Form: If the initial synthetic steps require a strong base or nucleophile that would react with a free alcohol, the benzyl-protected version is superior. It provides a stable, inert handle that can be carried through multiple synthetic transformations before its functionality is needed.
Comparison of Protecting Groups for the Primary Hydroxyl
The choice of the benzyl group is deliberate. Let's compare it to other common O-protecting groups.
| Protecting Group | Abbreviation | Stability (Stable To) | Cleavage Conditions (Labile To) | Key Considerations |
| Benzyl | Bn | Strong Base, Mild Acid, Organometallics, Most Oxidants/Reductants | H₂/Pd-C (Hydrogenolysis), Na/NH₃ (Birch) | Advantage: Cleavage is under neutral conditions, orthogonal to acid/base labile groups. Cannot be used if other reducible groups (alkenes, alkynes) must be preserved. |
| Trityl | Tr | Base, Hydrogenolysis, Most Oxidants/Reductants | Mild Acid (e.g., formic acid, dilute HCl) | Advantage: Very bulky, offering steric hindrance. Easily removed with acid, but this is non-orthogonal to the acetonide group. |
| tert-Butyldimethylsilyl | TBDMS | Base, Hydrogenolysis, Organometallics, Most Oxidants/Reductants | Fluoride sources (TBAF), Strong Acid | Advantage: Orthogonal to both benzyl and acetonide groups. Can be cleaved under mild, neutral conditions with fluoride. May be labile under strongly acidic conditions used for acetonide removal. |
This comparison underscores the strategic niche of the benzyl group. Its removal by hydrogenolysis offers a unique deprotection pathway that is often critical in the total synthesis of complex natural products.
Comparison with Glycidol Derivatives
(S)-Glycidol and its derivatives (e.g., (S)-tritylglycidol) are alternative C3 synthons.[9]
-
This compound: The primary hydroxyl is masked, and its latent functionality is typically revealed for use as a nucleophile or after conversion to an electrophilic site (e.g., tosylate).
-
(S)-Glycidol: The epoxide ring is an intrinsic electrophile. It is ideal for reactions involving nucleophilic ring-opening, which simultaneously installs functionality at C1 and C2.[9]
The choice between them is dictated by the desired bond disconnection. For epoxide-opening strategies, glycidol is superior. For building a carbon skeleton via displacement reactions using the C1 position, the protected glycerol is often more versatile.
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, providing clear steps and rationale.
Protocol 1: Synthesis of this compound
This protocol details the benzylation of commercially available (S)-Solketal. The procedure is adapted from established Williamson ether synthesis methodologies.[10]
Causality: The reaction proceeds via deprotonation of the primary alcohol with a strong, non-nucleophilic base (NaH) to form a sodium alkoxide. This potent nucleophile then displaces the chloride from benzyl chloride in a classic Sₙ2 reaction to form the benzyl ether. Toluene is used as a dry, high-boiling solvent.
Caption: Experimental workflow for the synthesis of the title compound.
Step-by-Step Methodology:
-
To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous toluene under an inert atmosphere (N₂ or Ar), add (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol (1.0 eq.) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approx. 1 hour).
-
Cool the reaction mixture back to 0 °C and add benzyl chloride (1.1 eq.) dropwise.
-
Heat the solution to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and cautiously quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation or flash column chromatography to yield this compound as a colorless liquid.
Protocol 2: Orthogonal Deprotection - Unmasking the 1,2-Diol
This protocol demonstrates the selective removal of the acetonide group while leaving the benzyl ether intact, a common requirement in syntheses where the diol needs to be functionalized.
Causality: The acetal is a cyclic ketal, which is thermodynamically unstable under aqueous acidic conditions. The mechanism involves protonation of one of the dioxolane oxygens, followed by ring-opening and eventual hydrolysis to yield the diol and acetone. A common reagent is a solution of acetic acid in water.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq.) in a mixture of acetic acid and water (e.g., 80% AcOH in H₂O).
-
Stir the solution at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Remove the acetic acid and water under reduced pressure (co-evaporating with toluene can aid in removing residual acetic acid).
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield (S)-3-(Benzyloxy)propane-1,2-diol, which can often be used without further purification.
Conclusion and Strategic Outlook
This compound is more than just a protected version of glycerol; it is a highly strategic chiral building block.[7] Its value lies in the robust, orthogonal nature of its two protecting groups. The benzyl ether provides steadfast protection through numerous synthetic conditions, while the acetonide allows for the timely reveal of the 1,2-diol functionality. This combination grants the synthetic chemist precise control over the sequence of bond-forming and functional group manipulation events.
When compared to alternatives like (S)-Solketal, other protected glycerols, or glycidol derivatives, its unique advantage is the specific combination of stability and selective deprotection offered by the benzyl/acetonide pairing. For multi-step syntheses, particularly in the development of complex pharmaceutical intermediates where strategic flexibility is paramount, this synthon represents a superior and field-proven choice.[11] Its effective application, as demonstrated in the provided protocols, can streamline synthetic routes, improve yields, and ultimately accelerate the discovery and development of new chemical entities.
References
- 1. Chiral Building Blocks Selection - Enamine [enamine.net]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 5. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 6. This compound | C13H18O3 | CID 10878747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol - High purity | EN [georganics.sk]
- 9. A facile asymmetric synthesis of glycerol phospholipids via tritylglycidol prepared by the asymmetric epoxidation of allyl alcohol. Thiolester and thioether analogs of phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. (4R)-4-Benzyl-3-{(4S)-4-chloro-4-[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]butanoyl}-1,3-oxazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Alchemist's Choice: A Comparative Guide to (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane in Natural Product Synthesis
A Senior Application Scientist's Perspective on Navigating the Chiral Pool
In the intricate world of natural product synthesis, the choice of the starting chiral building block is a critical decision that dictates the efficiency, stereochemical purity, and overall elegance of a synthetic route. Among the plethora of options available from the "chiral pool," (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane, a stable precursor to the renowned (S)-Garner's aldehyde, has established itself as a cornerstone for the asymmetric synthesis of a wide array of complex molecules, particularly those containing amino alcohol moieties.[1] This guide provides a comparative analysis of the application of this versatile synthon in the total synthesis of key natural products, juxtaposing it with alternative approaches to offer researchers, scientists, and drug development professionals a comprehensive framework for strategic synthetic planning.
The Enduring Appeal of a Serine-Derived Workhorse
This compound, derived from the readily available and inexpensive amino acid L-serine, offers a unique combination of attributes that underpin its widespread use.[2] The protected 1,2-diol and amine functionalities within a rigid dioxolane ring provide a stereochemically defined template. Upon oxidation of the primary alcohol to the corresponding aldehyde (Garner's aldehyde), it becomes a potent electrophile for a variety of carbon-carbon bond-forming reactions, allowing for the controlled elaboration of complex carbon skeletons with high diastereoselectivity.[1] The inherent chirality of the starting material is efficiently transferred to the product, making it a powerful tool in asymmetric synthesis.
Case Study 1: The Total Synthesis of (-)-Swainsonine
The indolizidine alkaloid (-)-swainsonine, a potent inhibitor of α-mannosidase with potential therapeutic applications, serves as an excellent case study to compare the utility of (S)-Garner's aldehyde against other chiral pool starting materials.
Route A: Leveraging (S)-Garner's Aldehyde
A common strategy for the synthesis of (-)-swainsonine commences with (S)-Garner's aldehyde. The key steps involve the stereoselective addition of a two-carbon nucleophile to the aldehyde, followed by a series of transformations to construct the bicyclic indolizidine core.
Key Advantages:
-
Direct introduction of the C4 stereocenter: The stereochemistry at C4 of the final product is directly derived from the starting material.
-
High diastereoselectivity in addition reactions: The rigid dioxolane ring effectively shields one face of the aldehyde, leading to predictable and high diastereoselectivity in nucleophilic additions.[3]
-
Convergent synthetic design: The chiral building block can be readily coupled with other fragments, allowing for a convergent approach.
Illustrative Synthetic Workflow from (S)-Garner's Aldehyde to a Key Swainsonine Intermediate:
Caption: Synthetic approach to (-)-Swainsonine from (S)-Garner's aldehyde.
Route B: An Alternative from the Carbohydrate Chiral Pool - D-Mannose
An alternative and equally elegant approach to (-)-swainsonine utilizes D-mannose as the chiral starting material. This strategy leverages the inherent stereochemistry of the carbohydrate to construct the indolizidine skeleton.
Key Advantages:
-
Multiple stereocenters pre-defined: D-mannose provides a scaffold with several of the required stereocenters already in place.
-
Different disconnection approach: This route offers a distinct retrosynthetic analysis, which can be advantageous if challenges are encountered in the Garner's aldehyde route.
Comparative Performance Data:
| Parameter | (S)-Garner's Aldehyde Route | D-Mannose Route |
| Starting Material Cost | Relatively low (derived from L-serine) | Moderate |
| Overall Yield | Varies, typically 10-20% | Varies, typically 5-15% |
| Number of Steps | Generally 10-15 steps | Often longer, 15-20 steps |
| Key Stereochemical Control | Diastereoselective addition to aldehyde | Inherent in starting material |
| Scalability | Generally good | Can be challenging with protecting group manipulations |
Experimental Protocol: Stereoselective Allylation of (S)-Garner's Aldehyde
-
Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (DCM, 20 mL) and cool to -78 °C.
-
Reagent Addition: Add allylmagnesium bromide (1.0 M solution in THF, 1.2 eq.) dropwise to a stirred solution of (S)-Garner's aldehyde (1.0 eq.) in anhydrous DCM at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired homoallylic alcohol.
Case Study 2: Synthesis of Sphingosine
Sphingosine, a fundamental component of sphingolipids, is another natural product where the synthetic utility of serine-derived synthons can be effectively compared with other methods.
Route A: From L-Serine via a Garner's Aldehyde-like Intermediate
The synthesis of D-erythro-sphingosine can be efficiently achieved starting from L-serine. This route often involves the formation of a serine-derived aldehyde, akin to Garner's aldehyde, which then undergoes a key carbon-carbon bond-forming reaction to install the long alkyl chain.
Key Advantages:
-
High enantiopurity: The stereocenters are established from the enantiomerically pure amino acid starting material.
-
Convergent and flexible: The long alkyl chain can be introduced late in the synthesis, allowing for the preparation of various sphingosine analogs.
Route B: The Horner-Wadsworth-Emmons (HWE) Approach
An alternative strategy for sphingosine synthesis involves the Horner-Wadsworth-Emmons (HWE) reaction. This approach also typically starts from a serine derivative but utilizes a β-ketophosphonate for the key C-C bond formation.[4]
Key Advantages:
-
Excellent E-selectivity: The HWE reaction is renowned for its high stereoselectivity in forming trans-double bonds, which is crucial for the natural sphingosine isomer.
-
High yields: The HWE olefination step generally proceeds in high yield.
Comparative Performance Data:
| Parameter | L-Serine (Garner's Aldehyde-like) Route | Horner-Wadsworth-Emmons (HWE) Route |
| Starting Material | L-Serine | L-Serine derivative |
| Key C-C Bond Formation | Nucleophilic addition to an aldehyde | Horner-Wadsworth-Emmons olefination |
| Stereocontrol of Double Bond | Often requires subsequent steps | Excellent (E)-selectivity |
| Overall Efficiency | Good | Generally very efficient |
| Versatility for Analogs | High | High |
Experimental Protocol: Horner-Wadsworth-Emmons Olefination for Sphingosine Synthesis
-
Base Treatment: To a solution of the serine-derived β-ketophosphonate (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C is added sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portionwise.
-
Aldehyde Addition: After stirring for 30 minutes at 0 °C, a solution of the long-chain aldehyde (e.g., pentadecanal, 1.2 eq.) in THF is added dropwise.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up: The reaction is carefully quenched with saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude enone is purified by flash column chromatography.
Alternative Chiral Building Blocks: A Broader Perspective
While this compound is a powerful tool, it is essential for the synthetic chemist to be aware of the broader landscape of chiral building blocks.
-
Carbohydrates: Sugars like D-mannose, D-glucose, and D-ribose offer a rich source of stereochemically defined centers and are particularly useful for the synthesis of polyhydroxylated natural products.[5]
-
Terpenes: Chiral terpenes such as camphor, menthol, and limonene provide different carbon skeletons and functionalities as starting points for synthesis.
-
Hydroxy Acids: Lactic acid and mandelic acid are common chiral pool starting materials for the synthesis of α-hydroxy carbonyl compounds.
-
Asymmetric Catalysis: Modern synthetic chemistry increasingly relies on asymmetric catalysis to create chirality from achiral precursors, reducing the dependence on the chiral pool. Methods like asymmetric epoxidation, dihydroxylation, and hydrogenation offer powerful alternatives.[6]
Logical Relationship of Chiral Starting Material Selection:
Caption: Decision-making flowchart for selecting a chiral starting material.
Conclusion: A Matter of Strategic Choice
The successful synthesis of a complex natural product is a testament to the strategic prowess of the synthetic chemist. This compound remains a highly valuable and often optimal choice for the synthesis of amino alcohol-containing natural products, offering a reliable and well-established route to stereochemical control. However, a comprehensive understanding of the available alternatives, including other chiral pool starting materials and the ever-expanding toolbox of asymmetric catalysis, is paramount. By carefully weighing the pros and cons of each approach in the context of the specific target molecule, researchers can design and execute the most efficient, elegant, and ultimately successful total syntheses.
References
A Technical Guide to Asymmetric Synthesis: Benchmarking (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane Against Modern Catalytic Methods
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure molecules, essential for the development of modern pharmaceuticals and fine chemicals, the choice of chiral starting material or catalyst is a critical decision that dictates the efficiency, cost, and stereochemical outcome of a synthetic route. For decades, synthons from the "chiral pool" have been a reliable foundation for asymmetric synthesis.[1] Among these, (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane, a derivative of D-mannitol, has served as a versatile C3 building block.[2][3] However, the advent of powerful catalytic asymmetric methods prompts a re-evaluation of this classical approach. This guide provides a detailed, data-driven comparison of the traditional chiral pool strategy using this compound against a prominent modern alternative: the Sharpless Asymmetric Dihydroxylation.
Introduction to the Competing Chiral Strategies
The Chiral Pool Approach: A Foundation of Stereochemistry
The use of readily available, enantiopure natural products as starting materials, known as chiral pool synthesis, is a cornerstone of asymmetric synthesis.[1] this compound, often referred to as a protected form of (S)-glyceraldehyde, provides a pre-defined stereocenter that can be elaborated through a series of chemical transformations. Its rigid dioxolane structure allows for predictable facial selectivity in reactions at adjacent positions. This synthon is particularly valuable for the synthesis of chiral 1,2-diols and their derivatives, which are ubiquitous motifs in biologically active molecules.
Catalytic Asymmetric Synthesis: The Modern Paradigm
In contrast to the stoichiometric use of a chiral starting material, catalytic asymmetric synthesis employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate. This approach is often more atom-economical and can offer greater flexibility in substrate scope. The Sharpless Asymmetric Dihydroxylation (AD) is a prime example of a highly successful and widely adopted catalytic method for the synthesis of chiral vicinal diols from alkenes.[4][5][6]
Comparative Case Study: Synthesis of (S)-3-Benzyloxy-1,2-propanediol
To provide a concrete and objective comparison, we will examine the synthesis of (S)-3-Benzyloxy-1,2-propanediol, a valuable chiral building block. This target molecule can be accessed from both this compound and via the asymmetric dihydroxylation of allyl benzyl ether.
Method A: Chiral Pool Synthesis
This route leverages the inherent chirality of this compound. The synthesis involves a straightforward deprotection of the acetonide group to furnish the desired diol.
Experimental Protocol: Hydrolysis of this compound
-
Reaction Setup: this compound is dissolved in a mixture of water and a suitable organic co-solvent (e.g., THF or acetone).
-
Acid Catalysis: A catalytic amount of a strong acid, such as perchloric acid or a sulfonic acid resin, is added to the solution.[7]
-
Reaction Monitoring: The reaction is heated and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: The reaction is neutralized with a mild base (e.g., sodium bicarbonate solution). The solvents are removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield (S)-3-Benzyloxy-1,2-propanediol.[7]
Method B: Sharpless Asymmetric Dihydroxylation
This approach constructs the chiral diol from an achiral starting material, allyl benzyl ether, using a chiral catalyst system. The Sharpless AD reaction is known for its high enantioselectivity and reliability across a wide range of olefin substrates.[4][5][6]
Experimental Protocol: Asymmetric Dihydroxylation of Allyl Benzyl Ether
-
Catalyst Preparation: A commercially available AD-mix-β, containing the chiral ligand (DHQD)₂PHAL, K₃Fe(CN)₆ as the re-oxidant, K₂CO₃, and OsO₄ (as K₂OsO₂(OH)₄), is dissolved in a t-BuOH/H₂O mixture.[5]
-
Reaction Execution: Allyl benzyl ether is added to the chilled catalyst mixture.
-
Reaction Monitoring: The reaction is stirred vigorously at low temperature (typically 0 °C) and monitored by TLC.
-
Workup and Purification: Upon completion, the reaction is quenched with a reducing agent (e.g., Na₂SO₃). The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to afford (S)-3-Benzyloxy-1,2-propanediol.
Performance Comparison
| Performance Metric | Method A: Chiral Pool | Method B: Sharpless Asymmetric Dihydroxylation |
| Starting Material | This compound (chiral) | Allyl benzyl ether (achiral) |
| Key Transformation | Acetonide Deprotection | Asymmetric Dihydroxylation |
| Typical Yield | High (often >90%)[7] | Very Good (typically 70-95%)[8] |
| Enantiomeric Excess (ee) | >99% (relies on the purity of the starting material) | High to Excellent (often >95%)[4][5] |
| Atom Economy | Lower (loss of acetone and protecting group) | Higher (catalytic) |
| Scalability | Generally straightforward | Can require optimization for large-scale synthesis |
| Reagent Toxicity | Generally low | Osmium tetroxide is highly toxic, though used catalytically |
In-Depth Analysis and Field-Proven Insights
Causality Behind Experimental Choices:
-
Method A: The choice of an acid catalyst for deprotection is crucial; strong, non-nucleophilic acids are preferred to avoid side reactions. The use of a co-solvent ensures the miscibility of the organic substrate and the aqueous reagent.
-
Method B: The AD-mix formulation is a significant advancement, simplifying the procedure and ensuring reproducibility.[5] The use of a t-BuOH/H₂O solvent system is critical for achieving optimal reaction rates and enantioselectivity. The low reaction temperature minimizes side reactions and enhances enantiocontrol.
Self-Validating Systems:
-
In the chiral pool approach, the enantiopurity of the final product is directly tied to the enantiopurity of the starting material, which can be verified by polarimetry or chiral chromatography.
-
The Sharpless AD reaction's stereochemical outcome is predictable based on the chiral ligand used (AD-mix-β consistently gives the (S,S)-diol for terminal olefins). The enantiomeric excess of the product, determined by chiral HPLC or NMR analysis of a chiral derivative, validates the effectiveness of the catalytic system.
Visualization of Synthetic Workflows
Caption: Comparative workflows for the synthesis of (S)-3-Benzyloxy-1,2-propanediol.
Conclusion: Selecting the Optimal Strategy
Both the chiral pool approach using this compound and the Sharpless Asymmetric Dihydroxylation are powerful and reliable methods for accessing enantiopure (S)-3-Benzyloxy-1,2-propanediol.
-
The Chiral Pool approach is often favored for its simplicity, high yields in the final deprotection step, and the guaranteed high enantiopurity if the starting material is of high quality. It is an excellent choice when the target molecule's backbone is closely related to the chiral synthon.
-
The Sharpless Asymmetric Dihydroxylation offers greater flexibility, starting from a simple, achiral alkene. Its catalytic nature makes it more atom-economical and potentially more cost-effective for large-scale production, despite the initial cost and toxicity of the osmium catalyst. This method is particularly advantageous when a diverse range of chiral diols is required from different olefin precursors.
The choice between these two strategies will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific synthetic context. For rapid, small-scale synthesis with guaranteed enantiopurity, the chiral pool synthon may be preferable. For more versatile, scalable, and atom-economical processes, the catalytic asymmetric approach represents the state-of-the-art.
References
- 1. Chiral pool - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams-Important Structural Motifs in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 7. prepchem.com [prepchem.com]
- 8. york.ac.uk [york.ac.uk]
Safety Operating Guide
(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane proper disposal procedures
An In-Depth Guide to the Proper Disposal of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from their initial synthesis to their ultimate disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with not just procedures, but with the scientific rationale that underpins them, fostering a culture of safety and responsibility.
Understanding the Compound: Chemical Properties and Hazard Assessment
This compound is a chiral building block commonly utilized in organic synthesis. A thorough understanding of its properties is the foundation of its safe handling and disposal.
A critical first step in managing any chemical is to consult its Safety Data Sheet (SDS). For the enantiomer, (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane, the SDS from TCI America indicates that the compound is not classifiable as hazardous under OSHA (CFR 1910.1200) and WHMIS 2015 regulations.[1] Since enantiomers possess identical physical and chemical properties, we can confidently apply this safety information to the (S)-enantiomer.
Table 1: Key Properties and Hazards of this compound
| Property | Value | Source |
| CAS Number | 16495-03-7 | TCI Chemicals[2] |
| Molecular Formula | C₁₃H₁₈O₃ | TCI America[1] |
| Molecular Weight | 222.28 g/mol | TCI America[1] |
| Appearance | Colorless to light yellow clear liquid | TCI Chemicals[2] |
| Hazard Classification | Not classifiable as hazardous | TCI America[1] |
Despite its non-hazardous classification, best practices in laboratory safety dictate that all chemicals should be handled with care. The potential for unforeseen reactions and the principle of minimizing environmental impact necessitate a structured disposal plan.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a clear, sequential process for the disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This includes:
-
Safety glasses or goggles.
-
Laboratory coat .
-
Chemical-resistant gloves (e.g., nitrile).
Step 2: Waste Segregation
Proper segregation of chemical waste is a cornerstone of laboratory safety, preventing accidental and potentially dangerous reactions.[3][4][5]
-
Do not mix this compound with other chemical waste streams unless you have explicit confirmation of their compatibility.
-
Collect waste this compound in a dedicated, clearly labeled waste container.
Step 3: Container Selection and Labeling
The integrity of the waste container is crucial to prevent leaks and spills.[4][6]
-
Use a chemically compatible container with a secure, tight-fitting lid. The original product container is often a suitable choice.
-
The container must be clearly labeled with the words "Hazardous Waste" (or as required by your institution's policy, even for non-classified chemicals), the full chemical name: "this compound" , and the approximate quantity.[7]
Step 4: Accumulation and Storage
Waste should be stored safely in a designated satellite accumulation area within the laboratory.[4]
-
Store the waste container in a well-ventilated area , away from heat sources and direct sunlight.
-
Ensure the container is kept closed except when adding waste.[4]
Step 5: Final Disposal
Even though this compound is not classified as a hazardous substance, the most responsible method of disposal is through a licensed chemical waste contractor.[3] This ensures that the compound is managed in an environmentally sound manner.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
Never pour this compound down the drain or dispose of it in regular trash.[3]
Scientific Rationale and Environmental Considerations
The decision to treat a non-hazardous compound with the rigor of a hazardous waste protocol is rooted in a deep commitment to scientific integrity and environmental stewardship.
Environmental Fate
Understanding the potential environmental journey of a chemical is crucial. This compound is comprised of two key structural motifs: a dioxolane ring and a benzyl ether group .
-
Dioxolane Ring: Dioxolanes can undergo hydrolysis, particularly under acidic conditions, to yield the corresponding diol and carbonyl compound.[8] While the stability of the 2,2-dimethyl-1,3-dioxolane group is generally high under neutral and basic conditions, its long-term fate in various environmental compartments is not extensively documented.
-
Benzyl Ether Group: Benzyl ethers are susceptible to biodegradation by various microorganisms. Studies have shown that bacteria can cleave the ether linkage, often leading to the formation of benzoic acid, which can be further metabolized.[9][10]
Given these potential degradation pathways, releasing this compound into the environment without appropriate treatment could lead to the formation of other chemical species, the ecotoxicity of which may not be fully characterized.
The Precautionary Principle
In the absence of comprehensive ecotoxicity data for this compound and its potential degradation products, we adhere to the precautionary principle. By managing its disposal through a professional waste management service, we ensure that it does not inadvertently harm aquatic or terrestrial ecosystems.
Visualizing the Disposal Workflow
To provide an at-a-glance understanding of the disposal process, the following diagram illustrates the key decision points and actions.
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound, while straightforward, requires a mindful and informed approach. Although not classified as a hazardous material, treating it with the respect due to all chemical reagents by following a structured disposal protocol is a hallmark of a responsible scientific professional. By adhering to these guidelines, you contribute to a safer laboratory environment and the long-term health of our planet.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | 16495-03-7 | TCI EUROPE N.V. [tcichemicals.com]
- 3. mlienvironmental.com [mlienvironmental.com]
- 4. research.columbia.edu [research.columbia.edu]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. mcneese.edu [mcneese.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. fishersci.com [fishersci.com]
- 9. [PDF] Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K. | Semantic Scholar [semanticscholar.org]
- 10. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safe Handling of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane: A Guide for Laboratory Professionals
(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane is a versatile chiral building block crucial in synthetic organic chemistry and pharmaceutical development.[1] Its unique dioxolane structure serves as an effective protecting group, facilitating complex synthetic pathways.[1] However, ensuring the safety of laboratory personnel during its handling, storage, and disposal is paramount. This guide provides essential, immediate safety and logistical information, grounded in established safety protocols, to empower researchers to work confidently and securely.
Hazard Identification and Risk Assessment: Understanding the "Why"
While a comprehensive GHS classification for this compound is not uniformly established across all supplier safety data sheets, an analysis of its functional groups (an acetal, which is a type of ether) and data from structurally related compounds allows for a robust risk assessment. The primary hazards are associated with its potential combustibility, reactivity, and possible irritation.
Key Potential Hazards:
-
Combustibility: Like many organic solvents and reagents, this compound is likely a combustible liquid.[2] This means it can ignite when exposed to a source of ignition, such as open flames, hot surfaces, or sparks.[2]
-
Peroxide Formation: A critical, often overlooked hazard with ethers and acetals is the potential for the formation of explosive peroxides upon exposure to air and light over time.[3] These peroxides can detonate when subjected to heat, friction, or shock.
-
Incompatibility: The compound is expected to be incompatible with strong oxidizing agents and acids.[2] Acids can catalyze the hydrolysis of the acetal group, an exothermic reaction that can generate heat and pressure. Strong oxidizing agents can react vigorously, leading to a fire or explosion.[3]
-
Irritation: Related dioxolane compounds are known to cause skin and serious eye irritation.[4] Direct contact with the liquid or its vapors may lead to redness, pain, and discomfort.
A thorough understanding of these potential hazards is the first step in implementing effective safety controls.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield | Protects against splashes of the chemical which can cause serious eye irritation.[4] Standard safety glasses do not provide a sufficient seal. |
| Hands | Nitrile or neoprene gloves | Provides a barrier against skin contact. Gloves must be inspected before use and removed properly to avoid contaminating the skin. |
| Body | Laboratory coat | Protects skin and personal clothing from accidental spills and splashes. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Under normal use conditions with adequate ventilation, respiratory protection may not be required.[2] However, if engineering controls are insufficient or during a large spill, a respirator may be necessary. |
It is imperative to always inspect PPE for damage before use and to wash hands thoroughly after handling the chemical, even when gloves have been worn.
Operational Protocols: Step-by-Step Guidance for Safe Handling
Adhering to standardized procedures is essential for minimizing risks in the laboratory.
3.1. Handling Protocol:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Confirm the location of the nearest safety shower and eyewash station.[5]
-
Dispensing: Conduct all dispensing and transfer operations within a chemical fume hood to minimize inhalation exposure. Grounding equipment may be necessary to prevent static discharge, which can be an ignition source.[3][6]
-
Heating: Avoid heating the compound with open flames. Use a heating mantle, water bath, or oil bath with temperature control. If distillation is performed, test for peroxides beforehand, especially if the container has been open for an extended period.
-
Post-Handling: Tightly seal the container immediately after use.[2] Clean any contaminated surfaces and properly dispose of any contaminated materials.
3.2. Storage Protocol:
-
Container: Store in a tightly closed, suitable container.[2]
-
Location: Keep the container in a cool, dry, and well-ventilated area.[2][7] Storage at 2-8°C is recommended.[7]
-
Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[2]
-
Incompatibles: Segregate from incompatible materials such as strong acids and oxidizing agents.[2]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.
Emergency Procedures: Planning for the Unexpected
Preparedness is key to effectively managing unforeseen incidents.[8]
4.1. Spill Response Workflow
The following diagram outlines the procedural steps for responding to a chemical spill.
Caption: Workflow for minor and major chemical spill response.
4.2. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[2] If skin irritation occurs, get medical advice.[4]
-
Inhalation: Move the person to fresh air. If they experience difficulty breathing, seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical assistance.[2]
Disposal Plan: Responsible Waste Management
Chemical waste must be managed in a way that protects human health and the environment.
Step-by-Step Disposal Guidance:
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with its contents.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[2] Do not dispose of this chemical down the drain or in regular trash.
By adhering to these guidelines, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for everyone.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. ACETAL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound CAS#: 16495-03-7 [m.chemicalbook.com]
- 8. safetynotes.net [safetynotes.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
